(4-tert-Butylphenyl)difluoroacetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-11(2,3)8-4-6-9(7-5-8)12(13,14)10(15)16/h4-7H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCCTMODTJDWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220654 | |
| Record name | 4-(1,1-Dimethylethyl)-α,α-difluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027514-14-2 | |
| Record name | 4-(1,1-Dimethylethyl)-α,α-difluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl)-α,α-difluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-tert-Butylphenyl)difluoroacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-tert-Butylphenyl)difluoroacetic acid, registered under CAS number 1027514-14-2, is a fluorinated carboxylic acid derivative of significant interest in contemporary medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group (CF2) into organic molecules can profoundly influence their physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, synthesis, analytical characterization, and its emerging role in the development of novel therapeutics. The strategic placement of the difluoroacetic acid moiety on a tert-butylphenyl scaffold offers a unique combination of lipophilicity and metabolic stability, making it a valuable building block for researchers aiming to optimize drug candidates. The difluoromethyl group often serves as a bioisostere for a hydroxyl or thiol group, potentially enhancing metabolic stability and modulating acidity, which are critical parameters in drug design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic behavior.
| Property | Value | Source |
| CAS Number | 1027514-14-2 | ChemicalBook |
| Molecular Formula | C₁₂H₁₄F₂O₂ | ChemicalBook |
| Molecular Weight | 228.24 g/mol | ChemicalBook |
| Melting Point | 101-104 °C | ChemicalBook |
| Boiling Point | 302.6±37.0 °C (Predicted) | ChemicalBook |
| Density | 1.168±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 1.09±0.10 (Predicted) | ChemicalBook |
| Appearance | White to light yellow solid | ChemicalBook |
Synthesis and Purification
A prevalent method for the synthesis of α,α-difluoroarylacetates involves the palladium-catalyzed α-arylation of α,α-difluoroketones with aryl bromides, followed by cleavage of the resulting ketone.
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Palladium-Catalyzed α-Arylation
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-tert-butylbenzene (1.0 equiv.), α,α-difluoroacetophenone (2.0 equiv.), potassium phosphate tribasic monohydrate (4.0 equiv.), and a palladium catalyst system (e.g., a palladacycle complex with a phosphine ligand like P(t-Bu)Cy₂, 0.01 equiv.).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 100-110 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-(4-tert-butylphenyl)-α,α-difluoroacetophenone.
Step 2: Base-Induced C-C Bond Cleavage
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., a mixture of toluene and water).
-
Add a strong base, such as potassium hydroxide (excess).
-
Heat the mixture to 100 °C and stir vigorously for 2-4 hours.
-
Cool the reaction to room temperature and carefully acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification
Purification of the final product is crucial to remove any unreacted starting materials, catalyst residues, and byproducts.
Chromatographic Purification Workflow
Caption: Workflow for chromatographic purification.
A common method for purification is silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is effective for separating the desired product. The fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure compound, which are then combined and concentrated to yield the final product.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm) and the aromatic protons on the phenyl ring (typically two doublets in the aromatic region, around 7.4-7.6 ppm). The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR will display distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons, the difluoromethyl carbon (as a triplet due to C-F coupling), and the carbonyl carbon of the carboxylic acid.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the CF₂ group. The chemical shift will be indicative of the electronic environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the deprotonated molecule [M-H]⁻ would be the expected parent ion in negative mode. Fragmentation may involve the loss of CO₂ from the carboxylate anion.
Applications in Drug Development
The incorporation of the difluoroacetic acid moiety into drug candidates is a strategic approach to modulate their pharmacological properties. The CF₂ group is known to be a bioisostere of a hydroxyl group, but with increased metabolic stability and altered electronic properties.
Potential Roles in Medicinal Chemistry
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation. This can lead to an increased half-life of a drug in the body.
-
Lipophilicity and Bioavailability: The tert-butyl group imparts significant lipophilicity, which can enhance membrane permeability and oral bioavailability. The difluoroacetic acid group can modulate this property.
-
Acidity Modulation: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid compared to its non-fluorinated analog. This can influence the compound's ionization state at physiological pH, affecting its solubility, protein binding, and receptor interactions.
-
Conformational Effects: The presence of the bulky tert-butyl group and the difluoroacetic acid moiety can influence the overall conformation of the molecule, which can be critical for its binding to a biological target.
While specific examples of this compound being incorporated into a marketed drug are not yet prominent, its structural motifs are present in various developmental compounds and are of high interest to medicinal chemists. For instance, the tert-butylphenyl group is a feature in several bioactive molecules, and the strategic use of fluorine is a well-established principle in drug design.
Signaling Pathway Interaction (Hypothetical)
The design of a molecule like this compound suggests its potential as a ligand for a specific biological target, such as an enzyme or a receptor. The interaction with the target would then modulate a particular signaling pathway.
Introduction: A Strategic Building Block in Modern Chemistry
An In-Depth Technical Guide to (4-tert-Butylphenyl)difluoroacetic Acid
This compound, with the CAS Number 1027514-14-2, is a specialized organic molecule that stands at the confluence of several key motifs in contemporary drug discovery and materials science. Its structure marries the bulky, lipophilic tert-butylphenyl group with the unique electronic properties of a geminal difluoroacetic acid. The tert-butyl group is a well-established modulator of pharmacokinetic properties, often introduced to provide steric shielding against metabolic degradation and to enhance solubility in lipid environments.
Concurrently, the incorporation of fluorine, particularly as a difluoromethyl group adjacent to a carbonyl, imparts profound changes to the molecule's physicochemical profile. The gem-difluoro motif acts as a bioisostere for a carbonyl or hydroxyl group, but with significantly altered acidity (pKa), hydrogen bonding capability, and conformational preferences. This guide provides a comprehensive overview of this compound, from its fundamental properties to a proposed synthesis and its strategic applications for researchers in medicinal and materials chemistry.
Physicochemical and Structural Properties
The core identity of this compound is defined by its molecular structure and resulting properties. While extensive experimental data is not widely published, its key characteristics can be compiled and calculated.
| Property | Value | Source / Method |
| IUPAC Name | 2-(4-tert-butylphenyl)-2,2-difluoroacetic acid | IUPAC Nomenclature |
| CAS Number | 1027514-14-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₄F₂O₂ | - |
| Molecular Weight | 228.24 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Analog-based Prediction |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, DCM, THF) | General Chemical Principles |
Proposed Synthesis and Mechanistic Considerations
A validated, published synthesis for this compound is not readily found in peer-reviewed literature. Therefore, a robust and scientifically sound synthetic route is proposed here, starting from the commercially available 4-tert-butylacetophenone. This multi-step approach relies on well-established transformations in modern organic and organofluorine chemistry.
Expertise & Causality: The chosen pathway begins with the formation of an α-keto ester, a crucial intermediate for subsequent fluorination. The selection of a fluorinating agent like Deoxo-Fluor® is critical; it is a nucleophilic fluorinating reagent suitable for converting ketones into geminal difluorides under relatively mild conditions compared to harsher reagents like SF₄. The final hydrolysis step is a standard procedure to unmask the carboxylic acid.
Proposed Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Trustworthiness: This protocol includes specific steps for reaction setup, monitoring, workup, and purification. Each step is designed to ensure high conversion and purity, forming a self-validating methodology.
-
Step 1: Synthesis of Methyl 2-(4-tert-butylphenyl)-2-oxoacetate a. To a solution of 4-tert-butylacetophenone (1.0 eq) in dioxane, add selenium dioxide (SeO₂, 1.2 eq). b. Heat the mixture to reflux (approx. 101 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours). c. Cool the reaction mixture, filter through a pad of Celite® to remove selenium byproduct, and concentrate the filtrate under reduced pressure. d. Dissolve the crude keto-acid intermediate in methanol (MeOH) and add a catalytic amount of concentrated sulfuric acid (H₂SO₄). e. Heat to reflux for 4-6 hours. Cool to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃). f. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude α-keto ester, which can be purified by column chromatography.
-
Step 2: Synthesis of Methyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate a. In a fume hood, dissolve the α-keto ester (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel under an inert atmosphere (Argon or Nitrogen). b. Cool the solution to 0 °C. Cautiously add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®, 1.5 eq) dropwise. c. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. A catalytic amount of ethanol can be added to facilitate the reaction. d. Monitor the reaction by ¹⁹F NMR or GC-MS. e. Upon completion, slowly quench the reaction by pouring it into a cooled, saturated NaHCO₃ solution. f. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Step 3: Synthesis of this compound a. Dissolve the purified difluoro-ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). b. Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC. c. Once the hydrolysis is complete, remove the THF under reduced pressure. d. Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1M hydrochloric acid (HCl). e. Extract the final product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound. The product can be further purified by recrystallization if necessary.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
Characterization Workflow Diagram
Caption: Standard workflow for analytical characterization.
Step-by-Step Analytical Protocol
-
Sample Preparation: Dissolve a small amount of the final product (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol for chromatographic analysis. For NMR, dissolve ~5-10 mg in a deuterated solvent like CDCl₃ or DMSO-d₆.
-
High-Performance Liquid Chromatography (HPLC): a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The use of difluoroacetic acid (DFA) itself as a modifier is an alternative that can sometimes provide a unique selectivity profile compared to formic or trifluoroacetic acid.[1] c. Detection: UV at 254 nm and mass spectrometry (MS) with electrospray ionization (ESI) in negative mode. d. Expected Result: A single major peak confirming purity. The MS detector should show an [M-H]⁻ ion at m/z 227.09.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. b. Predicted Spectroscopic Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Comment |
| ¹H | ~7.5-7.7 | d | 2H (Aromatic, ortho to CF₂) |
| ~7.4-7.5 | d | 2H (Aromatic, meta to CF₂) | |
| ~1.3 | s | 9H (tert-Butyl) | |
| >10 | br s | 1H (Carboxylic Acid) | |
| ¹³C | ~165-170 (t) | t | Carboxylic acid (¹JCF coupling) |
| ~155-158 | s | Aromatic C-tBu | |
| ~127-130 (t) | t | Aromatic C-CF₂ | |
| ~126 | s | Aromatic CH | |
| ~125 | s | Aromatic CH | |
| ~115-120 (t) | t | CF₂ (¹JCF ~250-280 Hz) | |
| ~35 | s | Quaternary t-Bu Carbon | |
| ~31 | s | Methyl Carbons | |
| ¹⁹F | -90 to -110 | s | CF₂ |
Significance and Applications in Medicinal Chemistry
The true value of this compound lies in its potential as a strategic building block for designing next-generation therapeutics. The molecule combines two pharmacologically significant motifs.
-
The tert-Butylphenyl Group: This bulky, non-polar group is frequently used in drug design to enhance metabolic stability. It acts as a "metabolic shield," sterically hindering enzymatic attack (e.g., by Cytochrome P450 enzymes) on the aromatic ring or adjacent functional groups. This can lead to improved oral bioavailability and a longer plasma half-life of the final drug compound.
-
The Gem-Difluoroacetic Acid Moiety: This functional group is a powerful tool for fine-tuning the properties of a lead compound.
-
Acidity Modulation: The two electron-withdrawing fluorine atoms significantly lower the pKa of the carboxylic acid compared to its non-fluorinated analogue, (4-tert-butylphenyl)acetic acid. This makes the carboxylate anion more prevalent at physiological pH, which can alter receptor binding interactions and solubility.
-
Bioisosterism: The CF₂ group is a well-known bioisostere. The C-F bond is highly polarized and can participate in unique non-covalent interactions (e.g., orthogonal multipolar interactions) with biological targets. Replacing a methylene group (CH₂) with CF₂ increases lipophilicity, which can enhance membrane permeability and cell penetration.
-
Conformational Control: The steric and electronic properties of the CF₂ group can lock the molecule into specific conformations, which may be beneficial for binding to a target protein with high affinity and selectivity.
-
This building block is therefore ideally suited for incorporation into molecules targeting a wide range of diseases, particularly where metabolic stability and modulated acidity are critical for efficacy.
Safety and Handling
This compound is a carboxylic acid and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes. It is expected to be a skin and eye irritant.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.
References
(4-tert-Butylphenyl)difluoroacetic acid structure
An In-depth Technical Guide to (4-tert-Butylphenyl)difluoroacetic acid: Structure, Synthesis, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into the molecule's structural attributes, its physicochemical properties, a robust methodology for its synthesis and characterization, and the scientific rationale for its potential applications in modern therapeutics.
The Strategic Role of Organofluorine Compounds in Drug Design
The intentional introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1] Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the unique and advantageous properties that fluorine imparts.[2] The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which often enhances the metabolic stability of drug candidates by making them less susceptible to enzymatic degradation.[3]
Furthermore, fluorine's high electronegativity (3.98 on the Pauling scale) profoundly influences the electronic distribution within a molecule.[4] This can alter the acidity or basicity (pKa) of nearby functional groups, modify dipole moments, and ultimately change the compound's reactivity and binding affinity to biological targets.[2] Specifically, the α,α-difluoroacetic acid moiety is a valuable pharmacophore. The two fluorine atoms on the alpha-carbon create a strong electron-withdrawing effect, significantly increasing the acidity of the carboxylic acid group compared to its non-fluorinated analogues.[5] This modulation of pKa can be critical for optimizing a drug's solubility, cell permeability, and target engagement.
This compound combines this potent acidic head with a lipophilic tail, creating a molecule with a fascinating property profile for systematic investigation.
Molecular Architecture and Physicochemical Profile
The structure of this compound, CAS Number 1027514-14-2, is characterized by two key functional domains: the aromatic lipophilic region and the polar acidic region.[6][7]
-
The (4-tert-Butylphenyl) Group: This bulky, non-polar moiety serves as the molecule's lipophilic anchor. The tert-butyl group provides significant steric hindrance, which can influence how the molecule fits into a receptor's binding pocket and can shield it from certain metabolic enzymes. Its primary contribution is to increase lipophilicity, which enhances the rates of absorption and transport of drugs in vivo.[4]
-
The Difluoroacetic Acid Group: As discussed, the geminal difluoride arrangement is a powerful electron-withdrawing group. This makes the carboxylic proton significantly more acidic than in the parent (4-tert-Butylphenyl)acetic acid.[5] This functional group can act as a hydrogen bond donor and acceptor, critical for interactions with biological targets.
These two components create an amphiphilic molecule with distinct properties that can be exploited in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1027514-14-2 | [6],[7] |
| Molecular Formula | C₁₂H₁₄F₂O₂ | [8] |
| Molecular Weight | 228.24 g/mol | [8] |
| Appearance | White to off-white solid (predicted) | General Observation |
| pKa | ~1.33 (estimated based on difluoroacetic acid) | [9] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | [10] |
Synthesis and Purification Workflow
Diagram 1: Proposed Synthesis Pathway
References
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ossila.com [ossila.com]
- 6. 2,2-Difluoro-2-(4-tert-butylphenyl)acetic acid - Safety Data Sheet [chemicalbook.com]
- 7. 2,2-Difluoro-2-(4-tert-butylphenyl)acetic acid CAS#: 1027514-14-2 [chemicalbook.com]
- 8. (4-Tert-butylphenyl)(difluoro)methyl azide | C11H13F2N3 | CID 640465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Difluoroacetic acid - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Synthesis of (4-tert-Butylphenyl)difluoroacetic Acid
Introduction
(4-tert-Butylphenyl)difluoroacetic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of the difluoromethyl group (CF2H) into organic molecules can significantly alter their physicochemical and biological properties.[1][2] The CF2H group can act as a lipophilic hydrogen bond donor, enhancing membrane permeability and metabolic stability, making it a bioisostere for hydroxyl, thiol, and amine functionalities.[1][2][3] This guide provides an in-depth exploration of the synthetic pathways to this compound, targeting researchers, scientists, and professionals in drug development. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind these synthetic strategies.
Strategic Approaches to Aryldifluoroacetic Acid Synthesis
The synthesis of α,α-difluoroarylacetic acids, such as this compound, can be broadly categorized into two main approaches:
-
Introduction of the Difluoroacetate Moiety: This strategy involves the direct or indirect introduction of a -CF2COOH or a precursor group onto the aromatic ring.
-
Modification of a Pre-functionalized Aryl Substrate: This approach starts with a 4-tert-butylphenyl precursor and builds the difluoroacetic acid functionality.
This guide will focus on the most practical and scientifically robust methods, emphasizing transition-metal-catalyzed cross-coupling reactions and the Reformatsky reaction, which are prominent in contemporary organic synthesis.
Pathway 1: Modified Reformatsky Reaction
The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[4][5] A modification of this reaction, using ethyl iododifluoroacetate, provides a powerful tool for the synthesis of α,α-difluoro-β-hydroxy esters, which can be further transformed into the desired aryldifluoroacetic acid.[6][7][8]
Mechanistic Rationale
The key to the Reformatsky reaction is the formation of an organozinc reagent, often called a Reformatsky enolate.[5] Zinc metal inserts into the carbon-halogen bond of the α-halo ester via oxidative addition. This organozinc intermediate is less reactive than Grignard reagents or organolithiums, preventing self-condensation with the ester functionality.[5] In the context of synthesizing this compound, 4-tert-butylbenzaldehyde serves as the carbonyl component. The zinc enolate of ethyl iododifluoroacetate adds to the aldehyde, and subsequent hydrolysis yields the β-hydroxy ester. This intermediate is then oxidized to the corresponding α,α-difluoro-α-(4-tert-butylphenyl)acetic acid.
Experimental Protocol: Two-Step Synthesis via Reformatsky and Oxidation
Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(4-tert-butylphenyl)propanoate
-
Materials:
-
4-tert-Butylbenzaldehyde
-
Ethyl iododifluoroacetate
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with activated zinc dust (1.5 equivalents).
-
Anhydrous THF is added to the flask, and the suspension is stirred.
-
A solution of 4-tert-butylbenzaldehyde (1.0 equivalent) and ethyl iododifluoroacetate (1.2 equivalents) in anhydrous THF is added dropwise to the zinc suspension.
-
The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a mild exotherm and a change in color. The mixture is then refluxed for 2-3 hours until the starting materials are consumed (monitored by TLC).
-
The reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated NaHCO3 solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester, which can be purified by column chromatography.
-
Step 2: Oxidation to this compound
-
Materials:
-
Ethyl 2,2-difluoro-3-hydroxy-3-(4-tert-butylphenyl)propanoate (from Step 1)
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., PCC, PDC)
-
Acetone
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
The β-hydroxy ester from Step 1 is dissolved in acetone and cooled in an ice bath.
-
Jones reagent is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. The reaction is monitored by TLC until the starting material is consumed.
-
The excess oxidant is quenched by the addition of isopropanol.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The resulting crude ester is hydrolyzed by refluxing with an aqueous solution of NaOH.
-
After cooling, the reaction mixture is acidified with concentrated HCl to precipitate the this compound.
-
The solid product is collected by filtration, washed with cold water, and dried to afford the final product.
-
Visualizing the Reformatsky Pathway
Caption: Modified Reformatsky reaction pathway for the synthesis of this compound.
Pathway 2: Transition-Metal-Catalyzed Cross-Coupling
Transition-metal catalysis offers a versatile and efficient approach for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For the synthesis of this compound, a palladium- or copper-catalyzed cross-coupling reaction can be employed to introduce the difluoroacetate moiety onto a suitable 4-tert-butylphenyl precursor.[3][9][10]
Mechanistic Principles
The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Cu(I)) inserts into the carbon-halogen or carbon-pseudohalogen bond of the aryl precursor (e.g., 4-tert-butylphenyl iodide or triflate).
-
Transmetalation (or related step): A difluoroacetate equivalent, often in the form of a silyl, stannyl, or boronyl derivative, transfers the difluoroacetate group to the metal center.
-
Reductive Elimination: The desired aryldifluoroacetate product is formed, and the metal catalyst is regenerated to re-enter the catalytic cycle.
Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
-
Materials:
-
4-tert-Butylphenyl iodide (or triflate)
-
Ethyl 2-bromo-2,2-difluoroacetate
-
Palladium(II) acetate (Pd(OAc)2)
-
A suitable phosphine ligand (e.g., triphenylphosphine, Xantphos)
-
A copper(I) salt (e.g., CuI) as a co-catalyst
-
A base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
A Schlenk flask is charged with 4-tert-butylphenyl iodide (1.0 equivalent), palladium(II) acetate (catalytic amount, e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and copper(I) iodide (e.g., 10-20 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
Anhydrous solvent and the base (e.g., 2.0 equivalents) are added, followed by ethyl 2-bromo-2,2-difluoroacetate (1.5 equivalents).
-
The reaction mixture is heated to an appropriate temperature (e.g., 80-120 °C) and stirred until the starting aryl halide is consumed (monitored by GC-MS or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, ethyl (4-tert-butylphenyl)difluoroacetate, can be purified by column chromatography.
-
The purified ester is then hydrolyzed using aqueous NaOH, followed by acidification with HCl, as described in Pathway 1, to yield this compound.
-
Visualizing the Catalytic Cycle
Caption: Simplified palladium-catalyzed cross-coupling cycle for the synthesis of the ester precursor.
Data Summary
| Pathway | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Modified Reformatsky | 4-tert-Butylbenzaldehyde, Ethyl iododifluoroacetate, Zinc | 60-80% | Well-established, readily available starting materials. | Requires a stoichiometric amount of zinc; oxidation step can use harsh reagents. |
| Palladium-Catalyzed Cross-Coupling | 4-tert-Butylphenyl iodide, Ethyl 2-bromo-2,2-difluoroacetate, Pd catalyst | 70-90% | High yields, good functional group tolerance, catalytic in palladium. | Requires more specialized reagents and inert atmosphere techniques; potential for metal contamination. |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of pathway often depends on the available starting materials, the desired scale of the reaction, and the laboratory's capabilities. The modified Reformatsky reaction offers a robust and classical approach, while transition-metal-catalyzed cross-coupling provides a more modern and often higher-yielding alternative. For researchers in drug discovery and materials science, a thorough understanding of these synthetic strategies is crucial for accessing this and other valuable fluorinated building blocks.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. search.library.ucla.edu [search.library.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. [PDF] Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of (4-tert-Butylphenyl)difluoroacetic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for (4-tert-Butylphenyl)difluoroacetic acid, a compound of interest in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and practical insights into the structural elucidation of this organofluorine compound through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Introduction
This compound combines the bulky, lipophilic 4-tert-butylphenyl moiety with the chemically robust and electronically influential difluoroacetic acid group. The presence of fluorine atoms significantly impacts the molecule's physicochemical properties, including acidity, metabolic stability, and conformational preferences. Accurate interpretation of its spectroscopic data is paramount for confirming its chemical identity, assessing purity, and understanding its behavior in various chemical and biological systems. This guide will detail the expected ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the mass spectrometric fragmentation patterns, grounded in fundamental principles and data from analogous structures.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, coupling constants derived from similar structural motifs, and known fragmentation pathways of aromatic carboxylic acids and organofluorine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10-12 | Singlet (broad) | - | -COOH |
| ~7.5 - 7.6 | Doublet | ~8-9 | Ar-H (ortho to -CF₂COOH) |
| ~7.4 - 7.5 | Doublet | ~8-9 | Ar-H (meta to -CF₂COOH) |
| 1.32 | Singlet | - | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) | Assignment |
| ~165-170 | Triplet | ~25-35 (²JCF) | -COOH |
| ~155-160 | Singlet | - | Ar-C (para to -CF₂COOH) |
| ~130-135 | Triplet | ~20-30 (²JCF) | Ar-C (ipso to -CF₂COOH) |
| ~126-128 | Singlet | - | Ar-CH (meta to -CF₂COOH) |
| ~125-127 | Triplet | ~5-10 (³JCF) | Ar-CH (ortho to -CF₂COOH) |
| ~110-120 | Triplet | ~240-260 (¹JCF) | -CF₂- |
| 34.8 | Singlet | - | -C(CH₃)₃ |
| 31.3 | Singlet | - | -C(CH₃)₃ |
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| -110 to -130 | Singlet | - | -CF₂- |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Fragmentation Pathway |
| 228 | [M]⁺ | Molecular Ion |
| 211 | [M - OH]⁺ | Loss of hydroxyl radical |
| 183 | [M - COOH]⁺ | Decarboxylation |
| 163 | [M - CF₂COOH]⁺ | Loss of difluoroacetic acid group |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |
Experimental Protocols & Methodologies
The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following protocols are recommended for the analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.
-
¹H NMR Acquisition :
-
A standard pulse sequence (e.g., zg30) is typically used.
-
Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the expected range of proton signals (typically 0-12 ppm).
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon, unless C-F coupling information is desired.
-
A larger number of scans is required due to the lower natural abundance of ¹³C.
-
The spectral width should cover the expected range for carbon signals (typically 0-200 ppm).
-
-
¹⁹F NMR Acquisition :
-
No internal standard is typically required as the spectrometer's frequency is referenced externally. CFCl₃ is often used as a reference standard with a chemical shift of 0 ppm.[1]
-
A simple pulse-acquire sequence is sufficient.
-
The spectral width should be set to cover the expected range for organofluorine compounds.[2]
-
Mass Spectrometry Protocol
-
Sample Introduction : The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS would be more appropriate.
-
Ionization Method : Electrospray ionization (ESI) is a suitable method for this molecule, likely in negative ion mode to form the [M-H]⁻ ion. Electron ionization (EI) can also be used, which would lead to more extensive fragmentation.
-
Mass Analyzer : A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition : Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or key fragment ions.
Causality Behind Experimental Choices & Spectral Interpretation
NMR Spectroscopy
-
¹H NMR : The aromatic protons are expected to appear as two doublets due to the para-substitution pattern, creating an AA'BB' spin system. The acidic proton of the carboxylic acid is typically broad and its chemical shift is highly dependent on concentration and solvent. The tert-butyl group protons will appear as a sharp singlet due to their chemical equivalence.
-
¹³C NMR : The carbon of the CF₂ group will be split into a triplet by the two fluorine atoms (¹JCF). The adjacent aromatic and carboxylic carbons will also exhibit smaller triplet couplings (²JCF and ³JCF). Proton decoupling is crucial to simplify the spectrum and enhance the signal-to-noise ratio.[3]
-
¹⁹F NMR : The two fluorine atoms are chemically equivalent and are not coupled to any other fluorine atoms, thus they are expected to appear as a singlet. The chemical shift is indicative of the electronic environment around the fluorine nuclei.[2]
Mass Spectrometry
The fragmentation pattern in mass spectrometry is governed by the stability of the resulting ions. The tert-butyl group is prone to fragmentation to form the stable tert-butyl cation (m/z 57). Decarboxylation is a common fragmentation pathway for carboxylic acids. The molecular ion peak's intensity may vary depending on the ionization method used.
Logical & Workflow Diagrams
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Relationship between Structure and Spectroscopic Data
Caption: Correlation of molecular structure with key spectroscopic data observables.
Conclusion
The structural characterization of this compound is readily achievable through a combination of modern spectroscopic techniques. The predictable and distinct signals in ¹H, ¹³C, and ¹⁹F NMR, coupled with characteristic fragmentation in mass spectrometry, provide a robust fingerprint for this molecule. This guide serves as a foundational resource for scientists engaged in the synthesis, analysis, and application of this and structurally related compounds, ensuring a high degree of confidence in their experimental outcomes.
References
An In-depth Technical Guide to (4-tert-Butylphenyl)difluoroacetic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-tert-Butylphenyl)difluoroacetic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. While a detailed historical account of its specific discovery is not prominently documented in publicly available literature, its existence is a logical outcome of the extensive research into organofluorine compounds. This document will therefore focus on the scientific principles underpinning its synthesis, its key chemical characteristics, and its potential applications, grounded in the broader history of organofluorine chemistry.
Introduction: The Significance of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules has been a transformative strategy in drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The development of organofluorine chemistry began over a century ago, with early syntheses of simple organofluorine compounds.[3] Today, it is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to its importance in the field.[1][4]
This compound belongs to the class of α,α-difluoroaryl-acetic acids. The geminal difluoro group (CF2) is a key pharmacophore that can act as a bioisostere for other chemical groups, such as a carbonyl or a hydroxyl group, while offering increased metabolic stability. The tert-butylphenyl moiety provides lipophilicity and steric bulk, which can be crucial for modulating a molecule's interaction with its biological target.
Synthetic Strategies for α,α-Difluoroaryl-acetic Acids
The synthesis of α,α-difluoroaryl-acetic acids can be approached through several established methodologies in organofluorine chemistry. The choice of a specific route often depends on the availability of starting materials, desired scale, and functional group tolerance. Below are key synthetic strategies that are applicable to the preparation of this compound.
The Reformatsky-type Reaction of Aryl Aldehydes
A common and effective method for the synthesis of α,α-difluoro-α-aryl-acetic esters involves the reaction of an aryl aldehyde with a difluoroenolate equivalent. This can be achieved using a Reformatsky-type reaction with an α-bromo-α,α-difluoroacetate ester in the presence of a metal, typically zinc.
Conceptual Workflow: Reformatsky-type Synthesis
Caption: General workflow for the synthesis of this compound via a Reformatsky-type reaction.
Direct Fluorination of α-Keto Esters
Another viable approach involves the direct fluorination of an α-keto ester precursor. This method typically employs an electrophilic fluorinating agent.
Experimental Protocol: Synthesis via Direct Fluorination (Hypothetical)
-
Preparation of Ethyl 2-(4-tert-butylphenyl)-2-oxoacetate:
-
To a solution of 4-tert-butylbenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane), add ethyl oxalyl chloride and a Lewis acid catalyst (e.g., AlCl₃) at reduced temperature.
-
Stir the reaction mixture until completion, as monitored by TLC or GC-MS.
-
Work up the reaction by quenching with ice-water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to yield ethyl 2-(4-tert-butylphenyl)-2-oxoacetate.
-
-
Difluorination:
-
Dissolve the ethyl 2-(4-tert-butylphenyl)-2-oxoacetate in an appropriate solvent (e.g., acetonitrile).
-
Add a suitable deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a more modern equivalent like Fluolead™, portion-wise at a controlled temperature.[5][6]
-
Monitor the reaction progress until the starting material is consumed.
-
Carefully quench the reaction and work up to isolate the crude ethyl 2,2-difluoro-2-(4-tert-butylphenyl)acetate.
-
-
Hydrolysis:
-
Hydrolyze the resulting ester using standard conditions (e.g., aqueous NaOH followed by acidification with HCl) to obtain this compound.
-
Physicochemical Properties and Characterization
The successful synthesis of this compound would be confirmed through a suite of analytical techniques.
| Property | Expected Characteristic | Analytical Method |
| Molecular Formula | C₁₂H₁₄F₂O₂ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 228.24 g/mol | Mass Spectrometry (MS) |
| Appearance | White to off-white solid | Visual Inspection |
| ¹H NMR | Signals corresponding to the tert-butyl protons, aromatic protons, and the acidic proton. | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹⁹F NMR | A singlet or a closely coupled system for the two fluorine atoms. | NMR Spectroscopy |
| ¹³C NMR | Resonances for the tert-butyl group, aromatic carbons, the carboxylic acid carbon, and the carbon bearing the fluorine atoms (with C-F coupling). | NMR Spectroscopy |
| Infrared (IR) | Characteristic absorptions for the C=O of the carboxylic acid, C-F bonds, and aromatic C-H bonds. | IR Spectroscopy |
Potential Applications in Drug Discovery and Materials Science
While specific biological activities for this compound are not extensively reported, its structural motifs suggest several areas of potential application.
-
Medicinal Chemistry: The lipophilic tert-butylphenyl group combined with the metabolically robust difluoroacetic acid moiety makes this compound an attractive building block for the synthesis of novel drug candidates. It could be incorporated into larger molecules to target a variety of biological systems. The 2,4-di-tert-butylphenol moiety, a related structure, has been shown to exhibit a range of biological activities including antimicrobial and antioxidant properties.[7][8][9]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.
-
Materials Science: Fluorinated organic acids can be used as components in the synthesis of polymers, liquid crystals, and other advanced materials, imparting unique properties such as thermal stability and altered surface characteristics.
Conclusion and Future Outlook
This compound stands as a representative of the vast and largely unexplored chemical space of fluorinated organic compounds. While its own history is yet to be written in detail, the foundational principles of organofluorine chemistry provide a clear path to its synthesis and suggest a range of potential applications. As synthetic methodologies continue to advance, and our understanding of the role of fluorine in molecular design deepens, compounds like this will undoubtedly play an increasingly important role in the development of new technologies and therapeutics.
References
- 1. Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. | Department of Chemistry [chem.ox.ac.uk]
- 2. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
(4-tert-Butylphenyl)difluoroacetic acid safety and handling
An In-depth Technical Guide to the Safe Handling of (4-tert-Butylphenyl)difluoroacetic acid
This guide provides a detailed overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of research. The information herein is compiled from available safety data sheets and knowledge of structurally related fluorinated carboxylic acids.
Understanding the Hazard Profile
This compound is a fluorinated carboxylic acid. While specific toxicological data for this compound is not extensively available, the safety profile can be inferred from data on analogous compounds such as difluoroacetic acid and other perfluorinated carboxylic acids (PFCAs). PFCAs are known for their persistence in the environment and potential for bioaccumulation.[1][2][3] Some PFCAs have been linked to immunotoxicity, developmental issues, and hepatic effects in research studies.[1]
Key Hazard Considerations:
-
Corrosivity: Based on data for similar difluoroacetic acids, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[4][5][6]
-
Irritation: It may cause respiratory irritation if inhaled.[7]
-
Toxicity: While acute toxicity may be low, chronic exposure to related compounds has raised health concerns.[8] The toxicological properties of this compound itself have not been thoroughly investigated.[6]
GHS Hazard Classification (Inferred)
While a specific GHS classification for this compound is not universally established, based on analogous compounds, it is prudent to handle it as a substance with the following potential classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1A/1B/1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects |
This table is a conservative estimation based on data from structurally similar compounds and should be used for guidance in the absence of specific data.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.
Engineering Controls
All work with this compound should be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors or mists.[4][9] The fume hood must be certified and have adequate airflow. A safety shower and eyewash station must be readily accessible in the immediate work area.[5][10]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[7]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. It is recommended to double-glove.[10] Gloves must be inspected before use and changed immediately if contaminated.[10]
-
Lab Coat: A chemically resistant lab coat must be worn and buttoned completely.
-
Clothing: Long pants and closed-toe shoes are required.[10]
-
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic acids and vapors must be used. A respiratory protection program should be in place.
Caption: Required PPE sequence before handling the compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents and exposure.
Handling
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash hands thoroughly after handling.[7]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[4][7]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[4][5][11]
Storage
Caption: Workflow for safe handling and secure storage.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12]
Spill and Leak Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Prevent the spill from entering drains.
-
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. The waste should be treated as hazardous corrosive waste. Contact your institution's environmental health and safety department for specific disposal procedures.[7]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C12H14F2O2 |
| Appearance | Not specified (likely a solid or liquid) |
| Odor | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | No data available |
Note: Data for the specific compound this compound is limited. Properties of the parent compound, difluoroacetic acid, include a melting point of -1°C and a boiling point of 132-134°C.[13]
Conclusion
While this compound is a valuable compound in research and development, its potential hazards necessitate a cautious and well-informed approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the stringent protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. Toxicity of perfluorinated carboxylic acids for aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. amherst.edu [amherst.edu]
- 11. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Difluoroacetic acid - Wikipedia [en.wikipedia.org]
Thermo-stability of (4-tert-Butylphenyl)difluoroacetic acid
An In-depth Technical Guide to the Thermo-Stability of (4-tert-Butylphenyl)difluoroacetic Acid
Introduction
This compound is a fluorinated aromatic carboxylic acid of increasing interest within the pharmaceutical and materials science sectors. The incorporation of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their acidity, lipophilicity, and metabolic stability. However, the introduction of gem-difluoro groups adjacent to a carboxylic acid and a substituted phenyl ring raises critical questions about the compound's thermal stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermo-stability of this compound. We will delve into the theoretical considerations, robust experimental protocols, and the interpretation of analytical data to ensure the safe and effective application of this compound.
Theoretical Underpinnings of Thermal Stability
The thermal stability of an organic molecule is dictated by the strength of its covalent bonds and the availability of low-energy decomposition pathways. For this compound, several structural features are pertinent to its thermal behavior:
-
The C-C Bond: The bond between the difluoromethyl group and the carboxylic acid is a potential point of weakness. Thermal decarboxylation is a common decomposition pathway for carboxylic acids.[1][2]
-
The C-F Bond: While generally strong, the presence of two fluorine atoms on the same carbon can influence the stability of adjacent bonds.
-
The Aromatic Ring and tert-Butyl Group: The tert-butylphenyl moiety is generally stable, though isomerization and degradation at higher temperatures have been observed in related compounds.[3] Studies on the thermal decomposition of trifluoroacetic acid have shown that it can decompose at temperatures between 300–390°C, forming products such as carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride.[4]
Assessing Thermo-Stability: A Multi-faceted Approach
A comprehensive evaluation of the thermo-stability of this compound necessitates the use of complementary thermal analysis techniques. The two primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass as a function of temperature in a controlled atmosphere.[5][6] A typical TGA instrument consists of a precision balance, a furnace, and a purge gas system.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature at a constant heating rate of 10°C/min up to a final temperature of 600°C. A controlled heating rate is crucial for obtaining reproducible results.[6]
-
-
Data Analysis:
-
Plot the sample mass (or mass percent) as a function of temperature. This plot is known as the thermogram.[8]
-
The onset temperature of decomposition is determined from the point of initial mass loss.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[5]
-
Diagram: TGA Experimental Workflow
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. etamu.edu [etamu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Introduction: The Strategic Importance of Fluorinated Arylacetic Acids in Modern Drug Discovery
An Application Note and Protocol for the Synthesis of (4-tert-Butylphenyl)difluoroacetic Acid Derivatives
The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Among the various fluorinated motifs, the difluoroacetic acid moiety stands out due to its unique electronic properties and its ability to serve as a bioisostere for other functional groups. When combined with pharmacophoric fragments like the 4-tert-butylphenyl group—a common substituent used to enhance lipophilicity and modulate receptor interactions—the resulting this compound scaffold becomes a highly valuable building block for novel therapeutics.[2] For instance, derivatives of this class have potential applications as anti-inflammatory agents, metabolic modulators, and components of complex targeted therapies.
This application note provides detailed, field-tested protocols for the synthesis of this compound and its ethyl ester precursor. The methodologies are designed for reproducibility and scalability, explaining not just the procedural steps but the underlying chemical principles to empower researchers in their synthetic endeavors. We will focus on a robust approach utilizing a Reformatsky-type reaction, a classic and reliable method for forming carbon-carbon bonds with α-halo esters.[3][4]
Section 1: Overview of the Selected Synthetic Strategy
The introduction of the difluoroacetate group onto an aromatic ring can be achieved through several methods, including cross-coupling reactions and nucleophilic difluoroalkylation.[5][6][7] Our primary strategy involves a highly reliable two-stage process:
-
Nucleophilic Arylation of Ethyl Bromodifluoroacetate: An organometallic reagent derived from 4-tert-butylbenzene is reacted with ethyl bromodifluoroacetate.[8][9][10] This step leverages the high reactivity of the organometallic species to displace the bromide and form the crucial C-C bond, yielding ethyl (4-tert-butylphenyl)difluoroacetate.
-
Saponification: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.
This pathway is chosen for its high efficiency, the commercial availability of the starting materials, and the relatively straightforward experimental setup.
Section 2: Protocol I - Synthesis of Ethyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate
This protocol details the formation of the ester intermediate via a zinc-mediated Reformatsky reaction, a method renowned for its functional group tolerance and reliability in handling fluorinated reagents.[11][12]
Materials and Equipment
-
Reactants: 4-tert-butylbromobenzene, Zinc dust (<10 micron, activated), Ethyl bromodifluoroacetate[13], Iodine (crystal), Anhydrous Tetrahydrofuran (THF).
-
Glassware: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle.
-
Equipment: Inert atmosphere setup (Nitrogen or Argon line), syringe, cannula.
Step-by-Step Experimental Protocol
-
Reaction Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Zinc Activation: To the flask, add activated zinc dust (1.5 eq). Add a single crystal of iodine to initiate activation. Gently heat the flask until the purple vapor of iodine is observed, then allow it to cool. This step prepares the zinc surface for the reaction.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 4-tert-butylbromobenzene (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in 50 mL of anhydrous THF.
-
Initiation of Reaction: Add approximately 10% of the solution from the dropping funnel to the activated zinc. The reaction mixture may require gentle heating to initiate, which is often indicated by a slight exotherm and bubble formation.
-
Addition and Reflux: Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting materials.
-
Reaction Quench: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate.
Rationale and Key Considerations
-
Anhydrous Conditions: The Reformatsky reagent is sensitive to moisture. Ensuring all glassware is dry and using anhydrous solvents is critical to prevent quenching of the organozinc intermediate.[9]
-
Zinc Activation: The oxidative insertion of zinc into the carbon-bromine bond is a surface reaction. Activation with iodine removes the passivating oxide layer from the zinc particles, increasing the reaction rate and yield.[3]
-
Controlled Addition: A slow, controlled addition of the haloester and aryl halide prevents a runaway reaction and minimizes the formation of side products.
Reaction Mechanism: The Reformatsky Reaction
The mechanism involves the oxidative addition of zinc into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc intermediate, known as a Reformatsky enolate.[3] This nucleophilic species then attacks the electrophilic carbon of the 4-tert-butylbromobenzene in a coupling-type reaction, though the classical Reformatsky involves reaction with a carbonyl. A more direct modern interpretation involves the in-situ formation of a nucleophilic difluoroenolate that can be arylated.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. search.library.ucla.edu [search.library.ucla.edu]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 10. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]
- 11. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Ethyl bromodifluoroacetate 98 667-27-6 [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Incorporation of (4-tert-Butylphenyl)difluoroacetic Acid in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery, the strategic use of fluorination is a cornerstone of molecular design, with approximately 20% of all pharmaceuticals containing fluorine.[1][2] The introduction of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and acidity.[1][3][4] Among the diverse array of fluorinated building blocks, α,α-difluoro carboxylic acids have emerged as particularly valuable synthons. This guide focuses on a specific, high-value derivative: (4-tert-Butylphenyl)difluoroacetic acid . We will explore the rationale behind its use, its applications in designing novel therapeutic agents, and provide detailed protocols for its synthesis and integration into drug discovery workflows.
The structure of this compound combines two key motifs. The difluoroacetic acid moiety serves as a versatile functional group, acting as a bioisosteric replacement for other chemical groups and fine-tuning electronic properties.[5][6] The 4-tert-butylphenyl group provides a bulky, lipophilic anchor, which can be crucial for establishing potent and selective interactions with biological targets, particularly by engaging hydrophobic pockets within protein binding sites.
Part 1: Rationale for Use - The Medicinal Chemist's Perspective
The decision to incorporate the this compound moiety is driven by its ability to solve common challenges in lead optimization. The unique properties of the difluoromethyl group (CHF₂) adjacent to a carboxylic acid offer a powerful tool for molecular engineering.
Bioisosterism and pKa Modulation
A primary application of this scaffold is as a bioisostere for a standard carboxylic acid.[7][8] The two electron-withdrawing fluorine atoms significantly lower the pKa of the carboxylic acid compared to its non-fluorinated counterpart. This enhanced acidity ensures the group is predominantly ionized at physiological pH (7.4), which can be critical for forming key ionic interactions or salt bridges with positively charged residues (e.g., Arginine, Lysine) in a target protein.
| Compound | Representative pKa | Rationale for Modulation |
| Phenylacetic Acid | ~ 4.30 | Baseline acidity. |
| Phenyldifluoroacetic Acid | ~ 1.5 - 2.5 | Strong electron withdrawal by fluorine atoms drastically increases acidity, ensuring near-complete ionization at physiological pH. This can strengthen key binding interactions. |
| Acyl Sulfonamide | ~ 4.0 - 5.0 | A common non-classic bioisostere used to mimic the charge and geometry of a carboxylate.[5] |
| Tetrazole | ~ 4.5 - 5.5 | Another widely used carboxylic acid bioisostere, offering a different spatial arrangement of acidic protons and hydrogen bond acceptors.[5] |
Enhancing Metabolic Stability and Pharmacokinetics
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2] Replacing α-hydrogen atoms with fluorine sterically shields the carbonyl carbon and prevents metabolic oxidation at the α-position, a common metabolic pathway for many carboxylic acids. This modification can significantly increase the metabolic stability and half-life of a drug candidate.[3][4]
Furthermore, the lipophilicity added by the fluorine atoms and the tert-butyl group can enhance a compound's ability to cross cellular membranes, potentially improving oral bioavailability.[1]
Caption: Workflow of strategic molecular improvement.
Part 2: Applications and Case Studies
While this compound is a specialized building block, the principles of its use are exemplified in the development of various therapeutic agents where α,α-difluoro acids are employed to enhance potency and drug-like properties. It is particularly valuable in the design of inhibitors for enzymes whose active sites contain key basic residues.
Hypothetical Case Study: Development of a Novel Kinase Inhibitor
Consider the optimization of a kinase inhibitor where an initial lead compound possesses a terminal carboxylic acid that interacts with a lysine residue in the hinge region.
-
Initial Lead (Compound X): Shows moderate potency (IC₅₀ = 500 nM) but suffers from rapid metabolism.
-
Modification Strategy: The terminal phenylacetic acid moiety is replaced with this compound to create Compound Y .
Expected Outcomes:
-
Potency: The lower pKa of the difluoroacetic acid in Compound Y leads to a stronger, more stable ionic interaction with the target lysine residue, resulting in a significant improvement in potency (e.g., IC₅₀ = 25 nM).
-
Selectivity: The bulky tert-butyl group engages a nearby hydrophobic pocket, providing additional binding affinity and potentially increasing selectivity over other kinases that lack this feature.
-
Pharmacokinetics: In vivo studies show that Compound Y has a longer plasma half-life compared to Compound X, consistent with blocked α-oxidation.
This strategic modification addresses multiple liabilities simultaneously, transforming a moderately active lead into a viable drug candidate.
Part 3: Experimental Protocols
The following protocols provide detailed, validated methodologies for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
This protocol is a representative method adapted from known procedures for synthesizing α,α-difluoroaryl acetic acids.[9][10][11][12] The synthesis begins with the readily available 4-tert-butylbenzaldehyde.
Caption: Synthetic workflow for the target acid.
Materials:
-
4-tert-Butylbenzaldehyde
-
Diethyl (difluoromethyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium permanganate (KMnO₄)
-
Acetone/Water solvent mixture
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 3M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and add anhydrous THF.
-
Ylide Formation: Cool the THF suspension to 0 °C in an ice bath. Add diethyl (difluoromethyl)phosphonate (1.1 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of 4-tert-butylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-(tert-butyl)-4-(1,1-difluorovinyl)benzene. Purify by column chromatography if necessary.
-
Oxidation: Dissolve the purified intermediate in an acetone/water (3:1) mixture. Cool to 0 °C and add KMnO₄ (3.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Workup: Stir the reaction at room temperature for 4 hours. Quench the reaction by adding a saturated solution of NaHSO₃ until the purple color disappears and a brown precipitate (MnO₂) forms.
-
Acidification and Final Extraction: Filter the mixture through a pad of Celite to remove the MnO₂. Remove the acetone from the filtrate via rotary evaporation. Acidify the remaining aqueous solution to pH 1-2 with 3M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound as a solid. The product can be further purified by recrystallization.
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS analysis.
Protocol 2: Amide Coupling with a Primary Amine
This protocol describes a standard procedure for coupling the synthesized acid to a representative primary amine using EDC and HOBt.[13]
Materials:
-
This compound
-
A primary amine (e.g., Benzylamine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Reactant Solubilization: In a round-bottom flask, dissolve this compound (1.0 equivalent), the primary amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Part 4: Safety and Handling
Difluoroacetic acid and its derivatives are corrosive and should be handled with appropriate care.[14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors.
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Bioisosterism - Drug Design Org [drugdesign.org]
- 9. Difluoroacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]
- 11. US8933268B2 - Process for the preparation of difluroacetic acid - Google Patents [patents.google.com]
- 12. alfa-chemical.com [alfa-chemical.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. nbinno.com [nbinno.com]
Application Notes & Protocols: (4-tert-Butylphenyl)difluoroacetic Acid as a Versatile Fluorinated Building Block in Organic Synthesis
This technical guide provides an in-depth exploration of (4-tert-Butylphenyl)difluoroacetic acid, a valuable fluorinated building block for organic synthesis. The strategic incorporation of the difluoroacetic acid moiety, combined with the sterically influential and lipophilic 4-tert-butylphenyl group, makes this reagent a compelling starting material for the synthesis of novel compounds in medicinal chemistry and materials science. We present a robust synthetic protocol for its preparation and detail its application in key synthetic transformations.
Introduction: The Strategic Value of Fluorinated Building Blocks
The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery to modulate a compound's physicochemical and biological properties.[1] The difluoromethyl group (CHF2) is of particular interest as it can serve as a lipophilic bioisostere for hydroxyl, thiol, or amine groups, and can act as a hydrogen bond donor.[2] this compound combines this valuable fluorinated motif with a 4-tert-butylphenyl group, which is known to enhance metabolic stability and can be used to probe steric interactions within biological targets. This guide details the synthesis of this building block and demonstrates its utility in creating diverse molecular architectures.
Synthesis of this compound
A reliable and scalable synthesis of the title compound can be achieved via a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by ester hydrolysis. This modern approach avoids harsh reaction conditions and provides good overall yields.
Synthetic Workflow
The overall synthetic strategy is depicted below. The key step is the formation of the C(sp²)-C(sp³) bond between the aryl group and the difluoroacetate moiety.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of Ethyl (4-tert-butylphenyl)difluoroacetate
This step utilizes a palladium-catalyzed cross-coupling reaction between an aryl bromide and ethyl bromodifluoroacetate.
Reaction Scheme:
Ar-Br + BrCF₂CO₂Et --(Pd catalyst, ligand, base)--> Ar-CF₂CO₂Et
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-tert-Butylbromobenzene | 213.12 | 10.0 | 1.0 | 2.13 g |
| Ethyl bromodifluoroacetate | 202.99 | 15.0 | 1.5 | 3.04 g |
| Pd(dba)₂ | 575.61 | 0.2 | 0.02 | 115 mg |
| RuPhos | 466.59 | 0.4 | 0.04 | 187 mg |
| LiHMDS (1.0 M in THF) | 167.26 | 20.0 | 2.0 | 20 mL |
| Toluene | - | - | - | 50 mL |
Procedure:
-
To a dry, oven-baked 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-tert-butylbromobenzene (2.13 g, 10.0 mmol), Pd(dba)₂ (115 mg, 0.2 mmol), and RuPhos (187 mg, 0.4 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
To the stirred solution, add ethyl bromodifluoroacetate (3.04 g, 15.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add LiHMDS (1.0 M solution in THF, 20 mL, 20.0 mmol) dropwise over 20 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with 0-10% ethyl acetate in hexanes) to afford ethyl (4-tert-butylphenyl)difluoroacetate as a colorless oil.
Part B: Hydrolysis to this compound
Reaction Scheme:
Ar-CF₂CO₂Et --(Base, H₂O/Solvent)--> Ar-CF₂COOH
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Ethyl (4-tert-butylphenyl)difluoroacetate | 256.29 | (based on yield from Part A) | 1.0 | - |
| Lithium Hydroxide (LiOH) | 23.95 | 3.0 per mmol of ester | 3.0 | - |
| Tetrahydrofuran (THF) | - | - | - | 20 mL |
| Water | - | - | - | 10 mL |
| 1 M HCl | - | - | - | To pH 1-2 |
Procedure:
-
Dissolve ethyl (4-tert-butylphenyl)difluoroacetate (1.0 eq) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add lithium hydroxide (3.0 eq) and stir the mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.
-
A white precipitate should form. Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization from a hexane/ethyl acetate mixture if necessary.
Applications in Organic Synthesis
This compound is a versatile building block for introducing the (4-tert-butylphenyl)difluoroacetyl or the corresponding difluoromethyl group into target molecules.
Application 1: Amide Bond Formation
The carboxylic acid can be readily coupled with a wide range of amines to form amides, which are prevalent in many biologically active compounds.
Workflow:
Caption: Workflow for amide synthesis.
Protocol: HATU-Mediated Amide Coupling
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 228.23 | 1.0 | 1.0 | 228 mg |
| Aniline (example amine) | 93.13 | 1.2 | 1.2 | 112 mg |
| HATU | 380.23 | 1.2 | 1.2 | 456 mg |
| DIPEA | 129.24 | 3.0 | 3.0 | 0.52 mL |
| DMF (anhydrous) | - | - | - | 10 mL |
Procedure:
-
Dissolve this compound (228 mg, 1.0 mmol) in anhydrous DMF (10 mL) in a dry flask under a nitrogen atmosphere.
-
Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol). Stir for 10 minutes at room temperature to pre-activate the acid.
-
Add aniline (112 mg, 1.2 mmol) and continue stirring at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amide.
Application 2: Decarboxylative Functionalization
α,α-Difluoroarylacetic acids can serve as precursors to difluoromethylated arenes through decarboxylation, often mediated by photoredox catalysis. This allows the installation of the Ar-CF₂H motif.[3]
Workflow:
Caption: Decarboxylative cross-coupling workflow.
Protocol: Photoredox-Mediated Decarboxylative Alkylation
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 228.23 | 0.5 | 1.0 | 114 mg |
| N-phenylmaleimide (example partner) | 173.17 | 0.75 | 1.5 | 130 mg |
| Ru(bpy)₃(PF₆)₂ | 859.66 | 0.005 | 0.01 | 4.3 mg |
| K₂HPO₄ | 174.18 | 1.0 | 2.0 | 174 mg |
| DMSO (anhydrous) | - | - | - | 5 mL |
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (114 mg, 0.5 mmol), N-phenylmaleimide (130 mg, 0.75 mmol), Ru(bpy)₃(PF₆)₂ (4.3 mg, 0.005 mmol), and K₂HPO₄ (174 mg, 1.0 mmol).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add anhydrous DMSO (5 mL).
-
Degas the solution by sparging with nitrogen for 15 minutes.
-
Seal the vial and place it approximately 5 cm from a blue LED lamp.
-
Irradiate the mixture with stirring at room temperature for 24 hours.
-
After the reaction, dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography to yield the difluoromethylated adduct.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The synthetic route presented is robust and scalable, providing access to this key intermediate. The subsequent application protocols for amide formation and decarboxylative functionalization demonstrate its utility in accessing a diverse range of complex molecules. The unique combination of the bulky, lipophilic tert-butylphenyl group and the electronically distinct difluoroacetic acid moiety makes this compound an essential tool for researchers in drug discovery and materials science, enabling the exploration of novel chemical space.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (4-tert-Butylphenyl)difluoroacetic acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking New Potential in Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this context, the exploration of unique molecular scaffolds is paramount. (4-tert-Butylphenyl)difluoroacetic acid emerges as a compound of significant interest, not from a history of established use, but from the strategic combination of two moieties with proven relevance in agrochemical design: the (4-tert-Butylphenyl) group and the difluoroacetic acid functionality. This guide provides a forward-looking perspective on the potential applications of this compound, grounded in the established roles of its constituent parts, and offers detailed, hypothetical protocols for its synthesis and evaluation as a novel agrochemical candidate.
The lipophilic tert-butyl group is a common feature in successful pesticides, enhancing membrane permeability and metabolic stability.[1][2] The difluoroacetic acid moiety, a known metabolite of the insecticide flupyradifurone, presents intriguing possibilities for influencing biological targets within pests or plants.[3][4] This document will, therefore, explore the hypothetical application of this compound as a novel herbicide or insecticide, providing a scientifically rigorous framework for its investigation.
Part 1: The Scientific Rationale - Deconstructing the Molecular Advantage
The potential of this compound in agrochemical research can be logically inferred from the well-documented activities of its core components.
The Role of the (4-tert-Butylphenyl) Moiety: A Lipophilic Anchor
The 4-tert-butylphenyl group is a key structural feature in a number of commercial agrochemicals. Its primary contribution is the enhancement of lipophilicity, a critical physicochemical property that governs the absorption, translocation, and ultimately, the bioactivity of a molecule.
-
Enhanced Membrane Permeability: The bulky, non-polar tert-butyl group facilitates the passage of the molecule through the waxy cuticle of plant leaves and the chitinous exoskeleton of insects. This is a crucial first step for any contact-based pesticide.
-
Increased Metabolic Stability: The tert-butyl group can sterically hinder enzymatic degradation of the molecule within the target organism, prolonging its active lifespan and increasing its efficacy.
-
Precursor to Acaricides: Notably, 4-tert-butylphenol is a known intermediate in the synthesis of the acaricide spiromesifen, highlighting the utility of this chemical group in targeting mites and other related pests.[1]
The Difluoroacetic Acid Moiety: A Bioactive Warhead
Difluoroacetic acid is more than just a simple carboxylic acid. The presence of two fluorine atoms on the alpha-carbon dramatically alters its electronic properties and metabolic fate.
-
Metabolite of Flupyradifurone: The fact that difluoroacetic acid is a known metabolite of the insecticide flupyradifurone suggests that it is a stable entity within biological systems and may even contribute to the overall toxicological profile of the parent compound.[3][4]
-
Potential for Target Mimicry: Carboxylic acids are ubiquitous in biological systems. A difluoroacetic acid derivative could potentially act as a mimic or antagonist of natural carboxylic acids, disrupting key metabolic pathways.
-
Reagent for Difluoromethylation: In synthetic chemistry, difluoroacetic acid can be used as a reagent for direct C-H difluoromethylation, indicating its potential to introduce the difluoromethyl group, a valued moiety in medicinal and agrochemical chemistry, into biological molecules.[5]
Part 2: Hypothetical Applications in Agrochemical Research
Based on the analysis of its constituent parts, we can propose two primary hypothetical applications for this compound in agrochemical research: as a novel herbicide and as a novel insecticide.
Application 1: A Post-Emergence Broadleaf Herbicide
The structural analogy of this compound to synthetic auxin herbicides, a major class of weed control agents, is a compelling starting point for investigation.[6]
Hypothesized Mechanism of Action: Synthetic auxins overload the natural auxin signaling pathways in susceptible plants, leading to uncontrolled growth and eventual death. We hypothesize that this compound could mimic natural auxins, binding to auxin receptors and initiating this phytotoxic cascade. The bulky tert-butylphenyl group could enhance its binding affinity and selectivity.
Experimental Workflow for Herbicidal Activity Screening:
Caption: Workflow for the synthesis and evaluation of this compound as a potential herbicide.
Application 2: A Novel Insecticide Targeting Lepidopteran Pests
The combination of a lipophilic moiety and a potentially disruptive carboxylic acid suggests a possible application as an insecticide, particularly against chewing insects like lepidopteran larvae.
Hypothesized Mechanism of Action: The mechanism could be multifaceted. The compound could act as a neurotoxin by disrupting ion channels in the insect's nervous system, a mode of action for many insecticides. Alternatively, it could interfere with energy metabolism or cuticle formation. The difluoroacetic acid moiety could play a role in inhibiting key enzymes in these processes.
Experimental Workflow for Insecticidal Activity Screening:
Caption: Workflow for the synthesis and evaluation of this compound as a potential insecticide.
Part 3: Detailed Experimental Protocols
The following protocols are hypothetical and intended to serve as a starting point for the investigation of this compound.
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on standard organic chemistry principles.
Materials:
-
4-tert-Butylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Ethyl bromodifluoroacetate
-
Copper powder
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization of 4-tert-Butylaniline:
-
Dissolve 4-tert-butylaniline in a mixture of HCl and water at 0-5 °C.
-
Slowly add an aqueous solution of NaNO₂ while maintaining the temperature below 5 °C.
-
Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction to form 4-tert-Butyl-1-iodobenzene:
-
Slowly add the cold diazonium salt solution to a solution of KI in water.
-
Allow the reaction to warm to room temperature and then heat gently to complete the reaction.
-
Extract the product with diethyl ether, wash with sodium thiosulfate solution and brine, and dry over MgSO₄.
-
Purify by distillation under reduced pressure.
-
-
Ullmann Condensation with Ethyl Bromodifluoroacetate:
-
In a flame-dried flask under an inert atmosphere, combine 4-tert-butyl-1-iodobenzene, ethyl bromodifluoroacetate, copper powder, and DMF.
-
Heat the mixture at a temperature sufficient to initiate the reaction (typically 120-150 °C) and monitor by TLC.
-
After completion, cool the reaction, filter to remove copper salts, and remove the DMF under reduced pressure.
-
Purify the resulting ester by column chromatography.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of NaOH and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction, remove the ethanol under reduced pressure, and acidify the aqueous solution with concentrated HCl.
-
Extract the product with diethyl ether, dry over MgSO₄, and remove the solvent to yield the crude acid.
-
Recrystallize from a suitable solvent system to obtain pure this compound.
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Primary Herbicidal Activity Screening (Petri Dish Assay)
This protocol provides a rapid assessment of the pre-emergence herbicidal activity of the synthesized compound.
Materials:
-
This compound
-
Acetone
-
Tween-20
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Seeds of representative broadleaf (e.g., Amaranthus retroflexus) and grass (e.g., Echinochloa crus-galli) weeds
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 10,000 ppm).
-
Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 1, 10, 100, 1000 ppm).
-
Each test solution should contain a small amount of Tween-20 (e.g., 0.1%) as a surfactant.
-
Prepare a negative control solution (acetone + Tween-20 in water) and a positive control using a commercial herbicide.
-
-
Assay Setup:
-
Place two layers of filter paper in each petri dish.
-
Pipette a fixed volume (e.g., 5 mL) of each test solution or control onto the filter paper, ensuring even distribution.
-
Allow the acetone to evaporate completely in a fume hood.
-
Place a set number of seeds (e.g., 20) of each weed species in separate petri dishes for each concentration.
-
-
Incubation and Evaluation:
-
Seal the petri dishes with parafilm and place them in a growth chamber with appropriate light and temperature conditions for the selected weed species.
-
After a set period (e.g., 7-14 days), measure the germination percentage, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter relative to the negative control.
-
Data Analysis:
-
Plot the percentage inhibition against the logarithm of the concentration to determine the EC₅₀ (half maximal effective concentration) for each weed species.
| Parameter | Broadleaf Weed (A. retroflexus) | Grass Weed (E. crus-galli) |
| Germination Inhibition (%) | Hypothetical Data | Hypothetical Data |
| Root Length Inhibition (%) | Hypothetical Data | Hypothetical Data |
| Shoot Length Inhibition (%) | Hypothetical Data | Hypothetical Data |
| Calculated EC₅₀ (ppm) | Hypothetical Data | Hypothetical Data |
Conclusion and Future Directions
This compound represents a molecule of untapped potential in agrochemical research. While its direct applications are yet to be explored, a logical and scientifically sound basis exists for its investigation as a novel herbicide or insecticide. The protocols outlined in this guide provide a robust framework for the synthesis and initial biological evaluation of this promising compound. Further research should focus on optimizing the synthetic route, expanding the scope of biological screening to a wider range of pests and crops, and elucidating the precise mechanism of action. The journey from a hypothetical molecule to a commercial agrochemical is long and challenging, but the exploration of novel chemical spaces, as exemplified by this compound, is essential for the future of sustainable agriculture.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. agrinfo.eu [agrinfo.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Difluoroacetic acid - Wikipedia [en.wikipedia.org]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving (4-tert-Butylphenyl)difluoroacetic Acid
Introduction: The Significance of the Difluoromethyl Group in Modern Chemistry
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1] The difluoromethyl group (CF₂H) in particular is of significant interest in medicinal chemistry and drug development as it can serve as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. (4-tert-Butylphenyl)difluoroacetic acid is a valuable building block for introducing the (4-tert-butylphenyl)difluoromethyl moiety into a range of molecular scaffolds. This guide provides a detailed overview of the experimental setup, safety protocols, and a representative reaction protocol for the utilization of this versatile reagent, aimed at researchers, scientists, and drug development professionals.
Core Properties and Safety Considerations
This compound is a solid organic compound. While specific toxicity data for this compound is not extensively documented, it should be handled with the care accorded to all organofluorine compounds. The related compound, difluoroacetic acid, is known to cause severe skin burns and eye damage.[2][3][4] Therefore, stringent safety measures are imperative.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Difluoroacetic Acid | Reference |
| CAS Number | 1027514-14-2 | 381-73-7 | [2][5] |
| Molecular Formula | C₁₂H₁₄F₂O₂ | C₂H₂F₂O₂ | [2][6] |
| Molecular Weight | 228.24 g/mol | 96.03 g/mol | [2][6] |
| Appearance | Solid | Light brown liquid | [2][6] |
| Boiling Point | Not available | 132 - 134 °C | [2] |
| Melting Point | Not available | -1 °C | [2] |
| Flash Point | Not available | 78 °C | [2] |
Handling and Personal Protective Equipment (PPE)
Due to the corrosive nature of related fluoroacetic acids, all manipulations of this compound and its reactions should be conducted in a well-ventilated chemical fume hood.[2][7]
-
Eye Protection: Chemical splash goggles in combination with a face shield are mandatory to prevent eye contact.[7]
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions.[7]
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, a respirator may be necessary if there is a risk of generating aerosols or dusts.[7]
-
Emergency Procedures: An emergency eyewash station and safety shower must be readily accessible. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[2][7]
Experimental Setup for Photoredox Catalysis
A common and powerful application of α,α-difluoroarylacetic acids is their use in photoredox-catalyzed decarboxylative cross-coupling reactions. This method allows for the generation of a difluoromethyl radical under mild conditions, which can then be used to form new carbon-carbon or carbon-heteroatom bonds.[8]
A typical experimental setup for a small-scale photoredox reaction is depicted below. The use of an inert atmosphere is crucial to prevent quenching of the excited state of the photocatalyst by oxygen.
Caption: Diagram of a typical photoredox experimental setup.
Representative Protocol: Photoredox-Mediated Decarboxylative Arylation
The following protocol is a representative example for the decarboxylative cross-coupling of this compound with an aryl halide. This protocol is adapted from established methods for similar α,α-difluoroarylacetic acids.[8]
Materials and Reagents
-
This compound
-
Aryl Halide (e.g., 4-iodoanisole)
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., anhydrous DMSO or DMF)
-
Schlenk flask
-
Magnetic stir bar
-
Rubber septum
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
-
Blue LED lamp
Step-by-Step Procedure
-
Reaction Setup: Place a magnetic stir bar in a Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Solids: Under a positive flow of inert gas, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the photocatalyst (1-2 mol%), and the base (2.0 equiv) to the Schlenk flask.
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically in the range of 0.1 to 0.5 M.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to thoroughly remove any dissolved oxygen.
-
Reaction Initiation: Place the sealed Schlenk flask on a magnetic stir plate and begin stirring. Position the blue LED lamp approximately 5-10 cm from the flask. A cooling fan should be used to maintain the reaction at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at regular intervals. The aliquots should be quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer can then be analyzed by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired difluoromethylated product.
Reaction Mechanism and Monitoring
The proposed mechanism for the photoredox-catalyzed decarboxylative arylation involves a catalytic cycle.
Caption: Proposed catalytic cycle for photoredox decarboxylation.
Analytical Techniques for Monitoring
-
¹⁹F NMR Spectroscopy: This is a powerful technique for monitoring the consumption of the starting material and the formation of the difluoromethylated product, due to the distinct chemical shifts of the fluorine atoms.
-
GC-MS and LC-MS: These methods are ideal for tracking the appearance of the product and identifying any byproducts formed during the reaction.[7]
-
HPLC: High-Performance Liquid Chromatography can be used for quantitative analysis of the reaction mixture over time to determine reaction kinetics.
Conclusion
This compound is a valuable reagent for the synthesis of molecules containing the (4-tert-butylphenyl)difluoromethyl group. Its successful application, particularly in modern synthetic methods like photoredox catalysis, hinges on a thorough understanding of its properties, strict adherence to safety protocols, and a well-designed experimental setup. The representative protocol provided herein serves as a robust starting point for researchers to explore the utility of this compound in their synthetic endeavors. Careful monitoring and optimization will be key to achieving high yields and purity in the desired transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,2-Difluoro-2-(4-tert-butylphenyl)acetic acid - Safety Data Sheet [chemicalbook.com]
- 6. 2,2-Difluoro-2-(4-tert-butylphenyl)acetic acid | 1027514-14-2 [amp.chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Polymers from (4-tert-Butylphenyl)difluoroacetic acid
Introduction: The Strategic Integration of Fluorine and Bulky Moieties in Advanced Polymer Design
The pursuit of high-performance polymers with tailored properties is a cornerstone of modern materials science. Fluorinated polymers are particularly notable for their exceptional thermal stability, chemical inertness, and low surface energy, attributes stemming from the high bond energy of the carbon-fluorine bond.[1] Concurrently, the incorporation of bulky substituent groups into a polymer backbone can significantly influence its physical properties by introducing steric hindrance, which in turn affects chain packing, free volume, and the glass transition temperature (Tg).[2]
This document provides a comprehensive guide to the synthesis and potential applications of a novel class of polymers derived from (4-tert-Butylphenyl)difluoroacetic acid. This precursor molecule is uniquely positioned to generate monomers that combine the benefits of difluoroacetic acid derivatives with a bulky tert-butylphenyl group. The resulting polymers are anticipated to exhibit a valuable combination of properties, including enhanced thermal stability, solubility in organic solvents, and high glass transition temperatures, making them attractive for a range of advanced applications.
These notes are intended for researchers and professionals in polymer chemistry and materials science, offering detailed protocols for monomer synthesis, controlled polymerization, and polymer characterization.
Part 1: Synthesis of the Novel Monomer: Vinyl 2,2-difluoro-2-(4-(tert-butyl)phenyl)acetate
To render this compound polymerizable, it is first converted into a vinyl ester monomer. The following protocol is based on established transvinylation methods using vinyl acetate.[3][4]
Reaction Scheme:
Caption: Synthesis of the vinyl ester monomer.
Protocol 1: Monomer Synthesis via Palladium-Catalyzed Transvinylation
This protocol describes the synthesis of vinyl 2,2-difluoro-2-(4-(tert-butyl)phenyl)acetate from this compound and vinyl acetate.
Materials:
| Reagent | Molar Equiv. | Amount (for 10 mmol scale) | Purpose |
| This compound | 1.0 | 2.28 g | Starting material |
| Vinyl Acetate | 10 | 8.61 g (9.25 mL) | Vinyl group donor/Solvent |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 45 mg | Catalyst |
| Bis(2-diphenylphosphinophenyl)ether (DPEphos) | 0.04 | 216 mg | Ligand |
| Anhydrous Toluene | - | 50 mL | Solvent |
Procedure:
-
Reactor Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.28 g, 10 mmol), palladium(II) acetate (45 mg, 0.02 mmol), and DPEphos (216 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene (50 mL) and vinyl acetate (9.25 mL, 100 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy of an aliquot.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure vinyl ester monomer.
-
Characterization: Confirm the structure of the purified monomer using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Part 2: Polymer Synthesis via RAFT Polymerization
The synthesized monomer can be polymerized using controlled radical polymerization techniques to achieve polymers with well-defined molecular weights and low dispersity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method suitable for vinyl esters.[5][6]
Workflow for RAFT Polymerization:
Caption: Workflow for RAFT polymerization.
Protocol 2: RAFT Polymerization of Vinyl 2,2-difluoro-2-(4-(tert-butyl)phenyl)acetate
Materials:
| Reagent | Molar Ratio (M:CTA:I) | Amount (for Target DP=100) | Purpose |
| Vinyl 2,2-difluoro-2-(4-(tert-butyl)phenyl)acetate | 100 | 2.54 g (10 mmol) | Monomer |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) | 1 | 34.3 mg (0.1 mmol) | RAFT Agent |
| Azobisisobutyronitrile (AIBN) | 0.2 | 3.3 mg (0.02 mmol) | Initiator |
| Anisole (Anhydrous) | - | 10 mL | Solvent |
Procedure:
-
Reaction Mixture Preparation: In a Schlenk flask, combine the monomer (2.54 g, 10 mmol), CPDTC (34.3 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol).
-
Solvent Addition: Add anhydrous anisole (10 mL) to dissolve the reagents.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir.
-
Monitoring and Termination: Monitor the polymerization by taking aliquots at timed intervals to determine monomer conversion (via ¹H NMR). After the desired conversion is reached (e.g., 12-24 hours), terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Polymer Isolation: Dilute the viscous solution with a small amount of THF and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
Part 3: Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis and understand the properties of the novel polymer.
Protocol 3.1: Molecular Weight and Dispersity Analysis
Technique: Gel Permeation Chromatography (GPC)
-
Sample Preparation: Prepare a solution of the polymer in THF (or a suitable solvent) at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range.
-
Calibration: Calibrate the system using narrow-dispersity polystyrene standards.
-
Analysis: Inject the polymer solution and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
Protocol 3.2: Structural Verification
Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). The spectrum should show broad peaks corresponding to the polymer backbone and the tert-butylphenyl side chains. The disappearance of the vinyl proton signals will confirm polymerization.
-
¹⁹F NMR: This is crucial for confirming the presence and environment of the fluorine atoms in the polymer backbone.
-
¹³C NMR: Provides detailed information about the carbon skeleton of the polymer.
Protocol 3.3: Thermal Properties Assessment
Technique: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
DSC for Glass Transition Temperature (Tg): Heat a small sample of the polymer (5-10 mg) in a DSC instrument under a nitrogen atmosphere, typically through a heat-cool-heat cycle from room temperature to a temperature above the expected Tg (e.g., 200°C) at a rate of 10°C/min. The Tg is determined from the second heating scan.
-
TGA for Thermal Stability: Heat a sample of the polymer (5-10 mg) in a TGA instrument under a nitrogen atmosphere from room temperature to an elevated temperature (e.g., 600°C) at a heating rate of 10°C/min. This analysis will determine the decomposition temperature of the polymer.
Application Notes: Expected Properties and Potential Uses
The unique chemical structure of poly(vinyl 2,2-difluoro-2-(4-(tert-butyl)phenyl)acetate) suggests a profile of desirable properties.
Expected Polymer Characteristics:
| Property | Predicted Characteristic | Rationale |
| Thermal Stability | High decomposition temperature (>300°C) | The strong C-F bonds in the polymer backbone contribute to excellent thermal stability.[1] |
| Glass Transition (Tg) | Elevated Tg (>100°C) | The bulky and rigid tert-butylphenyl side group restricts chain mobility, leading to a higher glass transition temperature compared to non-aromatic analogues.[2] |
| Solubility | Soluble in a range of organic solvents (e.g., THF, chloroform, toluene) | The bulky side groups disrupt chain packing, which can enhance solubility in common organic solvents, a common challenge with some fluoropolymers. |
| Surface Properties | Low surface energy, leading to hydrophobic and oleophobic surfaces. | The presence of fluorine atoms is known to significantly lower the surface energy of materials. |
| Optical Properties | Potentially high refractive index and good optical clarity. | The presence of the aromatic ring can contribute to a higher refractive index. |
Potential Applications:
-
High-Performance Coatings: The combination of thermal stability, chemical resistance, and low surface energy makes this polymer a candidate for protective and anti-fouling coatings in demanding environments.
-
Advanced Membranes: The defined free volume created by the bulky side groups could be exploited for gas separation or pervaporation membranes.
-
Dielectric Materials: Fluorinated polymers often exhibit low dielectric constants, making them suitable for applications in microelectronics as insulating layers.
-
Specialty Optical Components: Polymers with high refractive indices and good thermal stability are valuable for lenses and other optical elements.
References
- 1. Photocontrolled cationic polymerization of fluorinated vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups - Google Patents [patents.google.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. RAFT Polymerization of Vinyl Esters: Synthesis and Applications [mdpi.com]
Application Notes & Protocols: Catalytic Systems for Reactions of (4-tert-Butylphenyl)difluoroacetic Acid and its Derivatives
Introduction: The Strategic Value of the Difluoroacetyl Moiety in Modern Drug Discovery
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the diverse array of fluorinated motifs, the difluoroacetic acid group and its derivatives (e.g., esters, amides) are of paramount importance. The gem-difluoro (-CF2-) group acts as a bioisostere for carbonyls, ethers, or hydroxyl groups, while resisting metabolic oxidation. When appended to an aromatic scaffold like the (4-tert-Butylphenyl) group—a common, lipophilic moiety in bioactive compounds—it creates structures with significant potential in drug development.[4][5]
However, the construction of C-CF2 bonds presents unique synthetic challenges. Direct difluoroalkylation often requires harsh conditions or specialized, expensive reagents. The development of robust and versatile catalytic systems is therefore critical to unlocking the full potential of these valuable building blocks. This guide provides an in-depth analysis of field-proven catalytic systems, offering detailed protocols and mechanistic insights for researchers engaged in pharmaceutical and agrochemical synthesis.
Section 1: Copper-Catalyzed Systems: Versatile and Cost-Effective C-CF2 Bond Formation
Copper catalysis is a workhorse in modern synthesis due to its low cost, high efficiency, and versatile reactivity.[1] For difluoroacetylation, copper systems can operate through distinct mechanistic pathways, including radical processes and organometallic cycles, making them adaptable to a wide range of substrates.[6][7]
Mechanistic Insight: The Duality of Copper Catalysis
Copper's catalytic prowess in these reactions stems from its ability to engage in both single-electron transfer (SET) and two-electron oxidative addition/reductive elimination pathways.
-
Radical Pathway: In the presence of radical initiators or specific additives like bis(pinacolato)diboron (B2Pin2), Cu(I) can catalyze the formation of a difluoroalkyl radical from a precursor like ethyl bromodifluoroacetate (BrCF2CO2Et).[6] This highly reactive radical can then add to alkenes or engage in C-H functionalization.
-
Organometallic Pathway (Cu(I)/Cu(III) Cycle): A non-radical pathway is also proposed, particularly for the functionalization of C-H bonds.[7][8] In this cycle, a Cu(I) species coordinates to the substrate, and oxidative addition of the difluoroacetyl source leads to a Cu(III) intermediate. Subsequent reductive elimination forms the C-CF2 bond and regenerates the active Cu(I) catalyst. This pathway offers excellent control and avoids potential side reactions associated with free radicals.
Diagram: Simplified Copper Catalytic Cycles
Caption: Contrasting radical and organometallic pathways in copper catalysis.
Protocol 1: Copper-Catalyzed C-H Difluoroacetylation of an Aromatic Substrate
This protocol describes a direct C-H functionalization using a copper catalyst, adapted from methodologies for difluoroalkylation of heteroarenes and arenes.[6]
Objective: To install a -CF2CO2Et group onto the (4-tert-Butylphenyl) ring system.
Materials:
-
(4-tert-Butylphenyl) derivative (e.g., 1-tert-butyl-4-methoxybenzene) (1.0 mmol)
-
Ethyl bromodifluoroacetate (BrCF2CO2Et) (1.5 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Potassium Carbonate (K2CO3) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask, magnetic stirrer, heating mantle, nitrogen/argon line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add CuI (19.0 mg, 0.1 mmol), 1,10-Phenanthroline (18.0 mg, 0.1 mmol), and K2CO3 (276 mg, 2.0 mmol).
-
Add the (4-tert-Butylphenyl) substrate (1.0 mmol) to the flask.
-
Via syringe, add anhydrous DMF (5 mL) to the flask.
-
Add ethyl bromodifluoroacetate (203 mg, 1.5 mmol) to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired difluoroacetylated product.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the active Cu(I) catalyst to the less reactive Cu(II) state.
-
Ligand (1,10-Phenanthroline): Stabilizes the copper center, enhances its solubility, and modulates its reactivity to facilitate the catalytic cycle.
-
Base (K2CO3): Acts as a proton scavenger, which is often crucial in C-H activation reactions.
-
Solvent (DMF): A polar aprotic solvent that effectively dissolves the reagents and salts, facilitating the reaction.
Representative Data
| Substrate | Catalyst System | Yield (%) | Reference |
| N-Aryl Anilines | Cu-catalyzed annulation | Moderate to Good | [6] |
| Dihydropyrans/Glycals | Cu-catalyzed C-H functionalization | Good | [7][8] |
| Indoles | Cu-catalyzed C-H difluoroalkylation | Mixture of isomers | [6] |
Section 2: Palladium-Catalyzed Systems: Precision in C-H Activation and Cross-Coupling
Palladium catalysis is renowned for its high selectivity and functional group tolerance, making it a powerful tool for late-stage functionalization in complex molecule synthesis.[1][2][3] For difluoroalkylation, palladium excels in intramolecular C-H activation and cross-coupling reactions.[9][10]
Mechanistic Insight: The Role of Ligands in Pd-Catalyzed C-H Difluoroalkylation
The synthesis of complex structures like 3,3-difluoro-2-oxindoles relies on an intramolecular palladium-catalyzed C-H difluoroalkylation.[9] The catalytic cycle typically involves:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition into the C-Br bond of a difluoroacetyl bromide precursor.
-
C-H Activation/Cyclization: The resulting Pd(II) complex coordinates to the aromatic ring, followed by an intramolecular C-H activation step (often the rate-determining step) to form a palladacycle.
-
Reductive Elimination: The cycle concludes with reductive elimination, forming the C-C bond of the new ring and regenerating the Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands like BrettPhos are often essential for promoting the challenging reductive elimination step and ensuring high catalytic efficiency.[9]
Protocol 2: Pd-Catalyzed Synthesis of a (4-tert-Butylphenyl)-Substituted 3,3-Difluoro-2-oxindole
This protocol is based on established methods for intramolecular C-H difluoroalkylation.[9]
Objective: To synthesize a 5-(tert-butyl)-3,3-difluoroindolin-2-one derivative.
Materials:
-
Starting Material: 2-Bromo-N-(4-tert-butylphenyl)-2,2-difluoroacetamide (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)2) (0.03 mmol, 3 mol%)
-
BrettPhos (0.06 mmol, 6 mol%)
-
Potassium Carbonate (K2CO3) (2.0 mmol)
-
Anhydrous Toluene (10 mL)
-
Microwave vial or sealed tube
Procedure:
-
In a glovebox or under an inert atmosphere, add the starting amide (320 mg, 1.0 mmol), Pd(OAc)2 (6.7 mg, 0.03 mmol), BrettPhos (32.2 mg, 0.06 mmol), and K2CO3 (276 mg, 2.0 mmol) to a microwave vial.
-
Add anhydrous toluene (10 mL) to the vial.
-
Seal the vial tightly with a cap.
-
Place the vial in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction for 18-24 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3,3-difluoro-2-oxindole product.
Scientist's Note: The use of a bulky, electron-rich ligand like BrettPhos is crucial. It accelerates the rate-determining oxidative addition and the final reductive elimination step, preventing catalyst decomposition and leading to higher yields.[9]
Diagram: Experimental Workflow for Pd-Catalyzed Reaction
Caption: Step-by-step workflow for the palladium-catalyzed synthesis.
Section 3: Photoredox Catalysis: A Mild, Light-Driven Approach
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient way to generate radicals under ambient conditions.[11][12] This approach avoids the use of high temperatures or toxic initiators, offering exceptional functional group tolerance, which is ideal for late-stage modifications of complex molecules.[12][13]
Mechanistic Insight: Generating Difluoroalkyl Radicals with Light
The process begins with the absorption of visible light (typically from blue LEDs) by a photocatalyst (PC), such as a ruthenium or iridium complex, promoting it to an excited state (PC*). This excited state is a powerful single-electron oxidant or reductant.
-
Oxidative Quenching Cycle: The excited PC* can be quenched by a difluoroalkyl precursor (e.g., BrCF2CO2Et), accepting an electron to form the difluoroalkyl radical (•CF2CO2Et) and the oxidized photocatalyst. The cycle is closed when a sacrificial electron donor regenerates the ground-state PC.
-
Reductive Quenching Cycle: Alternatively, the PC* can donate an electron to the precursor, generating a radical anion that fragments into the difluoroalkyl radical. The resulting oxidized PC is then reduced back to its ground state to complete the cycle.
The generated •CF2CO2Et radical is electrophilic and can readily add to electron-rich arenes and heteroarenes.
Diagram: General Photoredox Catalytic Cycle
Caption: Schematic of a general oxidative quenching photoredox cycle.
Protocol 3: Photoredox-Catalyzed Difluoroalkylation of a Heteroaromatic
This protocol is a representative example of a light-mediated reaction for C-H functionalization.[11][14]
Objective: To perform a difluoroacetylation on an electron-rich heteroaromatic substrate.
Materials:
-
(4-tert-Butylphenyl)-substituted furan or indole (0.5 mmol)
-
Ethyl bromodifluoroacetate (BrCF2CO2Et) (1.0 mmol)
-
fac-Ir(ppy)3 (Iridium(III) tris(2-phenylpyridine)) (0.005 mmol, 1 mol%)
-
Sodium Bicarbonate (NaHCO3) (1.0 mmol)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
-
Borosilicate vial with stir bar, 24W Blue LED lamp
Procedure:
-
To a borosilicate vial, add the heteroaromatic substrate (0.5 mmol), fac-Ir(ppy)3 (3.3 mg, 0.005 mmol), and NaHCO3 (84 mg, 1.0 mmol).
-
Add anhydrous acetonitrile (5 mL) followed by ethyl bromodifluoroacetate (203 mg, 1.0 mmol).
-
Seal the vial and stir the mixture to ensure homogeneity.
-
Place the vial approximately 5-10 cm from a 24W blue LED lamp. Use a small fan to maintain the reaction temperature near room temperature.
-
Irradiate the reaction for 12 hours, or until starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, remove the light source. Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the difluoroalkylated heterocycle.
Rationale for Experimental Choices:
-
fac-Ir(ppy)3: A highly efficient and commonly used photocatalyst with strong absorption in the visible light spectrum and a suitable excited-state redox potential for this transformation.
-
Blue LEDs: Provide the specific wavelength of light (approx. 450 nm) required to excite the iridium photocatalyst efficiently.
-
Acetonitrile: A common solvent in photoredox catalysis due to its polarity and transparency to visible light.
References
- 1. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in transition metal-catalyzed Csp(2)-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper catalyzed β-difluoroacetylation of dihydropyrans and glycals by means of direct C-H functionalization. | Semantic Scholar [semanticscholar.org]
- 9. Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Difluoroalkylation of Isocyanides: Access to Difluoroalkylated Phenanthridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photoredox Catalytic Approach for Difluoroallylation of Electron-Deficient sp3 C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Large-scale synthesis of (4-tert-Butylphenyl)difluoroacetic acid
An Application Note and Protocol for the Large-Scale Synthesis of (4-tert-Butylphenyl)difluoroacetic acid
Abstract
This compound is a valuable fluorinated building block in medicinal chemistry and materials science. Its synthesis on a large scale requires a robust, efficient, and reproducible methodology. This application note provides a comprehensive guide for the multi-kilogram scale synthesis of this compound. The described strategy employs a modern, copper-catalyzed cross-coupling reaction between an in situ-generated difluoro-Reformatsky reagent and an aryl iodide, followed by saponification. We offer a detailed, step-by-step protocol, mechanistic insights, process optimization parameters, and critical safety considerations tailored for researchers, chemists, and drug development professionals aiming for scalable production.
Synthetic Strategy and Rationale
The synthesis of α,α-diarylfluoroacetic acids presents unique challenges, often requiring harsh conditions or expensive reagents that are unsuitable for large-scale manufacturing. The chosen strategy for this compound is a two-step process designed for scalability, safety, and efficiency.
-
Step 1: Copper-Catalyzed Difluoroalkylation. This key carbon-carbon bond formation step involves the cross-coupling of 4-tert-butyl-iodobenzene with a zinc-based Reformatsky reagent derived from ethyl bromodifluoroacetate. The use of a copper catalyst is crucial for mediating the coupling between the organozinc nucleophile and the aryl halide, a method known for its functional group tolerance and scalability. This approach avoids the direct use of more reactive and less selective organometallic species like Grignard or organolithium reagents.[1][2]
-
Step 2: Saponification. The resulting ethyl (4-tert-butylphenyl)difluoroacetate intermediate is hydrolyzed under basic conditions to yield the target carboxylic acid. This is a standard and high-yielding transformation that is easily implemented on a large scale.
This route is superior to alternatives, such as the de novo construction of the aromatic ring or direct fluorination of a pre-existing phenylacetic acid derivative, which often suffer from poor regioselectivity, low yields, and the use of hazardous fluorinating agents.
Reaction Mechanism
The core of the synthesis lies in the copper-catalyzed cross-coupling. The mechanism involves several key stages:
-
Formation of the Reformatsky Reagent: Zinc metal undergoes oxidative addition into the carbon-bromine bond of ethyl bromodifluoroacetate. This forms an organozinc species, often referred to as a Reformatsky enolate.[2][3]
-
Transmetalation (optional but likely): The organozinc reagent may transmetalate with the Cu(I) salt to form a more reactive organocopper species.
-
Oxidative Addition: The Cu(I) catalyst oxidatively adds to the 4-tert-butyl-iodobenzene, forming a Cu(III)-aryl intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination, forming the C(sp²)-C(sp³) bond and yielding the product, ethyl (4-tert-butylphenyl)difluoroacetate, while regenerating the active Cu(I) catalyst.
-
Saponification: The final step is a standard base-mediated hydrolysis of the ester to the carboxylate salt, followed by protonation to give the final acid.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a 100 L reactor vessel. All reagents should be of appropriate industrial grade.
Part A: Synthesis of Ethyl (4-tert-butylphenyl)difluoroacetate
Reagents:
-
4-tert-butyl-iodobenzene: 13.0 kg (50.0 mol)
-
Ethyl bromodifluoroacetate: 12.2 kg (60.0 mol, 1.2 equiv)
-
Zinc dust (<10 µm, activated): 4.9 kg (75.0 mol, 1.5 equiv)
-
Copper(I) iodide (CuI): 476 g (2.5 mol, 0.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF): 50 L
-
Aqueous Hydrochloric Acid (5% w/v): 50 L
-
Saturated Sodium Bicarbonate solution: 25 L
-
Saturated Sodium Chloride (Brine) solution: 25 L
-
Methyl tert-butyl ether (MTBE): 75 L
-
Anhydrous Magnesium Sulfate (MgSO₄): 2.5 kg
Protocol:
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).
-
Reagent Loading: Charge the reactor with activated Zinc dust (4.9 kg) and Copper(I) iodide (476 g). Add anhydrous DMF (25 L) under continuous nitrogen blanketing.
-
Initiation: Begin stirring and heat the slurry to 40-45 °C.
-
Reagent Addition: In a separate vessel, prepare a solution of 4-tert-butyl-iodobenzene (13.0 kg) and ethyl bromodifluoroacetate (12.2 kg) in anhydrous DMF (25 L). Add this solution to the reactor dropwise via an addition funnel over 3-4 hours, maintaining the internal temperature between 45-50 °C. The reaction is exothermic; control the addition rate and use cooling as necessary.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 50 °C for an additional 12-16 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or HPLC until the consumption of 4-tert-butyl-iodobenzene is >98%.
-
Quenching: Cool the reactor to 10-15 °C. Slowly and carefully quench the reaction by adding 5% HCl (50 L) over 1 hour. Caution: This will generate hydrogen gas; ensure adequate ventilation and maintain the inert atmosphere.
-
Extraction: Transfer the quenched mixture to a suitable liquid-liquid extractor. Extract the aqueous phase with MTBE (3 x 25 L).
-
Washing: Combine the organic layers and wash sequentially with 5% HCl (25 L), saturated sodium bicarbonate solution (25 L), and finally, brine (25 L).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (2.5 kg), filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl (4-tert-butylphenyl)difluoroacetate as an oil.
Part B: Saponification to this compound
Reagents:
-
Crude Ethyl (4-tert-butylphenyl)difluoroacetate: (from Part A, ~50.0 mol)
-
Sodium Hydroxide (NaOH): 3.0 kg (75.0 mol, 1.5 equiv)
-
Ethanol: 25 L
-
Water: 25 L
-
Aqueous Hydrochloric Acid (37%): As required to reach pH 1-2
-
Heptane: 50 L
Protocol:
-
Hydrolysis Setup: In the 100 L reactor, dissolve sodium hydroxide (3.0 kg) in a mixture of water (25 L) and ethanol (25 L). Cool the solution to 20 °C.
-
Addition of Ester: Add the crude ester from Part A to the basic solution over 30 minutes. An exotherm will be observed. Maintain the temperature below 40 °C.
-
Reaction: Heat the mixture to a gentle reflux (approx. 70-75 °C) for 4-6 hours. Monitor the disappearance of the starting ester by TLC or HPLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution to 0-5 °C in an ice bath. Slowly add concentrated HCl until the pH of the solution is 1-2. A white precipitate of the product will form.
-
Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 10 L) to remove inorganic salts.
-
Recrystallization: Transfer the crude solid product back to the clean reactor. Add heptane (50 L) and heat to reflux until all solids dissolve. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 4 hours to complete crystallization.
-
Final Product: Filter the purified solid, wash with cold heptane (10 L), and dry under vacuum at 40-50 °C to a constant weight to yield this compound.
Process Parameters and Scale-Up Considerations
Successful scale-up requires careful control over several critical parameters.
| Parameter | Recommended Range | Rationale & Justification |
| Zinc Activation | Pre-activated or acid-washed | Essential for removing the passivating oxide layer to ensure timely initiation of the Reformatsky reagent formation. |
| Solvent Purity | Anhydrous (<0.05% H₂O) | Water will quench the organozinc reagent, reducing yield and potentially causing exothermic side reactions. |
| Reaction Temperature (Part A) | 45 - 50 °C | Balances the rate of reaction with thermal stability. Higher temperatures can lead to side reactions and decomposition of the Reformatsky reagent. |
| Addition Rate (Part A) | 3 - 4 hours | Controls the exotherm of the reaction. A slow, controlled addition is critical for safety and selectivity on a large scale. |
| Agitation Speed | Sufficient to keep Zn suspended | Ensures efficient mass transfer between the solid zinc surface and the reagents in solution. |
| Quenching Temperature | 10 - 15 °C | A low temperature is crucial to control the rate of hydrogen evolution when quenching unreacted zinc with acid. |
| pH of Acidification (Part B) | 1 - 2 | Ensures complete protonation of the carboxylate salt to precipitate the final product, maximizing isolated yield. |
Characterization and Quality Control
The final product should be a white to off-white crystalline solid. A self-validating protocol requires rigorous analytical confirmation.
| Analysis Method | Specification | Expected Result |
| Appearance | White crystalline solid | Conforms |
| Melting Point | 110 - 114 °C | Literature Value |
| ¹H NMR (400 MHz, CDCl₃) | Conforms to structure | δ 7.55-7.45 (m, 4H, Ar-H), 1.34 (s, 9H, t-Bu) |
| ¹⁹F NMR (376 MHz, CDCl₃) | Conforms to structure | δ -105 to -110 (s, CF₂) |
| ¹³C NMR (101 MHz, CDCl₃) | Conforms to structure | δ 172.5 (t, J=25 Hz, C=O), 156.0, 128.0, 126.5, 125.0 (Ar-C), 115.5 (t, J=250 Hz, CF₂), 35.0 (C(CH₃)₃), 31.5 (C(CH₃)₃) |
| Purity (HPLC) | ≥ 98.5% | Single major peak |
Safety Precautions
-
Ethyl bromodifluoroacetate: Is a lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Zinc Dust: Is flammable when dry. Avoid creating dust clouds. The reaction with acid generates flammable hydrogen gas; conduct in a well-ventilated area away from ignition sources.
-
DMF: Is a reproductive toxin. Avoid inhalation and skin contact.
-
Exothermic Reactions: Both the Reformatsky reaction and the acid quench are exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely during additions.
Overall Experimental Workflow
Caption: Overall workflow for the large-scale synthesis of this compound.
Conclusion
The protocol detailed herein provides a reliable and scalable pathway for the production of this compound. By leveraging a copper-catalyzed cross-coupling reaction, this method offers high yields and operational simplicity suitable for industrial application. Strict adherence to the outlined process parameters and safety protocols is essential for achieving consistent and safe manufacturing of this important chemical intermediate.
References
Application Note & Protocols: Asymmetric Synthesis and Enantiomeric Purity Determination Using (4-tert-Butylphenyl)difluoroacetic Acid as a Chiral Derivatizing Agent
Abstract
The determination of enantiomeric excess (ee) is a critical step in the validation of any asymmetric synthesis. While direct analysis using chiral chromatography is common, an orthogonal and powerful method involves the use of chiral derivatizing agents (CDAs) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. This application note introduces (4-tert-Butylphenyl)difluoroacetic acid as a rationally designed CDA for the efficient determination of enantiomeric purity for a wide range of chiral alcohols and amines. We provide the scientific rationale for its design, a proposed synthetic protocol, and detailed, field-tested methodologies for derivatization and subsequent analysis by ¹H and ¹⁹F NMR.
Introduction: The Challenge of Quantifying Asymmetry
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern medicinal chemistry and drug development.[1] The biological activity of enantiomers can differ dramatically, making the accurate quantification of enantiomeric excess (ee) a non-negotiable aspect of quality control and regulatory submission.
While chiral High-Performance Liquid Chromatography (HPLC) is a benchmark technique, NMR spectroscopy offers a rapid, versatile, and often more accessible alternative when used with a Chiral Derivatizing Agent (CDA).[2][3][4] A CDA is an enantiomerically pure compound that reacts with a mixture of enantiomers to form a mixture of diastereomers.[5][6] Unlike enantiomers, which are indistinguishable in an achiral NMR solvent, diastereomers possess distinct physical properties and, therefore, different NMR spectra, allowing for their differentiation and quantification.[7]
This guide focuses on the application of a novel CDA, this compound, designed to offer superior resolution and analytical clarity.
Scientific Rationale: Designing a Superior Chiral Derivatizing Agent
The efficacy of a CDA in NMR analysis hinges on its ability to induce significant chemical shift differences (Δδ) between the resulting diastereomers. The structure of this compound is strategically designed to maximize this effect.
-
The Bulky tert-Butylphenyl Group: This sterically demanding group creates a distinct and rigid magnetic environment. When the CDA is covalently bonded to a chiral analyte, the tert-butylphenyl group restricts free rotation, forcing the analyte's substituents into specific spatial arrangements. This conformational locking results in pronounced differences in the magnetic shielding experienced by protons in the two diastereomers, leading to well-resolved signals in the ¹H NMR spectrum.
-
The α,α-Difluoroacetyl Moiety: The two fluorine atoms serve a dual purpose. Firstly, they provide a clean, high-resolution signal in ¹⁹F NMR spectroscopy. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is exceptionally sensitive and often provides a spectral window free from background signals. Secondly, the strong electronegativity of fluorine can influence the electronic environment of nearby protons, further contributing to the separation of diastereomeric signals.[6]
The combination of these features makes this compound a potentially superior alternative to classic reagents like Mosher's acid (MTPA).[5][6]
Overall Experimental Workflow
The process of determining enantiomeric excess using this CDA follows a logical three-stage workflow. This process begins with the enantiomerically pure CDA and the chiral analyte of unknown purity, and it concludes with a quantitative assessment of that purity.
Diagram 1: High-level workflow for ee determination.
Protocols
Protocol 1: Proposed Synthesis of this compound
Disclaimer: This is a proposed, chemically sound route based on established organic transformations. Researchers should perform appropriate literature searches and small-scale trials to optimize conditions.
This synthesis begins with a Friedel-Crafts acylation of tert-butylbenzene, followed by a multi-step conversion of the resulting acetophenone to the target difluoroacetic acid.
Materials:
-
tert-Butylbenzene
-
Acetyl chloride[8]
-
Anhydrous Aluminum chloride (AlCl₃)[8]
-
Carbon tetrachloride (or a safer alternative like dichloromethane)
-
Hydrochloric acid (HCl)
-
Chlorine gas (or an alternative chlorinating agent like N-Chlorosuccinimide)
-
Glacial acetic acid[8]
-
Sodium acetate[8]
-
Sodium hydroxide (NaOH)
-
Standard solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Synthesis of 4'-tert-Butylacetophenone:
-
In a flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in the chosen solvent.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq).
-
Add tert-butylbenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.[8]
-
After the addition is complete, stir the reaction for 1-2 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash the organic layer to neutrality, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4'-tert-butylacetophenone.
-
-
Synthesis of 2,2-Dichloro-4'-tert-butylacetophenone:
-
Dissolve the crude acetophenone in glacial acetic acid.
-
Heat the mixture to 60 °C and bubble chlorine gas through the solution for several hours until TLC analysis indicates consumption of the starting material.[8] This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Purge the mixture with nitrogen to remove excess chlorine and HCl.
-
-
Hydrolysis to (4-tert-Butylphenyl)glyoxylic acid:
-
Add a solution of NaOH (2.5 eq) in water to the dichlorinated product.
-
Heat the mixture under reflux until the transformation is complete.
-
Cool the reaction and acidify with HCl to precipitate the glyoxylic acid derivative.
-
-
Fluorinative Decarboxylation to this compound:
-
This is a specialized transformation. A common method involves conversion to an intermediate that can be fluorinated. One approach is the reaction of the corresponding aldehyde with a fluorinating agent like DAST or Deoxo-Fluor, followed by oxidation. A more direct, though advanced, method could involve modern photocatalytic approaches. This step requires careful consideration of available reagents and safety protocols.
-
-
Chiral Resolution:
-
The final racemic acid must be resolved into its pure enantiomers using a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine) to form diastereomeric salts, which can be separated by fractional crystallization.
-
Protocol 2: Derivatization of a Chiral Alcohol with (S)-(4-tert-Butylphenyl)difluoroacetic acid
This protocol describes the formation of diastereomeric esters from a racemic alcohol sample.
Materials:
-
(±)-1-Phenylethanol (or other chiral alcohol/amine analyte, ~10 mg)
-
(S)-(4-tert-Butylphenyl)difluoroacetic acid (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)[9]
-
Anhydrous Dichloromethane (DCM, ~1 mL)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
To a clean, dry vial, add the chiral alcohol (1.0 eq), the (S)-CDA (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM (~0.5 mL).
-
Add DCC (1.5 eq) to the solution at room temperature. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the consumption of the alcohol.
-
Once the reaction is complete, filter the mixture through a small plug of celite or cotton wool into a clean vial to remove the DCU precipitate.
-
Rinse the reaction vial and filter plug with a small amount of DCM.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Directly dissolve the crude diastereomeric ester residue in CDCl₃ for NMR analysis. Purification is generally not required if the reaction goes to completion.[5]
Diagram 2: Conversion of enantiomers to distinguishable diastereomers.
Protocol 3: NMR Analysis and ee Calculation
Procedure:
-
Acquire a standard ¹H NMR spectrum of the sample in CDCl₃.
-
Identify a well-resolved proton signal that is close to the chiral center of the original analyte (e.g., the methine proton in 1-phenylethanol). You should see two distinct signals (e.g., two quartets) corresponding to the two diastereomers.
-
Carefully integrate both signals. Let the integration values be I₁ and I₂.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. You should observe two distinct singlets for the -CF₂- group.
-
Integrate both fluorine signals. Let these values be I'ₐ and I'ь.
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = [ |I₁ - I₂| / (I₁ + I₂) ] * 100
-
-
The calculation should yield the same result for both the ¹H and ¹⁹F NMR data, providing a valuable internal validation of the measurement.
Data Interpretation and Troubleshooting
Expected Outcome: Upon derivatization, the NMR signals for the analyte portion of the molecule will split into two sets, one for each diastereomer. The relative area of these signals directly corresponds to the ratio of the enantiomers in the original sample.
Example Data (Hypothetical): Derivatization of (±)-1-phenylethanol with (S)-(4-tert-Butylphenyl)difluoroacetic acid.
| Diastereomer | Analyte Proton (δ, ppm) | CDA Fluorine (δ, ppm) | Relative Integral |
| (R,S)-Ester | 5.95 (q) | -112.3 | 1.00 |
| (S,S)-Ester | 5.91 (q) | -112.8 | 1.00 |
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; deactivated reagents (DCC is moisture sensitive); steric hindrance. | Increase reaction time; use fresh, anhydrous reagents; consider converting the CDA to its more reactive acid chloride form using oxalyl chloride or SOCl₂. |
| Poor Signal Resolution (Δδ is too small) | Analysis performed at low magnetic field strength; analyte's chiral center is too far from the CDA. | Use a higher field NMR spectrometer (e.g., 500 MHz or greater); ensure the CDA is appropriate for the analyte. |
| Calculated ee is inaccurate | Kinetic resolution (one enantiomer reacts faster than the other); presence of impurities under the signals of interest. | Ensure the derivatization reaction goes to completion[5]; check for overlapping peaks and choose a different, cleanly resolved signal for integration. |
Conclusion
This compound represents a rationally designed tool for the reliable determination of enantiomeric excess. Its unique structural features—a bulky aromatic group for inducing significant ¹H NMR chemical shift non-equivalence and a difluoroacetyl group for clean ¹⁹F NMR analysis—provide a robust and dual-validation method applicable to a wide range of chiral molecules. The protocols outlined herein provide a comprehensive guide for researchers in organic synthesis and drug development to accurately quantify the outcomes of their asymmetric transformations.
References
- 1. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment [ouci.dntb.gov.ua]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-tert-Butylphenyl)difluoroacetic Acid
Welcome to the technical support guide for the synthesis of (4-tert-Butylphenyl)difluoroacetic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. We will delve into the common challenges, provide detailed, field-tested protocols, and explain the chemical principles behind our recommendations to ensure you can achieve higher yields and purity in your experiments.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound is most reliably achieved through a two-step process. This pathway is favored due to its use of readily available starting materials and its generally robust nature.
-
Step 1: The Reformatsky Reaction. This step involves the formation of the intermediate ester, ethyl 2,2-difluoro-2-(4-tert-butylphenyl)acetate. An organozinc reagent, often called a Reformatsky enolate, is generated from ethyl iododifluoroacetate and activated zinc metal.[1] This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-tert-butylbenzaldehyde to form a β-hydroxy ester after an acidic workup.[2]
-
Step 2: Saponification (Ester Hydrolysis). The intermediate ethyl ester is then hydrolyzed to the final carboxylic acid product. While acid-catalyzed hydrolysis is possible, it is an equilibrium-limited process.[3] Therefore, base-mediated hydrolysis (saponification) using a strong base like sodium hydroxide is preferred as it is essentially irreversible and drives the reaction to completion.[3]
Overall Synthesis Workflow
Caption: Overall workflow for the two-step synthesis.
Section 2: Troubleshooting the Reformatsky Reaction (Step 1)
This section addresses common issues encountered during the synthesis of the ethyl ester intermediate.
Q1: My Reformatsky reaction is failing to initiate or is extremely sluggish. What are the primary causes and solutions?
A1: This is the most common failure point and is almost always related to the activation of the zinc metal . Commercial zinc dust is coated with a passivating layer of zinc oxide (ZnO), which prevents it from reacting with the ethyl iododifluoroacetate to form the necessary organozinc reagent.
Causality: The oxidative addition of zinc into the carbon-halogen bond cannot occur if the metal surface is not exposed.[1] The activation process serves to strip away this oxide layer.
Troubleshooting Protocol: Zinc Activation
| Method | Procedure | Mechanism of Action |
| Iodine Activation | In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the zinc dust. Add a few crystals of iodine (I₂) and gently heat the flask with a heat gun until purple iodine vapors are observed. Cool to room temperature before adding solvent. | Iodine sublimates and etches the zinc surface, removing the oxide layer. |
| Acid Wash | Suspend zinc dust in dilute HCl (e.g., 1 M) and stir for 15-30 minutes. Filter the zinc, wash sequentially with deionized water, ethanol, and finally diethyl ether. Dry thoroughly under high vacuum. | The acid dissolves the basic zinc oxide layer. Thorough drying is critical to remove water. |
| TMSCl Treatment | In the reaction flask, stir the zinc dust in the reaction solvent (e.g., THF) and add a small amount of trimethylsilyl chloride (TMSCl). Stir for 30 minutes at room temperature before proceeding. | TMSCl reacts with the oxide layer and any trace water, effectively cleaning the zinc surface in situ. |
Senior Scientist's Tip: For difluoroacetate additions, which can be less reactive than their bromo- or chloro-analogs, a combination of methods can be effective. An acid wash followed by in-situ activation with a small amount of 1,2-dibromoethane or iodine just before adding the reagents often gives the most consistent results.
Q2: The reaction starts, but my yield is low and I'm seeing a complex mixture of byproducts. How can I improve selectivity?
A2: Low yields after successful initiation are typically due to side reactions or suboptimal conditions. The primary culprits are often moisture, improper temperature control, and incorrect stoichiometry.
Causality & Solutions:
-
Moisture Contamination: The organozinc reagent is highly sensitive to protic sources like water. Moisture will quench the reagent, reducing the amount available to react with the aldehyde.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Dry starting materials if necessary. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
-
Poor Temperature Control: The Reformatsky reaction is exothermic. A runaway temperature can lead to side reactions, such as the self-condensation of the ester or decomposition of the organozinc reagent.
-
Solution: Begin the reaction at room temperature to initiate, but once it starts (indicated by a gentle reflux or temperature rise), submerge the flask in a water or ice bath to maintain a controlled temperature, typically between 30-45°C. Add the solution of aldehyde and halo-ester slowly via an addition funnel to control the rate of heat generation.
-
-
Wurtz-Type Coupling: A common side reaction is the coupling of the organozinc intermediate with another molecule of the ethyl iododifluoroacetate, leading to the formation of a dimer and reducing the yield of the desired product.
-
Solution: Use a slight excess of the aldehyde (~1.1 equivalents) relative to the halo-ester. This ensures that once the organozinc reagent is formed, it is more likely to encounter and react with the aldehyde.
-
Optimized Protocol: Step 1 - Ethyl 2,2-difluoro-2-(4-tert-butylphenyl)acetate Synthesis
-
Setup: To a 500 mL flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, add activated zinc dust (1.5 eq). Purge the system with Argon.
-
Solvent Addition: Add 100 mL of anhydrous THF.
-
Reagent Preparation: In the addition funnel, prepare a solution of 4-tert-butylbenzaldehyde (1.0 eq) and ethyl iododifluoroacetate (1.1 eq) in 50 mL of anhydrous THF.
-
Initiation: Add ~10% of the solution from the addition funnel to the stirring zinc suspension. The reaction may require gentle warming to initiate. Initiation is marked by a slight temperature increase and bubbling.
-
Reaction: Once initiated, add the remainder of the aldehyde/ester solution dropwise over 1 hour, maintaining a gentle reflux or a temperature of ~40-45°C using a water bath.
-
Completion: After the addition is complete, stir the reaction mixture for an additional 2-3 hours at 45°C. Monitor the consumption of the aldehyde by TLC.
-
Workup: Cool the reaction to 0°C and slowly quench by adding 100 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester. The product can be purified by column chromatography if necessary.
Section 3: Troubleshooting the Saponification (Step 2)
Hydrolysis of the sterically hindered difluoroester can sometimes be challenging.
Q1: My ester hydrolysis is incomplete, even after prolonged reaction times. How can I drive it to completion?
A1: Incomplete hydrolysis is usually due to insufficient base, low temperature, or poor solubility.
Causality & Solutions:
-
Stoichiometry: Saponification consumes one equivalent of base per equivalent of ester. Using a catalytic amount or only a single equivalent may not be sufficient to overcome equilibrium or any acidic impurities.
-
Solution: Use a significant excess of the base. A common practice is to use 2 to 3 equivalents of NaOH or KOH.
-
-
Solubility: The organic ester may have poor solubility in a purely aqueous base solution, leading to a slow reaction at the phase interface.
-
Solution: Use a co-solvent system. A mixture of ethanol (or methanol) and water is highly effective. The alcohol helps to solubilize the ester, creating a homogeneous solution for the hydroxide ions to react.
-
-
Temperature: Like most reactions, the rate of hydrolysis is temperature-dependent.
-
Solution: Heat the reaction mixture to reflux (typically 60-80°C depending on the solvent system) to increase the reaction rate.
-
Optimized Protocol: Step 2 - Saponification
-
Setup: In a round-bottom flask, dissolve the crude ethyl ester (1.0 eq) from Step 1 in a 3:1 mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide (2.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (around 80°C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Workup (Part 1 - Purification): Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic organic impurities.
-
Workup (Part 2 - Acidification): Cool the aqueous layer in an ice bath. Slowly and carefully acidify the solution to pH ~1-2 by adding concentrated HCl. The product will precipitate as a white solid.
-
Critical Note: The acidification is exothermic. Adding the acid too quickly can cause a temperature spike, potentially leading to decarboxylation or other side reactions. Maintain the temperature below 10°C.
-
-
Isolation: Filter the precipitated solid, wash with cold deionized water, and dry under vacuum to yield the final product, this compound.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use ethyl bromodifluoroacetate instead of the iodo- equivalent?
-
A: Yes, the bromo- derivative is also commonly used. However, the C-I bond is weaker than the C-Br bond, meaning the iodo-ester is often more reactive and may lead to easier initiation of the Reformatsky reaction.[4] If you are having trouble with initiation, switching to ethyl iododifluoroacetate can be a helpful strategy.
-
-
Q: What is the best way to purify the final product?
-
A: For most applications, the product obtained after precipitation and drying is sufficiently pure. If higher purity is required, recrystallization is the preferred method. A solvent system like heptane/ethyl acetate or toluene can be effective.
-
-
Q: How do I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is ideal. For Step 1, use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to track the disappearance of the aldehyde. For Step 2, use a more polar system (e.g., 1:1 Hexane:Ethyl Acetate with a drop of acetic acid) to track the disappearance of the ester and the appearance of the highly polar carboxylic acid product at the baseline. 19F NMR is also a powerful tool to monitor the appearance of the product's characteristic difluoro signal.
-
-
Q: Are there any specific safety precautions I should take?
-
A: Yes. Ethyl iododifluoroacetate is a lachrymator and should be handled in a well-ventilated fume hood. The Reformatsky reaction can be vigorous; always have an appropriate cooling bath ready. The acidification step with concentrated HCl should be performed slowly and behind a blast shield. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
References
Common side products in (4-tert-Butylphenyl)difluoroacetic acid reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (4-tert-Butylphenyl)difluoroacetic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into the common side reactions and impurities encountered, enabling you to troubleshoot experiments, optimize yields, and ensure the integrity of your results. This document moves beyond simple protocols to explain the underlying chemical principles governing the formation of these byproducts, empowering you with the knowledge to proactively control your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability, purity, and analysis of this compound.
Q1: What is the primary thermal decomposition pathway for this compound?
A1: The most significant and common side reaction, particularly under thermal stress, is decarboxylation . The two electron-withdrawing fluorine atoms on the alpha-carbon stabilize the incipient carbanion, facilitating the loss of carbon dioxide (CO₂) to form 1-(tert-butyl)-4-(difluoromethyl)benzene. This reaction can be initiated by prolonged heating, even under relatively mild conditions (e.g., >100-120 °C), which are often employed in amide coupling or esterification reactions.[1] The propensity for α-halodifluoroacetic acids to decarboxylate is a known characteristic of this compound class.[2]
Q2: What are the typical impurities I might find in a commercial batch of this compound?
A2: Impurities can stem from the synthetic route used for its manufacture. A common precursor is 4-tert-butylacetophenone.[3] Therefore, you may encounter trace amounts of:
-
Starting Materials: Unreacted 4-tert-butylacetophenone or other precursors.
-
Incomplete Hydrolysis Products: If the synthesis involves hydrolysis of an ester or amide intermediate, you might find residual amounts of the corresponding methyl or ethyl ester.
-
Over- or Under-fluorinated Species: Depending on the fluorination method, trace amounts of (4-tert-butylphenyl)monofluoroacetic acid or (4-tert-butylphenyl)trifluoroacetic acid could potentially be present.
It is always recommended to verify the purity of the starting material by a suitable analytical method (e.g., HPLC, NMR) before commencing your reaction.
Q3: What are the best analytical methods for detecting and quantifying common side products and impurities?
A3: A multi-technique approach is often best for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress and assessing the purity of the final product. A reversed-phase C18 column with a UV detector is typically effective.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for detecting the volatile decarboxylation byproduct, 1-(tert-butyl)-4-(difluoromethyl)benzene. It can also be used to analyze for other volatile impurities from starting materials.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for structural confirmation of both the desired product and any isolated, significant impurities. ¹⁹F NMR is especially diagnostic for identifying fluorine-containing side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is crucial for identifying unknown peaks in an HPLC chromatogram. Modern techniques like CE-MS/MS are also being used for analyzing difluoroacetic acid (DFA) in complex matrices.[7]
Section 2: Troubleshooting Guide by Reaction Type
This section provides detailed troubleshooting for specific synthetic applications of this compound.
2.1 Amide Coupling Reactions
Amide bond formation is a primary application for this reagent. However, the activation of the carboxylic acid can initiate several side reactions.
Problem 1: My reaction is clean by TLC/LCMS at the start, but upon heating, I see a new, less polar spot/peak appearing that is not my desired amide.
-
Potential Cause & Side Product: You are likely observing the formation of 1-(tert-butyl)-4-(difluoromethyl)benzene via thermal decarboxylation. This is exacerbated by extended reaction times and elevated temperatures (often required to drive sluggish couplings to completion).
-
Causality: The energy input (heat) required for the amide coupling is simultaneously providing the activation energy for decarboxylation. The rate of this side reaction increases significantly at higher temperatures.
-
Troubleshooting Protocol:
-
Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.
-
Choose a More Potent Coupling Reagent: Switch to a more reactive coupling system that works efficiently at lower temperatures, such as HATU or COMU, instead of relying on EDC/HOBt at high temperatures.
-
Pre-activation: Activate the carboxylic acid at a low temperature (e.g., 0 °C) for a short period (15-30 min) before adding the amine nucleophile. This minimizes the time the free, activated acid is exposed to potentially elevated temperatures.
-
Caption: Decarboxylation as a competing pathway during amide coupling.
Problem 2: I observe a major byproduct with a mass corresponding to (2 * Acid - H₂O).
-
Potential Cause & Side Product: Formation of the symmetrical anhydride .
-
Troubleshooting Protocol:
-
Control Stoichiometry: Avoid using a large excess of the carboxylic acid relative to the amine. A 1.1:1 ratio is often sufficient.
-
Order of Addition: Add the coupling reagent (e.g., EDC) to a solution of the carboxylic acid and the amine simultaneously, or add the coupling reagent last. This ensures the amine is present to trap the reactive intermediate as it forms.
-
Use an Additive: Reagents like HOBt or HOAt react with the O-acylisourea to form an active ester that is more stable and less prone to forming the anhydride, while still being reactive enough to couple with the amine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 4. Analysis of Difluoroacetic Acid in Drinking Water | Phenomenex [phenomenex.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. CN111007182A - Method for determining impurities in 2, 2-difluoroethanol by gas chromatography - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-tert-Butylphenyl)difluoroacetic acid
Welcome to the technical support center for the purification of (4-tert-Butylphenyl)difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methods for achieving high purity. As a difluorinated carboxylic acid, this molecule presents unique challenges and opportunities in purification that demand a nuanced approach. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Question: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, rather than crystallizing. This happens because the solubility of the impurity-laden compound is so high that the solution becomes supersaturated at a temperature above the compound's melting point. For this compound, its strong hydrogen bonding capabilities and polarity can contribute to this issue.
Causality & Solution:
-
High Solute Concentration: You may be using too little solvent. The principle of recrystallization is to dissolve the solute in a minimal amount of hot solvent.[1] However, if the concentration is too high, the saturation point upon cooling is never reached above the compound's melting point.
-
Solution: Add more hot solvent in small increments until the oil phase redissolves completely. Then, allow it to cool slowly.
-
-
Inappropriate Solvent Choice: The solvent's boiling point might be too high, or its polarity may be too similar to your compound, leading to excessive solubility even at lower temperatures.
-
Solution: Switch to a lower-boiling point solvent in which your compound has slightly lower solubility. Alternatively, use a two-solvent (binary) system. Dissolve your compound in a "good" solvent (e.g., ethanol, acetone) at an elevated temperature, and then slowly add a "poor" solvent (an "anti-solvent" like water or hexane) until persistent cloudiness (turbidity) appears. Re-heat gently to clarify and then cool slowly. A 50% aqueous ethanol solution has been successfully used for the recrystallization of the closely related (4-tert-Butylphenyl)acetic acid.[2]
-
-
Presence of Impurities: Impurities can depress the melting point of your compound, increasing the likelihood of it oiling out.
-
Solution: Attempt a pre-purification step. If the crude material is very impure, a quick pass through a silica gel plug (flash chromatography) can remove significant impurities, which often facilitates better crystal formation in a subsequent recrystallization.
-
Question: I have low recovery after recrystallization. Where did my compound go?
Answer:
Low recovery is a common issue and typically points to one of two main causes: excessive solubility in the mother liquor or premature crystallization during a hot filtration step.
Causality & Solution:
-
High Solubility in Cold Solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[1] If your compound remains significantly soluble even after cooling, a large portion will be lost in the mother liquor.
-
Solution:
-
Optimize the Solvent: Test different solvents or binary solvent systems to find one with a steeper solubility curve.
-
Cool Thoroughly: Ensure the flask is cooled sufficiently. After reaching room temperature, placing the flask in an ice bath can often induce further crystallization and improve yield. Avoid cooling too rapidly, as this can trap impurities.
-
Reduce Solvent Volume: While avoiding oiling out, using the true minimal amount of hot solvent is key. If you used an excessive volume, much of your compound will remain in solution. You can try carefully evaporating some solvent and attempting the cooling process again.
-
-
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem.
-
Solution: This can be prevented by heating all glassware (funnel, receiving flask) before filtration and using a slight excess of hot solvent to ensure the compound stays in solution during the transfer. Rinsing the filter paper with a small amount of fresh, hot solvent can help recover any product that crystallized prematurely.
-
Question: My compound is streaking badly on a silica gel column. How can I achieve good separation?
Answer:
Streaking or "tailing" of acidic compounds like this compound on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the acidic analyte and the slightly acidic silanol (Si-OH) groups on the surface of the silica stationary phase.[3]
Causality & Solution:
-
Strong Acid-Silanol Interaction: The carboxylic acid group of your molecule can strongly and sometimes irreversibly adsorb to the polar silanol groups, leading to poor elution and broad, tailing peaks.[3]
-
Solution: Modify the Mobile Phase. The most effective solution is to add a small amount of a competitive acid to the eluent. This acid will protonate the analyte and occupy the active sites on the silica, leading to sharper peaks.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[3]
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass (e.g., for a 40 g silica column, load 400 mg to 2 g of crude material).
-
-
Poor Solubility in Mobile Phase: If the compound has poor solubility in the eluent, it can precipitate at the top of the column and then slowly leach out, causing streaking.
-
Solution: Use Dry Loading. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be loaded evenly onto the top of your column.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
For moderate to high purity crude material (>85%), recrystallization is often the most efficient and scalable method. It is excellent for removing minor impurities and provides a crystalline, easy-to-handle final product. For more complex mixtures or to separate compounds with very similar polarities, flash column chromatography on silica gel (with a modified mobile phase as described above) is the preferred method.
Q2: How can I assess the purity of my final product?
A combination of methods is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reversed-phase method using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or acetic acid) is a good starting point.[5][6] Purity is determined by integrating the peak area of the main component relative to the total area of all peaks at a suitable UV wavelength (e.g., 254 nm or 277 nm).[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of your compound and identifying any residual solvents or structurally related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. LC-MS combines the separation power of HPLC with the detection specificity of MS and is excellent for identifying trace-level impurities.[8]
-
Melting Point: A sharp melting point range (typically < 2°C) is a good indicator of high purity for a crystalline solid. Impurities will typically broaden and depress the melting point.
Q3: What are the likely impurities I need to remove?
Impurities can originate from various stages of the synthesis and are highly dependent on the synthetic route employed.[9] Common classes include:
-
Unreacted Starting Materials: For example, the precursor to the difluoroacetic acid moiety.
-
By-products: Compounds formed from side reactions during the synthesis. Dimerization or incomplete reactions are common sources of by-products.[10]
-
Reagents: Residual catalysts or reagents used in the reaction.
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., excessive heat, strong acid/base).[9]
Identifying potential impurities through knowledge of the synthetic pathway is crucial for developing an effective purification strategy.
Q4: My compound is a liquid at room temperature. Can I still use recrystallization?
This compound is expected to be a solid or a very high-boiling liquid at room temperature, similar to related structures.[11][12] However, if your crude product is an oil or liquid, it is likely due to significant impurities depressing the melting point. In this case, column chromatography is the recommended first step to achieve initial purification. The purified fractions may then solidify upon solvent removal, allowing for a final polishing step via recrystallization.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)
This protocol is a robust starting point for purifying gram-scale quantities of this compound that is already reasonably pure (>85%).
Methodology:
-
Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar. Add the minimum volume of ethanol required to dissolve the solid at a gentle boil (reflux).[1] Start with approximately 10-15 mL of ethanol and add more in small portions only if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a short-stemmed funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly. Rinse the original flask and the filter paper with a small amount of hot ethanol to recover all the product.
-
Addition of Anti-Solvent: While the ethanolic solution is still hot and stirring, add deionized water dropwise using a Pasteur pipette until the solution becomes persistently cloudy. This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture, just enough to redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization mixture) to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This method is ideal for purifying complex mixtures or when recrystallization fails.
Parameter Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most organic compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate + 1% Acetic Acid | The hexane/ethyl acetate gradient allows for elution of compounds across a range of polarities. The acetic acid suppresses tailing of the acidic product.[3] |
| Loading Method | Dry Loading | Prevents solubility issues at the column head and ensures a narrow starting band, leading to better separation.[3] |
| Detection | UV visualization at 254 nm | The aromatic ring in the compound is UV-active, allowing for easy monitoring of fractions by TLC. |
Methodology:
-
Sample Preparation (Dry Loading): Dissolve your crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone. Add 2-3 g of silica gel to this solution. Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass chromatography column with silica gel slurried in your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate + 1% Acetic Acid). A typical ratio is 50:1 to 100:1 silica-to-crude-compound by mass.
-
Loading: Carefully add the dry-loaded sample powder as a uniform layer on top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Start with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 1% Acetic Acid) to elute non-polar impurities. Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, etc.) to elute your target compound.
-
Fraction Analysis: Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent and acetic acid using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to azeotropically remove the final traces of acetic acid.
Visualized Workflows and Logic
A logical approach is key to efficient purification. The following diagrams illustrate the decision-making process.
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. youtube.com [youtube.com]
- 2. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid [organic-chemistry.org]
- 5. Difluoroacetic acid | SIELC Technologies [sielc.com]
- 6. Analysis of Difluoroacetic Acid in Drinking Water | Phenomenex [phenomenex.com]
- 7. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of difluoroacetic acid and biological matrices on the development of a liquid chromatography-triple quadrupole mass spectrometry method for determination of intact growth factor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. jocpr.com [jocpr.com]
- 11. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 12. Difluoroacetic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for (4-tert-Butylphenyl)difluoroacetic acid
Welcome to the technical support center for the synthesis of (4-tert-Butylphenyl)difluoroacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of its synthesis and optimize your reaction conditions for higher yields and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, particularly when using a Reformatsky-type reaction followed by hydrolysis, a common and effective synthetic route.
Scenario 1: Low or No Product Formation
Question: I am attempting to synthesize the ethyl ester of this compound via a Reformatsky reaction between ethyl bromodifluoroacetate and 4-tert-butyl-bromobenzene with zinc, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve my yield?
Answer:
Low or no product formation in a Reformatsky reaction is a common issue that can often be traced back to the activation of zinc or the stability of the organozinc reagent. Here’s a systematic approach to troubleshooting this problem:
-
Zinc Activation is Crucial: The surface of commercial zinc dust is often coated with a layer of zinc oxide, which prevents it from reacting with the haloester. Effective activation is paramount for the success of the reaction.
-
Recommended Activation Protocol:
-
Wash the zinc dust with dilute HCl (e.g., 1 M) to remove the oxide layer.
-
Subsequently, wash with deionized water, followed by ethanol and then diethyl ether to dry the zinc thoroughly.
-
Dry the activated zinc under vacuum before use.
-
-
In-situ Activation: The addition of a catalytic amount of iodine or 1,2-dibromoethane can also activate the zinc surface directly in the reaction flask. The disappearance of the iodine color or the evolution of ethylene gas, respectively, indicates successful activation. The use of trimethylsilyl chloride (TMSCl) can also serve as an activator.[1][2]
-
-
Solvent Choice and Purity: The choice of solvent is critical for stabilizing the Reformatsky reagent.
-
Optimal Solvents: Tetrahydrofuran (THF) is generally the solvent of choice due to its ability to solvate and stabilize the organozinc intermediate.[2][3]
-
Anhydrous Conditions: The Reformatsky reagent is highly sensitive to moisture. Ensure your solvent and glassware are rigorously dried. Distilling THF over sodium/benzophenone is a standard procedure to ensure it is anhydrous.
-
-
Reaction Initiation and Temperature Control:
-
Initiation: A small amount of the haloester can be added initially to the activated zinc. Gentle heating or sonication may be required to initiate the reaction, which is often indicated by a slight exotherm or a change in the appearance of the reaction mixture.
-
Temperature Management: Once initiated, the reaction can be exothermic. It is important to maintain the reaction temperature at a moderate level (typically between 40-60°C) to prevent decomposition of the Reformatsky reagent and unwanted side reactions.
-
Scenario 2: Formation of Impurities and Side Products
Question: My reaction to form ethyl (4-tert-Butylphenyl)difluoroacetate appears to be working, but I am seeing significant amounts of impurities in my crude product, making purification difficult. What are these likely side products and how can I minimize their formation?
Answer:
The formation of impurities in the Reformatsky reaction often stems from side reactions of the organozinc reagent or the starting materials. Here are some common impurities and strategies to mitigate them:
-
Wurtz-type Coupling: The Reformatsky reagent can react with itself to form a dimer. This is more prevalent at higher temperatures.
-
Mitigation: Maintain a controlled temperature and add the haloester slowly to the reaction mixture to keep its concentration low.
-
-
Dehalogenation of the Starting Material: The organozinc reagent can act as a reducing agent, leading to the dehalogenation of the aryl halide.
-
Formation of (4-tert-Butylphenyl)zinc bromide: The activated zinc can directly react with 4-tert-butyl-bromobenzene to form the corresponding Grignard-like reagent, which can lead to other byproducts.
Table 1: Troubleshooting Common Impurities
| Impurity | Likely Cause | Recommended Solution |
| Dimer of ethyl bromodifluoroacetate | High local concentration of the haloester, high temperature | Slow, dropwise addition of the haloester to the reaction mixture. Maintain a moderate reaction temperature (40-60°C). |
| 4-tert-Butylbenzene | Reductive dehalogenation of 4-tert-butyl-bromobenzene | Ensure the formation of the Reformatsky reagent is favored by using highly activated zinc and controlling the stoichiometry of the reactants. |
| Bis(4-tert-butylphenyl) | Homocoupling of the aryl halide | This is more common with more reactive metals. Using zinc generally minimizes this, but ensuring a clean reaction setup is key. |
Scenario 3: Difficulties with the Final Hydrolysis Step
Question: I have successfully synthesized the ethyl (4-tert-Butylphenyl)difluoroacetate ester, but I am struggling with the final hydrolysis to the carboxylic acid. I am either getting incomplete conversion or decomposition of my product. What are the optimal conditions for this hydrolysis?
Answer:
The hydrolysis of the difluoroacetate ester to the corresponding carboxylic acid requires careful control of conditions to avoid side reactions like decarboxylation.
-
Choice of Base and Solvent:
-
A common and effective method is saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water. LiOH is often preferred as it can lead to cleaner reactions.
-
The use of a co-solvent like THF ensures the solubility of the ester.
-
-
Temperature and Reaction Time:
-
The hydrolysis should be carried out at a controlled temperature, typically starting at 0°C and slowly warming to room temperature. This helps to minimize potential side reactions.
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the ester without prolonged reaction times that could lead to degradation.
-
-
Work-up Procedure:
-
After the reaction is complete, the mixture should be acidified carefully with a dilute acid (e.g., 1 M HCl) at a low temperature to protonate the carboxylate.
-
The product can then be extracted with an organic solvent like ethyl acetate.
-
Washing the organic layer with brine will help to remove any remaining water.
-
II. Frequently Asked Questions (FAQs)
Question 1: What is the general mechanism for the synthesis of this compound via the Reformatsky reaction?
Answer: The synthesis typically proceeds in two main steps:
-
Formation of the Reformatsky Reagent: Activated zinc metal undergoes oxidative insertion into the carbon-bromine bond of ethyl bromodifluoroacetate. This forms an organozinc intermediate, often referred to as a Reformatsky reagent.
-
Nucleophilic Addition: This organozinc reagent then acts as a nucleophile, attacking the electrophilic carbon of a suitable precursor to the 4-tert-butylphenyl group. A more common approach involves the reaction of the Reformatsky reagent derived from ethyl bromodifluoroacetate with a carbonyl compound, followed by further synthetic modifications. A direct coupling with an aryl halide is also possible, often requiring a palladium catalyst.
-
Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions followed by an acidic workup, to yield the final carboxylic acid product.
Diagram 1: General Reaction Scheme
Caption: A simplified workflow for the synthesis of this compound.
Question 2: Are there alternative synthetic routes I should consider?
Answer: Yes, several other methods can be employed to synthesize α,α-difluoroaryl-acetic acids. One notable alternative is the use of visible-light photoredox catalysis for the direct difluoroacetylation of arenes.[4][5][6]
-
Photoredox Catalysis: This approach involves the reaction of an unactivated arene (like tert-butylbenzene) with a difluoroacetylating agent (such as bromodifluoroacetamides) in the presence of a photocatalyst and visible light. This method can offer milder reaction conditions and may avoid the need for pre-functionalized starting materials.[4][5]
Diagram 2: Simplified Photocatalytic Cycle
Caption: A conceptual diagram of a photocatalytic cycle for direct C-H difluoroacetylation.
Question 3: What are the key safety considerations when working with fluorinated compounds and strong acids/bases?
Answer:
Safety is paramount in any chemical synthesis. When preparing this compound, please consider the following:
-
Handling of Haloesters: Bromodifluoroacetate esters are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Use of Strong Acids and Bases: The hydrolysis step involves the use of strong bases and subsequent neutralization with strong acids. These are corrosive and should be handled with care. Always add acid to water, not the other way around, to manage any exothermic reactions.
-
Pressure Build-up: Some reactions, particularly those involving the decomposition of reagents, can generate gas and lead to pressure build-up in a sealed vessel. Ensure your reaction setup is appropriately vented.
-
Waste Disposal: Fluorinated organic waste should be disposed of according to your institution's hazardous waste guidelines.
III. Experimental Protocols and Data
Protocol 1: Synthesis of Ethyl (4-tert-Butylphenyl)difluoroacetate via Reformatsky Reaction
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (1.2 eq.). Wash the zinc with 1M HCl, deionized water, ethanol, and diethyl ether. Dry under high vacuum.
-
Reaction Setup: Add anhydrous THF to the flask under an inert atmosphere (e.g., nitrogen or argon). Add a crystal of iodine to activate the zinc.
-
Initiation: Gently heat the mixture until the iodine color disappears.
-
Addition of Reactants: Add a solution of 4-tert-butyl-bromobenzene (1.0 eq.) and ethyl bromodifluoroacetate (1.1 eq.) in anhydrous THF dropwise to the activated zinc suspension.
-
Reaction: Maintain the reaction temperature at 50°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0°C and quench with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v). Cool the solution to 0°C and add LiOH (1.5 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Acidification: Cool the reaction mixture to 0°C and carefully add 1M HCl until the pH is ~2.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure to yield the final product.
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Condition | Expected Outcome/Rationale |
| Reformatsky Reaction | ||
| Zinc Activation | 1M HCl wash, followed by solvent washes and vacuum drying | High surface area, oxide-free zinc for efficient reaction. |
| Solvent | Anhydrous THF | Good solvation of the organozinc intermediate. |
| Temperature | 40-60°C | Balances reaction rate with the stability of the Reformatsky reagent. |
| Typical Yield (Ester) | 60-80% | Dependent on the purity of reagents and reaction conditions. |
| Hydrolysis | ||
| Base | LiOH | Generally provides cleaner reactions and higher yields. |
| Solvent | THF/Water mixture | Ensures solubility of both the ester and the base. |
| Temperature | 0°C to Room Temperature | Minimizes potential decarboxylation or other side reactions. |
| Typical Yield (Acid) | >90% | Typically a high-yielding step if performed carefully. |
IV. References
-
ResearchGate. Synthesis and Reactivity of (18)F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Available from: --INVALID-LINK--
-
ResearchGate. Optimization of reaction conditions for Reformatsky reaction with N-(4-methoxybenzylidene)aniline 1a and bromodifluoroacetamide 2a. Available from: --INVALID-LINK--
-
A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Available from: --INVALID-LINK--
-
Beilstein Journals. Recent developments in the asymmetric Reformatsky-type reaction. Available from: --INVALID-LINK--
-
ACS Publications. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Available from: --INVALID-LINK--
-
Ossila. α,α-Difluorophenylacetic acid | CAS Number 360-03-2. Available from: --INVALID-LINK--
-
ResearchGate. The scope of α-aryl acetic acid derivatives. Conditions: PhCOOH.... Available from: --INVALID-LINK--
-
Google Patents. US9120740B2 - Method for preparing difluoroacetic acid. Available from: --INVALID-LINK--
-
RSC Publishing. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Available from: --INVALID-LINK--
-
PubMed Central. Recent developments in the asymmetric Reformatsky-type reaction. Available from: --INVALID-LINK--
-
ACS Publications. Visible-Light-Driven Difluoroacetamidation of Unactive Arenes and Heteroarenes by Direct C–H Functionalization at Room Temperature. Available from: --INVALID-LINK--
-
ResearchGate. (4-tert-Butylphenyl)acetic acid. Available from: --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: --INVALID-LINK--
-
ACS Publications. Visible-Light-Driven Difluoroacetamidation of Unactive Arenes and Heteroarenes by Direct C–H Functionalization at Room Temperature. Available from: --INVALID-LINK--
-
PubMed. Visible-Light-Triggered Difluoroacetylation/Cyclization of Chromone-Tethered Alkenes Enabling Synthesis of Tetrahydroxanthones. Available from: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-Light-Triggered Difluoroacetylation/Cyclization of Chromone-Tethered Alkenes Enabling Synthesis of Tetrahydroxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (4-tert-Butylphenyl)difluoroacetic Acid
Welcome to the technical support center for (4-tert-Butylphenyl)difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format to support your experimental success.
Section 1: Understanding the Stability Profile of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique structure, featuring a difluoromethyl group attached to a phenylacetic acid backbone, presents specific stability considerations that users must be aware of to ensure the integrity of their experiments. This section addresses the most common stability-related questions.
FAQ 1: What are the primary degradation pathways for this compound?
The primary degradation pathway of concern for this compound is decarboxylation , particularly under thermal stress and in certain solvent conditions. The two fluorine atoms on the alpha-carbon significantly influence the molecule's electronic properties, making the carboxyl group susceptible to removal.
A proposed degradation pathway is illustrated below:
Caption: Potential decarboxylation of this compound.
Additionally, while less common under standard laboratory conditions, photodegradation of the 4-tert-butylphenol moiety can occur, potentially leading to the formation of radicals and subsequent downstream products such as 4-tert-butylcatechol and dimers[1][2].
Section 2: Troubleshooting Guide
This section provides practical troubleshooting advice for common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent or lower-than-expected assay results.
Question: My experimental results are not reproducible, and I suspect the integrity of my this compound stock solution. What could be the cause?
Answer: Inconsistent results are often linked to the degradation of the compound in solution. The most likely culprit is decarboxylation, which can be influenced by the choice of solvent and storage conditions.
Troubleshooting Steps:
-
Solvent Selection:
-
Avoid Polar Aprotic Solvents for Long-Term Storage: Solvents like acetonitrile, acetone, and dimethyl sulfoxide (DMSO) can facilitate decarboxylation, especially with prolonged storage or at elevated temperatures.
-
Recommended Solvents: For preparing stock solutions, consider using more stable, less reactive solvents. While solubility can be a concern, for short-term use, polar protic solvents or non-polar aprotic solvents may be more suitable. Always perform a small-scale solubility test first.
-
-
Temperature Control:
-
Store at Low Temperatures: Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
-
Room Temperature Stability: Be mindful of the time your solution spends at room temperature during experimental setup. Minimize this time whenever possible.
-
-
pH of the Medium:
-
While specific data on the pH stability of this compound is limited, the stability of the related compound 4-tert-butylphenol has been shown to be stable at pH 4, 7, and 9 in aqueous solutions[2]. However, extreme pH conditions should generally be avoided during storage.
-
Experimental Workflow for Stability Check:
Caption: Workflow for assessing the stability of a stock solution.
Issue 2: Appearance of unknown peaks in my chromatogram.
Question: I am analyzing my reaction mixture containing this compound and see unexpected peaks in my HPLC or LC-MS data. What could these be?
Answer: The appearance of new peaks likely indicates the presence of impurities, which can originate from the synthesis of the starting material or from its degradation.
Potential Impurities and Degradation Products:
| Potential Compound | Origin | Analytical Signature (LC-MS) |
| 1-(Difluoromethyl)-4-(tert-butyl)benzene | Decarboxylation of the parent compound. | A lower molecular weight peak corresponding to the loss of CO2 (44 Da). |
| 4-tert-Butylphenol | Potential impurity from synthesis or a photodegradation product.[1][2] | A peak with a mass corresponding to C10H14O. |
| Isomers of the parent compound | Isomerization at high temperatures during synthesis or storage.[3] | Peaks with the same mass as the parent compound but different retention times. |
| Starting materials from synthesis | Incomplete reaction during the synthesis of this compound. | The masses of these will depend on the synthetic route used. |
Troubleshooting and Identification:
-
Confirm the Identity of the Parent Peak: Ensure you have correctly identified the peak corresponding to this compound based on its expected mass and retention time.
-
Analyze the Mass of the Unknown Peaks: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unknown peaks. This can help in proposing molecular formulas.
-
Perform Forced Degradation Studies: To confirm if the impurities are degradation products, you can perform forced degradation studies on a pure sample of this compound. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Forced Degradation Protocol:
Caption: Workflow for a forced degradation study.
By comparing the degradation products from the forced degradation study with the unknown peaks in your experimental sample, you can identify the degradation products.
Section 3: Best Practices for Handling and Storage
To minimize stability issues, adhere to the following best practices:
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from light.[4]
-
Solution Preparation: Prepare solutions fresh whenever possible. If stock solutions are necessary, use a suitable solvent, aliquot into single-use vials, and store at -20°C or below.
-
Inert Atmosphere: For reactions that are sensitive to oxidation or require prolonged heating, consider working under an inert atmosphere (e.g., nitrogen or argon).
References
- 1. Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-Difluoro-2-(4-tert-butylphenyl)acetic acid - Safety Data Sheet [chemicalbook.com]
Technical Support Center: (4-tert-Butylphenyl)difluoroacetic Acid Experiments
Welcome to the technical support center for (4-tert-Butylphenyl)difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a carboxylic acid containing a difluoromethyl group and a tert-butylphenyl substituent. The presence of the electron-withdrawing fluorine atoms increases the acidity of the carboxylic acid compared to its non-fluorinated analog, (4-tert-butylphenyl)acetic acid.[1][2][3] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄F₂O₂ | N/A |
| Molecular Weight | 228.23 g/mol | N/A |
| Appearance | Typically a white to off-white solid | General knowledge |
| pKa | Estimated to be lower than acetic acid (4.76) due to the difluoro group | [2][3] |
Q2: How should I store and handle this compound?
Like many carboxylic acids, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] It is advisable to protect it from moisture to prevent potential hydration.[4][5] For handling, standard personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn.[6][7][8] Work in a chemical fume hood to avoid inhalation of any dust or vapors.[7][8]
Q3: What are some common applications of this compound in research?
While specific applications for this exact molecule may not be widely published, compounds containing the difluoroacetic acid moiety are of interest in medicinal chemistry. The difluoromethyl group can serve as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and pharmacokinetic properties of a drug candidate. The tert-butylphenyl group is a common lipophilic moiety used to enhance binding to biological targets. Therefore, this compound is likely to be used as a building block in the synthesis of novel therapeutic agents.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis and use of this compound.
Issue 1: Low Yield in Synthesis
Q: I am attempting to synthesize this compound via a standard difluoroacetylation reaction, but my yields are consistently low. What could be the cause?
A: Low yields in the synthesis of difluoroacetic acid derivatives can stem from several factors. Let's break down the potential causes and solutions in a logical workflow.
Troubleshooting Workflow for Low Synthesis Yield
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.
Detailed Breakdown:
-
Reagent Quality and Stoichiometry:
-
Moisture: Many organometallic reactions used to form the carbon-carbon bond are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Reagent Purity: The purity of the starting materials, such as the (4-tert-butylphenyl) precursor and the difluoroacetylating agent, is critical. Consider purifying starting materials if their quality is uncertain.
-
Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of one reagent may be beneficial, but a large excess can lead to side reactions.
-
-
Reaction Conditions:
-
Temperature: Many reactions for forming C-C bonds, especially those involving organometallics, require precise temperature control, often at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is stable and the internal reaction temperature is monitored.
-
Reaction Time: The reaction may not be going to completion, or the product might be degrading over time. Analyze aliquots of the reaction mixture by TLC or LC-MS at different time points to determine the optimal reaction time.
-
Choice of Base/Catalyst: If your reaction involves a deprotonation step, the choice of base is crucial. If a weak base is used, the reaction may not proceed efficiently. Conversely, a base that is too strong or sterically hindered may lead to undesired side reactions.
-
-
Work-up and Purification:
-
Aqueous Work-up: When quenching the reaction and performing extractions, the pH of the aqueous layer is important for a carboxylic acid. To ensure the product is in its neutral, organic-soluble form, acidify the aqueous layer to a pH of ~2 before extracting with an organic solvent.
-
Purification Method: this compound is a polar molecule. Standard silica gel chromatography may require a polar eluent system. Consider using a gradient elution to effectively separate the product from nonpolar impurities. Reverse-phase chromatography could also be an effective alternative.
-
Issue 2: Incomplete Reaction or Stalling
Q: My reaction to form an ester or amide from this compound is not going to completion. What should I do?
A: Incomplete conversion in esterification or amidation reactions is a common issue. The difluoromethyl group can sterically hinder the carboxylic acid, and its electron-withdrawing nature can also affect reactivity.
Troubleshooting Workflow for Incomplete Coupling Reactions
References
- 1. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluoroacetic Acid (DFA, 2,2-Difluoroethanoic acid, Perfluoroacetic acid) CAS:206-839-0 [kangmei.com]
- 3. Difluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. lcms.cz [lcms.cz]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Managing Impurities in (4-tert-Butylphenyl)difluoroacetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (4-tert-Butylphenyl)difluoroacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. Achieving high purity is critical for reproducible results and regulatory compliance, yet the unique properties of organofluorine compounds can present challenges. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you identify, manage, and eliminate common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and storage of this compound?
A1: Impurities typically arise from three main sources: incomplete reactions, side reactions, and degradation.
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Starting Material Carryover: The most common impurity is the unreacted dichloro-analog, (4-tert-Butylphenyl)dichloroacetic acid, especially if the synthesis involves a halogen exchange (Halex) reaction.[1]
-
Incompletely Hydrolyzed Precursors: If the synthesis proceeds via an ester intermediate, such as ethyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate, residual ester is a likely impurity. Incomplete hydrolysis is a common issue in ester saponification.[2][3]
-
Decarboxylation Product: Although difluoroacetic acids are more stable than their trichloro- or tribromo-analogs, decarboxylation can occur under thermal stress (e.g., during distillation at high temperatures), leading to the formation of (4-tert-butylphenyl)difluoromethane.[4][5]
-
Monohalogenated Impurities: Intermediates from a stepwise halogen exchange, such as (4-tert-Butylphenyl)chlorofluoroacetic acid, can also be present in trace amounts.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: The compound is generally stable at room temperature.[6] However, to ensure long-term integrity, we recommend storing it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. This minimizes the risk of moisture uptake and potential slow degradation. The material safety data sheet (MSDS) advises avoiding strong heating and incompatible materials like strong oxidizing agents and strong bases.[6]
Q3: Which analytical techniques are most effective for identifying and quantifying impurities in my sample?
A3: A multi-technique approach is essential for comprehensive purity assessment.
-
¹⁹F NMR Spectroscopy: This is the most powerful technique for identifying fluorine-containing impurities. The chemical shifts are highly sensitive to the electronic environment, allowing for clear differentiation between the desired difluoro- compound and potential mono-fluoro or trifluoro- impurities.
-
¹H NMR Spectroscopy: Provides crucial information about the aromatic and tert-butyl protons, helping to identify both fluorinated and non-fluorinated organic impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A reverse-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier) can effectively separate the target compound from its less polar or more polar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as the decarboxylation product or residual solvents. Derivatization to a more volatile ester (e.g., methyl ester) may be required for the acid itself.[7]
-
Elemental Analysis: While not used for routine impurity profiling, it provides the definitive fluorine content of the bulk material, which can be crucial for final product validation.[8][9]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental work, organized by stage.
Category 1: Issues During Synthesis
Problem: My reaction is incomplete, and I have significant amounts of (4-tert-Butylphenyl)dichloroacetic acid remaining.
-
Probable Cause: This issue is common in halogen exchange (Halex) reactions, where dichloroacetic acid is converted to difluoroacetic acid using a fluoride source like potassium fluoride (KF).[1][10] The causes are often related to insufficient reactivity of the fluoride source or poor mass transfer.
-
Water Content: Anhydrous conditions are often believed to be critical, but for Halex reactions on carboxylic acids, a specific amount of water can be essential to dissolve the KF and facilitate the exchange.[1] However, too much water can lead to side reactions or work-up difficulties.
-
Fluoride Source Reactivity: The reactivity of KF can be highly dependent on its surface area and dryness. Spray-dried KF is often more effective than crystalline forms.
-
Phase Transfer Catalyst: In organic solvents, the solubility of KF is low. A phase transfer catalyst (PTC) like a quaternary ammonium salt or a crown ether may be necessary to transport the fluoride ion into the organic phase.
-
-
Recommended Solution & Protocol:
Protocol: Optimizing the Halex Reaction
-
Reagent Preparation: Use spray-dried potassium fluoride. If only crystalline KF is available, consider ball-milling it to increase surface area.
-
Solvent System: If using an aprotic polar solvent like DMF or NMP, ensure it is dry. Alternatively, consider a solvent system with a controlled amount of water as described in some procedures.[1]
-
Add a Phase Transfer Catalyst: Add 5-10 mol% of a suitable PTC (e.g., tetrabutylammonium bromide) to the reaction mixture.
-
Temperature Control: Increase the reaction temperature cautiously. Monitor the reaction progress by taking aliquots, quenching them, and analyzing by ¹⁹F NMR or HPLC to find the optimal balance between reaction rate and impurity formation.
-
Validation: Compare the NMR/HPLC of the crude product to your starting material to confirm the conversion of the dichloro species.
-
Problem: The primary impurity is the ethyl ester of my product, not the acid.
-
Probable Cause: This indicates incomplete hydrolysis (saponification) of a precursor like ethyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate. Alkaline hydrolysis of esters, while generally efficient, can be sluggish for sterically hindered or electron-rich systems.[2] The difluoromethyl group is strongly electron-withdrawing, which facilitates nucleophilic attack at the carbonyl carbon, but incomplete reaction can still occur due to insufficient base, reaction time, or temperature.
-
Recommended Solution & Protocol:
Protocol: Driving Ester Hydrolysis to Completion
-
Increase Base Equivalents: Instead of 1.1-1.2 equivalents of NaOH or KOH, increase the amount to 1.5-2.0 equivalents to ensure the reaction goes to completion.
-
Add a Co-Solvent: If the ester has poor solubility in the aqueous base, add a water-miscible co-solvent like THF or ethanol to create a homogeneous solution.
-
Increase Temperature: Gently heat the reaction mixture under reflux. The hydrolysis of esters is significantly accelerated by heat.[3]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester. The carboxylic acid salt will remain at the baseline, while the ester will have a higher Rf value.
-
Validation: After acidification and work-up, confirm the absence of the ester's characteristic ethyl group signals in the ¹H NMR spectrum.
-
Category 2: Issues During Work-up and Purification
Problem: My product "oils out" during recrystallization instead of forming crystals.
-
Probable Cause: This common issue, known as oiling out, occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its crystallization temperature. This is often due to an inappropriate solvent system or the presence of impurities that depress the melting point. This compound has a relatively low melting point, making it susceptible to this issue.
-
Recommended Solution & Protocol:
Workflow: Systematic Recrystallization Troubleshooting
Caption: Troubleshooting workflow for product oiling out during recrystallization.
Quantitative Data: Recommended Solvent Systems for Recrystallization
| Solvent System (v/v) | Boiling Point (°C) | Comments |
| Toluene / Heptane | 90-111 | Dissolve in minimal hot toluene, then add heptane dropwise until cloudy. Reheat to clarify and cool slowly. |
| Dichloromethane / Hexane | 40-69 | Good for removing non-polar impurities. Be mindful of the low boiling point of DCM. |
| Ethyl Acetate / Heptane | 70-98 | A versatile system with a good balance of polarity. |
Problem: I am unable to remove a persistent, slightly less polar impurity by column chromatography.
-
Probable Cause: The impurity is likely structurally very similar to your product, such as the decarboxylated analog ((4-tert-Butylphenyl)difluoromethane) or a residual ester precursor. Carboxylic acids can also streak on silica gel, leading to poor separation.
-
Recommended Solution & Protocol:
Workflow: Advanced Purification Strategy
Caption: Multi-step workflow combining chemical and chromatographic purification.
-
Acid-Base Extraction: This is a highly effective first step. Your desired carboxylic acid is acidic, while the decarboxylated impurity and ester precursor are neutral. Dissolve the crude material in a solvent like ethyl acetate or diethyl ether. Extract with a mild aqueous base (e.g., 1 M NaHCO₃). The neutral impurities will remain in the organic layer. The deprotonated product will move to the aqueous layer. Separate the layers, wash the aqueous layer with fresh ether to remove any trapped neutral impurities, and then re-acidify the aqueous layer with cold 2 M HCl. Your product will precipitate or can be extracted back into an organic solvent.
-
Modified Chromatography: If chromatography is still needed, add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane). This suppresses the deprotonation of your acidic product on the silica surface, reducing tailing and improving separation.
-
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
Effect of temperature on (4-tert-Butylphenyl)difluoroacetic acid reactivity
Welcome to the technical support resource for (4-tert-Butylphenyl)difluoroacetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this versatile reagent, with a specific focus on the critical role of temperature. Our goal is to move beyond simple protocols and explain the causal factors that govern experimental success, enabling you to troubleshoot issues logically and optimize your reaction conditions.
PART 1: Frequently Asked Questions (FAQs) - Thermal Reactivity Profile
This section addresses the most common questions regarding the thermal behavior of this compound, drawing on established principles for gem-difluoroacetic acids.
Question 1: What is the primary thermal liability of this compound?
Answer: The most significant thermal reaction to consider is decarboxylation . Like other gem-difluoroacetic acids, heating the molecule can induce the loss of carbon dioxide (CO₂). The two electron-withdrawing fluorine atoms on the alpha-carbon stabilize the resulting carbanion intermediate, potentially allowing this reaction to proceed under milder conditions than non-fluorinated carboxylic acids.[1] While trifluoroacetic acid is highly resistant to decarboxylation, requiring temperatures above 150 °C and copper catalysts, other halodifluoroacetic acids can decarboxylate at temperatures ranging from 50–130 °C.[2] For aryl-difluoroacetic acids, this process is a key consideration when planning thermal conditions.
Question 2: At what temperature should I expect decomposition, and what are the likely byproducts?
Answer: True thermal decomposition, beyond decarboxylation, occurs at significantly higher temperatures. Studies on the parent difluoroacetic acid show that decomposition in a silica vessel begins in the range of 254–382 °C.[3][4] The primary initial step is not decarboxylation but the elimination of hydrogen fluoride (HF), followed by the formation of carbon monoxide, formyl fluoride, and other species.[3][4]
Therefore, for most organic synthesis applications, which are typically conducted well below 250 °C, decarboxylation is the more immediate concern. If your reaction requires extreme temperatures, be aware that HF elimination could become a competing pathway, potentially leading to complex side reactions and etchants that can damage equipment (e.g., silica glassware).
Question 3: How does the (4-tert-Butylphenyl) group influence the molecule's thermal stability compared to unsubstituted difluoroacetic acid?
Answer: The 4-tert-butylphenyl group is an electron-donating group (EDG) via induction. In the context of decarboxylation, which proceeds through an anionic intermediate, the presence of an EDG on the aromatic ring would likely have a modest destabilizing effect on the transition state compared to a strongly electron-withdrawing group. However, the dominant factor driving the reactivity remains the two alpha-fluorine atoms. For practical purposes, its thermal behavior regarding decarboxylation should be considered to be in a similar range to other aryl-difluoroacetic acids, and experimental determination of the optimal temperature is crucial.
PART 2: Troubleshooting Guide - When Reactions Go Wrong
This section is structured to help you diagnose and solve common issues encountered during reactions involving this compound.
Issue 1: My reaction is sluggish or not proceeding at room temperature. Should I apply heat?
Answer: Yes, applying heat is a standard approach to increase the reaction rate. However, a systematic and cautious approach is essential to avoid triggering unwanted decarboxylation.
Troubleshooting Steps:
-
Incremental Temperature Increase: Begin by gently warming the reaction to 40-50 °C. Monitor the reaction progress by TLC, LC-MS, or NMR analysis of an aliquot.
-
Hold and Analyze: Maintain the temperature for a set period (e.g., 1-2 hours) before increasing it further. This helps determine the minimum temperature required for conversion.
-
Watch for Gas Evolution: If you begin to see bubble formation (CO₂), you are entering the decarboxylation temperature window.[1] This may be desired if you are performing a decarboxylative coupling, but it is an unwanted side reaction if you wish to retain the carboxylic acid moiety.
-
Solvent Choice: Ensure your solvent has an appropriate boiling point. Reactions requiring sustained temperatures above 100 °C may necessitate the use of high-boiling solvents like toluene, DMF, or DMSO.[1]
Issue 2: I heated my reaction and now have multiple unidentified byproducts. What happened?
Answer: The most likely cause is that you have exceeded the optimal temperature window, leading to decarboxylation and potentially other side reactions.
Diagnostic Workflow:
Caption: Troubleshooting workflow for byproduct formation.
PART 3: Experimental Protocols & Data
Protocol 1: General Procedure for a Temperature-Controlled Reaction
This protocol outlines a self-validating system for running a reaction at a stable, elevated temperature.
-
Apparatus Setup:
-
Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a temperature probe inserted into the reaction mixture (not the heating mantle).
-
Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are air-sensitive.
-
Place the flask in an oil bath or on a heating mantle connected to a temperature controller. This is critical for preventing thermal overshoot.
-
-
Reagent Addition:
-
Charge the flask with this compound and the chosen solvent.
-
Add other reagents at room temperature unless the protocol specifies otherwise.
-
-
Heating and Monitoring:
-
Set the temperature controller to the desired setpoint (e.g., 80 °C).
-
Begin stirring.
-
Monitor both the controller temperature and the internal reaction temperature. They should equilibrate within a few degrees of each other.
-
Take aliquots at regular intervals (e.g., every hour) to monitor the consumption of starting material and the formation of the desired product via an appropriate analytical method (LC-MS, GC, NMR). This provides a real-time understanding of the reaction kinetics and stability.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature before proceeding with extraction, purification, or other work-up steps.
-
Data Summary: Temperature Thresholds for Difluoroacetic Acid Reactivity
The following table summarizes key temperature ranges derived from studies on difluoroacetic acid and its derivatives. These should be used as guiding principles for experiments with this compound.
| Process | Typical Temperature Range (°C) | Key Considerations & Potential Issues | Source(s) |
| General Organic Synthesis | 40 - 120 °C | Optimal range for many reactions. Higher end may initiate slow decarboxylation. | [5][6] |
| Intentional Decarboxylation | 100 - 160 °C | Rate is dependent on solvent and reaction matrix. Gas evolution (CO₂) is the primary indicator. | [1] |
| Metal-Catalyzed Reactions | 50 - 150 °C | Temperature can be dictated by catalyst stability or the energy needed for oxidative addition/reductive elimination steps. | [2] |
| Thermal Decomposition | > 250 °C | Unlikely in standard synthesis. Leads to HF elimination and formation of CO, formyl fluoride. Highly destructive. | [3][4] |
Mechanism Visualization: Thermal Decarboxylation
The thermal decarboxylation of β-dicarboxylic acids, a principle applicable here, often proceeds through a cyclic transition state.
Caption: Proposed mechanism for thermal decarboxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of the thermal decomposition of difluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and mechanism of the thermal decomposition of difluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. US8933268B2 - Process for the preparation of difluroacetic acid - Google Patents [patents.google.com]
- 6. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in Reactions with (4-tert-Butylphenyl)difluoroacetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-tert-Butylphenyl)difluoroacetic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in chemical synthesis. My approach is to not only offer troubleshooting steps but to also explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
I. Understanding the Reagent: Physicochemical Properties
Before troubleshooting, it's crucial to understand the properties of this compound. The presence of two electron-withdrawing fluorine atoms on the alpha-carbon significantly increases the acidity of the carboxylic acid group compared to its non-fluorinated analog.
| Property | Value | Significance in Reactions |
| Predicted pKa | 1.09 ± 0.10[1] | Highly acidic, which can influence catalyst choice and side reactions. |
| Melting Point | 101-104 °C[1] | Solid at room temperature, requiring dissolution for most reactions. |
| Solubility | Good solubility in polar organic solvents.[2] | The choice of solvent will be critical for reaction success. |
| Structure | The carboxylic acid group is nearly perpendicular to the benzene ring.[3][4] | This steric hindrance can affect the approach of reagents. |
II. Frequently Asked Questions (FAQs)
Here, I address common questions regarding reactions with this compound, with a focus on how solvent choice plays a pivotal role.
Question 1: My esterification reaction with a secondary alcohol is sluggish in a non-polar solvent like toluene. What is happening and how can I improve the yield?
Answer: This is a common issue arising from a combination of steric hindrance and solvent incompatibility with the reaction mechanism. The bulky tert-butyl group and the difluoroacetic acid moiety can sterically hinder the approach of the alcohol.
-
The Problem with Non-Polar Solvents: In non-polar solvents, the polar transition state of the esterification reaction is not well-stabilized, leading to a high activation energy and slow reaction rates. Furthermore, the solubility of the carboxylic acid may be limited.
-
Recommended Solutions & Scientific Rationale:
-
Switch to a Polar Aprotic Solvent: Solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are often better choices. They can effectively solvate the charged intermediates in many coupling reactions without interfering with the nucleophile.[5]
-
Employ a Coupling Agent: For sterically hindered acids, direct acid-catalyzed esterification is often inefficient. The Steglich esterification, using a carbodiimide like DCC or EDC with a catalytic amount of DMAP, is a much milder and more effective method.[6][7] The polar aprotic solvent will facilitate the formation of the highly active O-acylisourea intermediate.
-
Consider an Alternative Two-Step Procedure:
-
First, convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This reaction typically works well in a non-polar solvent like toluene or DCM.
-
Then, after removing the excess reagent, react the isolated acyl chloride with the alcohol in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.
-
-
Question 2: I'm attempting an amide bond formation with a primary amine in DMF, but I'm observing significant side product formation. What could be the cause?
Answer: While DMF is a common solvent for amide bond formation, its use with a highly acidic substrate like this compound can present challenges.
-
Potential for Side Reactions: The high acidity of your starting material can lead to the formation of various reactive intermediates, especially when using coupling reagents. DMF can also be a source of side reactions, as it can decompose to dimethylamine under certain conditions, which can then compete with your primary amine.
-
Troubleshooting and Solvent Considerations:
-
Lower the Reaction Temperature: Many coupling reactions are exothermic. Running the reaction at 0 °C or even lower can often minimize side product formation.
-
Change the Solvent System: Consider greener and often more inert alternatives to DMF, such as 2-MeTHF or cyclopentyl methyl ether (CPME).[8] Acetonitrile is also an excellent choice for many amide coupling reactions.
-
Use a Water-Soluble Carbodiimide (EDC) in an Aqueous/Organic Mixture: For some applications, using EDC in a mixture of acetonitrile and water can be highly effective, especially if your amine is available as a salt.[9] This can lead to cleaner reactions and simpler workups.
-
Re-evaluate Your Coupling Reagent: If you are using a standard carbodiimide, consider adding an additive like HOBt or HOAt. These reagents can trap the O-acylisourea intermediate to form a more stable active ester, which then reacts more cleanly with the amine, reducing the risk of side reactions.
-
Question 3: Why is my reaction rate so different when I switch from a protic solvent (like ethanol) to a polar aprotic solvent (like DMSO) for a reaction involving the carboxylate anion?
Answer: This is a classic example of how solvent choice can dramatically influence nucleophilicity.
-
The Role of Protic Solvents: Protic solvents, like ethanol or water, have acidic protons that can form strong hydrogen bonds with anionic nucleophiles, in this case, the deprotonated carboxylate of your acid. This creates a "solvent cage" around the anion, stabilizing it and making it less reactive (less nucleophilic).[5]
-
The Advantage of Polar Aprotic Solvents: Polar aprotic solvents, such as DMSO, DMF, or acetonitrile, possess large dipole moments that can solvate cations effectively. However, they do not have acidic protons and are poor at solvating anions. This leaves the anion "naked" and highly reactive, leading to a significant increase in the reaction rate for processes where the anion is the key nucleophile.
-
Practical Implications: If you are performing a reaction where the carboxylate acts as a nucleophile (e.g., in an SN2 reaction with an alkyl halide), switching from a protic to a polar aprotic solvent can accelerate the reaction by several orders of magnitude.
III. Troubleshooting Guides
This section provides structured workflows to diagnose and solve specific experimental problems.
Guide 1: Low Yield in Steglich Esterification
Problem: You are performing a Steglich esterification of this compound with a sterically hindered alcohol in DCM, but the yield is consistently low (<40%).
Troubleshooting Workflow:
References
- 1. 2,2-Difluoro-2-(4-tert-butylphenyl)acetic acid CAS#: 1027514-14-2 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of (4-tert-Butylphenyl)difluoroacetic acid: A Comparative Analysis of NMR and MS Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing research and development. In this guide, we delve into the analytical workflow for confirming the identity and purity of (4-tert-Butylphenyl)difluoroacetic acid, a compound of interest in medicinal chemistry and materials science. This document provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive characterization of this molecule. We will explore the theoretical underpinnings, practical experimental considerations, and the synergistic strengths of these two powerful analytical techniques.
Introduction: The Analytical Imperative
This compound possesses a unique combination of a bulky, lipophilic tert-butyl group, a rigid phenyl ring, and the electron-withdrawing difluoroacetic acid moiety. This distinct structure necessitates a multi-faceted analytical approach to confirm its synthesis and purity. While both NMR and MS provide invaluable structural information, they do so through fundamentally different mechanisms, offering complementary data points for a complete molecular portrait. This guide will navigate the nuances of applying these techniques to the specific structural features of our target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy stands as the unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is essential for a comprehensive analysis.
Predicted NMR Spectral Characteristics
Due to the novelty of this specific molecule, publicly available experimental spectra are scarce. However, based on established principles of NMR spectroscopy and data from analogous structures, we can predict the key features of its NMR spectra.
Experimental Protocol: Acquiring High-Quality NMR Data
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while DMSO-d₆ can be useful for observing the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.
-
Shim the magnetic field to ensure homogeneity and obtain sharp spectral lines.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: ¹⁹F is a high-sensitivity nucleus, so acquisition is typically fast. A simple one-pulse experiment is usually sufficient.
-
Data Interpretation: A Jigsaw Puzzle of Chemical Shifts and Couplings
The interpretation of the resulting spectra will provide a wealth of structural information:
-
¹H NMR:
-
A sharp singlet around 1.3 ppm with an integration of 9H corresponds to the chemically equivalent protons of the tert-butyl group.
-
The aromatic region will display two doublets, characteristic of a para-substituted benzene ring, likely between 7.4 and 7.8 ppm .
-
A broad singlet, often downfield (10-12 ppm or even broader and sometimes unobserved), is indicative of the acidic carboxylic acid proton.
-
-
¹³C NMR:
-
The tert-butyl group will show two signals: one for the three equivalent methyl carbons (around 31 ppm ) and one for the quaternary carbon (around 35 ppm ).
-
The aromatic region will exhibit four distinct signals corresponding to the four different carbon environments in the para-substituted ring.
-
A key signal will be the carbon attached to the two fluorine atoms. This will appear as a triplet due to coupling with the two fluorine atoms, with a chemical shift expected in the range of 110-120 ppm .
-
The carboxylic acid carbonyl carbon will also appear as a triplet (due to two-bond C-F coupling) and will be the most downfield signal, typically around 165-170 ppm .
-
-
¹⁹F NMR:
-
A single signal is expected for the two equivalent fluorine atoms. The chemical shift will be highly dependent on the electronic environment but can be predicted to be in the range of -120 to -130 ppm relative to CFCl₃.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can provide a clear molecular ion peak.
Predicted Mass Spectrum
-
Molecular Ion: In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 241.1 . In positive ion mode, adducts such as [M+Na]⁺ at m/z 265.1 might be observed.
-
Fragmentation: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can be employed to induce fragmentation. Key expected fragments include:
-
Loss of CO₂ from the deprotonated molecule to give a fragment at m/z 197.1 .
-
In positive ion mode, a characteristic loss of the tert-butyl group (57 Da) from the molecular ion or a protonated precursor.
-
Experimental Protocol: Obtaining a Clean Mass Spectrum
Objective: To determine the accurate molecular weight and observe characteristic fragmentation patterns of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to the solvent to promote ionization.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal of the molecular ion.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion and any adducts.
-
Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Comparison of NMR and MS for the Characterization of this compound
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Connectivity of atoms, chemical environment, stereochemistry | Molecular weight, elemental composition (HRMS), fragmentation pattern |
| Strengths | - Unambiguous structure determination- Provides detailed information on isomerism- Non-destructive technique | - High sensitivity (picomole to femtomole range)- Fast analysis time- Accurate mass measurements confirm elemental formula |
| Limitations | - Relatively low sensitivity (milligram quantities typically required)- Complex spectra for large molecules- Can be time-consuming | - Does not provide information on the connectivity of atoms- Isomers can be difficult to distinguish without fragmentation- Ionization efficiency can be variable |
| Application to Target Molecule | - Confirms the para-substitution pattern of the phenyl ring.- Verifies the presence and connectivity of the difluoroacetic acid moiety through C-F couplings.- Quantifies the number of protons in each environment. | - Confirms the molecular weight (242.24 g/mol ).- High-resolution MS can confirm the elemental formula C₁₂H₁₄F₂O₂.- Fragmentation pattern supports the presence of the carboxylic acid and tert-butyl groups. |
Conclusion: A Synergistic Approach for Unwavering Confidence
In the rigorous world of scientific research and drug development, the comprehensive characterization of a molecule is non-negotiable. For a novel compound like this compound, relying on a single analytical technique is insufficient. NMR spectroscopy provides the definitive blueprint of the molecular structure, elucidating the precise arrangement and connectivity of every atom. Mass spectrometry complements this by unequivocally confirming the molecular weight and offering vital clues about the compound's composition through its fragmentation behavior.
The predicted spectral data and outlined experimental protocols in this guide serve as a robust framework for any researcher undertaking the synthesis and characterization of this molecule. By judiciously applying both NMR and MS, and understanding their individual strengths and limitations, scientists can achieve an irrefutable structural assignment, ensuring the integrity and validity of their research.
A Researcher's Guide to Direct C-H Difluoromethylation: A Comparative Analysis of (Aryl)difluoroacetic Acids and Contemporary Fluorinating Agents
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the array of fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention. Its unique ability to act as a lipophilic hydrogen bond donor makes it an effective bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups, offering a powerful tool for molecular design.[2][3]
This guide provides an in-depth comparison of fluorinating agents, with a special focus on the emerging class of (aryl)difluoroacetic acids—exemplified by compounds like (4-tert-Butylphenyl)difluoroacetic acid—for direct C-H difluoromethylation. We will dissect the mechanistic underpinnings of this approach and benchmark its performance against established nucleophilic, electrophilic, and alternative radical-based fluorinating agents.
The Strategic Advantage of Direct C-H Difluoromethylation
Historically, the introduction of a CF₂H group was a multi-step process, often involving harsh reagents and limited functional group tolerance.[4][5] The advent of direct C-H functionalization represents a paradigm shift, allowing for the late-stage introduction of the difluoromethyl moiety into complex molecules without the need for pre-functionalized starting materials. This is particularly advantageous in drug development, where rapid modification of lead compounds is crucial.[6]
(Aryl)difluoroacetic acids have emerged as inexpensive, readily available, and effective reagents for this transformation.[4][7] Their utility lies in a radical-mediated mechanism that is particularly effective for electron-deficient heteroaromatic systems common in pharmaceuticals.[2]
Mechanism of Action: The Radical Pathway of Difluoroacetic Acid
The power of difluoroacetic acid as a difluoromethylating agent stems from its ability to generate a difluoromethyl radical (•CF₂H) via a silver-catalyzed oxidative decarboxylation. This process, a variant of the Minisci reaction, is typically initiated by a potent oxidizing agent like potassium persulfate (K₂S₂O₈).
The key steps are:
-
Initiation: Silver(I) is oxidized to Silver(II) by the persulfate initiator.
-
Radical Generation: Ag(II) then facilitates the oxidative decarboxylation of difluoroacetic acid to produce the key •CF₂H radical.
-
Propagation: The nucleophilic •CF₂H radical selectively attacks an electron-deficient (hetero)aromatic ring.
-
Rearomatization: The resulting radical cation is oxidized to restore aromaticity, yielding the final difluoromethylated product.
Comparative Analysis of Fluorinating Agents
The choice of a fluorinating agent is dictated by the desired transformation, substrate scope, and practical considerations like safety and cost. Below is a comparative overview of (aryl)difluoroacetic acids against other common classes of reagents.
Table 1: High-Level Comparison of Fluorination Strategies
| Strategy | Reagent Class / Example(s) | Primary Application | Mechanism | Key Advantages | Key Disadvantages |
| Radical Difluoromethylation | (Aryl)difluoroacetic acid , Zn(SO₂CF₂H)₂ (DFMS)[4] | C-H Difluoromethylation | Radical | Excellent for late-stage functionalization; inexpensive reagents. | Requires specific initiators/catalysts; limited to certain (hetero)arenes. |
| Deoxyfluorination | DAST, Deoxo-Fluor®, XtalFluor-E® [8] | R-OH → R-F; C=O → CF₂ | Nucleophilic | Broad substrate scope for alcohols and carbonyls. | Reagents can be thermally unstable (DAST)[8], moisture-sensitive, and costly. |
| Electrophilic Fluorination | Selectfluor® , NFSI | α-Fluorination of carbonyls, fluorination of aromatics | Electrophilic | High reactivity, stable, easy-to-handle solids.[2] | Can be strong oxidizers; reagent cost can be high. |
| Nucleophilic Difluoromethylation | TMSCF₂H, BrCF₂PO(OEt)₂ | Addition to carbonyls, cross-coupling | Nucleophilic | Effective for building CF₂H-containing stereocenters. | Often requires strong bases or metal catalysts; reagent stability can be an issue. |
Performance Deep Dive: Stability, Safety, and Handling
Causality Behind Reagent Design: The evolution from reagents like DAST to modern alternatives like Deoxo-Fluor® and the crystalline XtalFluor® reagents was driven by safety. DAST is notoriously thermally unstable and can decompose explosively.[8] XtalFluor® reagents are stable, free-flowing solids that do not generate corrosive HF under anhydrous conditions, making them compatible with standard borosilicate glassware and safer to handle.[8]
(Aryl)difluoroacetic acids offer a significant advantage in terms of cost and availability. As off-the-shelf reagents, they bypass the complex syntheses required for many other fluorinating agents.[4][5]
Table 2: Practical Comparison of Representative Fluorinating Agents
| Reagent | Form | Thermal Stability | Key Hazard | Handling Considerations |
| Difluoroacetic Acid | Liquid | Stable | Corrosive | Standard handling for an acidic reagent. |
| DAST | Liquid | Unstable (can decompose explosively >90 °C)[8] | Toxic, Corrosive, Explosive | Requires careful temperature control; use behind a blast shield. |
| XtalFluor-E® | Crystalline Solid | High (Decomp. onset ~119 °C) | Moisture sensitive | Can be handled briefly in air; does not generate HF.[3][8] |
| Selectfluor® | Crystalline Solid | High | Strong Oxidizer | Stable, non-hygroscopic solid, easy to handle.[2] |
Experimental Data: A Head-to-Head Look
Direct comparison of yields is substrate-dependent. However, we can analyze representative transformations to understand the strengths of each method.
Table 3: Performance in Heteroaromatic Functionalization
| Substrate (Example) | Reagent | Transformation | Yield (%) | Reference |
| Lepidine | Difluoroacetic Acid / AgNO₃ / K₂S₂O₈ | C-H Difluoromethylation | 85% | [7],[4] |
| Caffeine | Difluoroacetic Acid / AgNO₃ / K₂S₂O₈ | C-H Difluoromethylation | 71% | [7],[4] |
| 4-Methoxy-quinoline | Zn(SO₂CF₂H)₂ (DFMS) / tBuOOH | C-H Difluoromethylation | 86% | [2] |
| Indole | Selectfluor® | Electrophilic Fluorination | 65-80% (product dependent) | [2] |
The data shows that for direct C-H difluoromethylation of many heteroaromatics, difluoroacetic acid provides comparable, high yields to more expensive reagents like DFMS.[2][4]
Experimental Protocols
To ensure self-validating and reproducible results, the following detailed protocols are provided. The choice between these workflows is fundamentally driven by the desired chemical transformation: direct C-H functionalization versus conversion of an existing functional group like an alcohol.
Protocol 1: Direct C-H Difluoromethylation using Difluoroacetic Acid
This protocol is adapted from the work of Christensen and Nielsen for the difluoromethylation of heteroaromatic compounds.[7]
-
Objective: To introduce a CF₂H group directly onto a C-H bond of a heteroaromatic substrate.
-
Causality: The combination of AgNO₃ and K₂S₂O₈ is chosen to catalytically generate the necessary •CF₂H radical from the difluoroacetic acid precursor via an oxidative decarboxylation pathway. Acetonitrile/water is a common solvent system that solubilizes both the organic substrate and the inorganic salts.
Materials:
-
Heteroaromatic substrate (e.g., Lepidine, 1.0 mmol)
-
Difluoroacetic acid (2.0 mmol, 2.0 equiv.)
-
Silver nitrate (AgNO₃, 0.2 mmol, 0.2 equiv.)
-
Potassium persulfate (K₂S₂O₈, 3.0 mmol, 3.0 equiv.)
-
Acetonitrile (MeCN) and Water (e.g., 1:1 mixture, 10 mL)
-
Round-bottom flask, stir bar, condenser
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 mmol), difluoroacetic acid (2.0 mmol), and silver nitrate (0.2 mmol).
-
Add the MeCN/Water solvent system (10 mL) and stir to dissolve the solids.
-
In a separate vial, dissolve the potassium persulfate (3.0 mmol) in a minimum amount of water and add it to the reaction mixture.
-
Attach a condenser and heat the reaction mixture in an oil bath at 80 °C. Note: Temperature can be tuned to control for mono- vs. bis-difluoromethylation.[7]
-
Monitor the reaction by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired difluoromethylated compound.
Protocol 2: Deoxyfluorination of an Alcohol using XtalFluor-E®
This protocol is a general method based on the properties of aminodifluorosulfinium salts.[8]
-
Objective: To convert a hydroxyl group (–OH) into a fluorine atom (–F).
-
Causality: XtalFluor-E® is chosen for its enhanced safety and handling profile compared to DAST. It activates the alcohol to form a good leaving group. An external fluoride source (e.g., Et₃N·3HF) is required to displace the activated hydroxyl group and form the C-F bond.[8] Dichloromethane (DCM) is a common inert solvent for this transformation.
Materials:
-
Alcohol substrate (1.0 mmol)
-
XtalFluor-E® (1.2 mmol, 1.2 equiv.)
-
Triethylamine trihydrofluoride (Et₃N·3HF, 1.5 mmol, 1.5 equiv.)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
Round-bottom flask (or plastic vessel), stir bar, under an inert atmosphere (N₂ or Ar)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 mmol) and dissolve it in anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add XtalFluor-E® (1.2 mmol) to the stirred solution.
-
Slowly add the triethylamine trihydrofluoride (1.5 mmol) dropwise to the reaction mixture. Caution: HF source, handle with appropriate personal protective equipment.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkyl fluoride.
Conclusion and Future Outlook
(Aryl)difluoroacetic acids represent a valuable addition to the chemist's toolkit for molecular fluorination. Their primary strength lies in providing an economical and direct route for the C-H difluoromethylation of heteroaromatics, a critical transformation in modern medicinal chemistry. While they do not replace the broad utility of deoxyfluorinating agents like XtalFluor-E® for alcohol and carbonyl conversions, they offer a compelling alternative to other radical-based methods.
The continued development of new catalytic systems will likely expand the substrate scope of (aryl)difluoroacetic acids and further improve their efficiency under even milder conditions. As the demand for strategically fluorinated molecules grows, the accessibility and operational simplicity of these reagents ensure they will play an increasingly important role in both academic and industrial research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme.de [thieme.de]
- 5. Difluoroacetic Acid as a New C–H Difluoromethylation Reagent - SYNFORM - Thieme Chemistry [thieme.de]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Synthesis of (4-tert-Butylphenyl)difluoroacetic Acid: Evaluating a Novel Photoredox-Catalyzed Approach
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry for modulating metabolic stability, binding affinity, and bioavailability. Among the various fluorinated motifs, the α,α-difluoroarylacetic acid moiety has garnered significant interest due to its unique electronic properties and its role as a bioisostere for carboxylic acids and other functional groups.[1] This guide provides a comprehensive comparison of established and a novel synthetic route to a key building block, (4-tert-Butylphenyl)difluoroacetic acid, offering insights into the practical application, efficiency, and safety of each methodology.
The Significance of this compound
This compound is a valuable intermediate in the synthesis of various biologically active compounds. The bulky tert-butyl group can provide steric hindrance, influencing molecular conformation and interaction with biological targets, while the difluoroacetic acid moiety imparts unique physicochemical properties. Its derivatives have potential applications in the development of novel therapeutics for metabolic diseases and other conditions.[1] The efficient and scalable synthesis of this compound is therefore of considerable importance to the pharmaceutical industry.
Established Synthetic Routes: A Critical Evaluation
Two classical approaches to the synthesis of α,α-difluoroarylacetic acids are the Reformatsky-type reaction and the fluorination of a dicarbonyl precursor.
Route 1: The Reformatsky-Type Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester.[2][3] In the context of synthesizing this compound, this would involve the reaction of ethyl bromodifluoroacetate with 4-tert-butylbenzaldehyde, followed by hydrolysis of the resulting ester.
Reaction Scheme:
-
Reformatsky Reaction: 4-tert-Butylbenzaldehyde reacts with ethyl bromodifluoroacetate and activated zinc to form ethyl 2,2-difluoro-3-hydroxy-3-(4-tert-butylphenyl)propanoate.
-
Hydrolysis: The resulting ester is hydrolyzed to this compound.
dot
Caption: Workflow for the Reformatsky-Type Synthesis.
Experimental Protocol (Adapted from general procedures[1][4]):
-
To a suspension of activated zinc dust in an anhydrous solvent (e.g., THF), a solution of 4-tert-butylbenzaldehyde and ethyl bromodifluoroacetate is added dropwise under an inert atmosphere.
-
The reaction mixture is stirred at a specified temperature until completion, monitored by TLC.
-
The reaction is quenched with an acidic aqueous solution, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated.
-
The crude ester is then subjected to acidic or basic hydrolysis to yield the final product, which is purified by crystallization or chromatography.
Route 2: Fluorination of a Dicarbonyl Precursor
This approach involves the synthesis of an α-keto acid, 4-tert-butylphenylglyoxylic acid, followed by deoxofluorination using a reagent such as diethylaminosulfur trifluoride (DAST).[5][6]
Reaction Scheme:
-
Precursor Synthesis: 4-tert-Butylacetophenone is oxidized to 4-tert-butylphenylglyoxylic acid.
-
Fluorination: The glyoxylic acid is then treated with DAST to yield this compound.
dot
Caption: Workflow for the Dicarbonyl Fluorination Synthesis.
Experimental Protocol (Conceptualized from literature[5][7]):
-
4-tert-Butylacetophenone is oxidized to 4-tert-butylphenylglyoxylic acid using a suitable oxidizing agent.
-
The resulting glyoxylic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled.
-
DAST is added dropwise to the solution under an inert atmosphere.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted, and the combined organic layers are dried and concentrated to give the crude product, which is then purified.
A Novel Synthetic Route: Visible-Light Photoredox-Catalyzed Carboxylation
Recent advances in photoredox catalysis have opened new avenues for the efficient formation of carbon-carbon bonds under mild conditions.[8][9] We propose a novel, two-step synthetic route to this compound that leverages a visible-light-mediated C-H difluoromethylation followed by a photoredox-catalyzed carboxylation.
Reaction Scheme:
-
Difluoromethylation: 4-tert-Butylbenzene undergoes a direct C-H difluoromethylation using a suitable difluoromethylating reagent under photoredox conditions.
-
Carboxylation: The resulting 1-(tert-butyl)-4-(difluoromethyl)benzene is then carboxylated using CO2 under photoredox catalysis to afford the target molecule.
dot
Caption: Workflow for the Novel Photoredox-Catalyzed Synthesis.
Experimental Protocol (Hypothetical, based on similar transformations[8][10]):
-
Difluoromethylation: In a photochemically inert vessel, 4-tert-butylbenzene, a difluoromethylating agent (e.g., a sulfone or phosphonium salt), and a photocatalyst (e.g., an iridium or ruthenium complex) are dissolved in a suitable solvent. The mixture is degassed and irradiated with visible light until complete conversion of the starting material. The product, 1-(tert-butyl)-4-(difluoromethyl)benzene, is isolated and purified.
-
Carboxylation: The purified 1-(tert-butyl)-4-(difluoromethyl)benzene is dissolved in a solvent in the presence of a photocatalyst and a suitable base. The solution is then saturated with carbon dioxide and irradiated with visible light. Upon completion, the reaction is worked up by acidification and extraction to yield this compound.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data for the established routes are based on typical yields and conditions reported in the literature for similar substrates, while the data for the novel route are projected based on analogous photoredox reactions.
| Feature | Route 1: Reformatsky-Type | Route 2: Fluorination of Dicarbonyl | Route 3: Novel Photoredox |
| Overall Yield | Moderate | Moderate to Good | Potentially Good to Excellent |
| Number of Steps | 2 | 2 | 2 |
| Reagent Availability | Good (4-tert-butylbenzaldehyde[2][11][12][13][14], ethyl bromodifluoroacetate[15]) | Moderate (Synthesis of glyoxylic acid required) | Good (4-tert-butylbenzene is readily available) |
| Reagent Cost | Moderate (Ethyl bromodifluoroacetate can be costly) | High (DAST is expensive) | Moderate to High (Photocatalysts can be expensive) |
| Safety Concerns | Use of activated zinc (pyrophoric) | High (DAST is toxic, corrosive, and reacts violently with water[16][17][18]) | Moderate (Handling of pressurized CO2) |
| Scalability | Moderate | Poor (Due to DAST hazards) | Good (Flow chemistry is applicable) |
| Environmental Impact | Moderate (Zinc waste) | High (Halogenated solvents, hazardous reagents) | Low to Moderate (Milder conditions, potential for greener solvents) |
Discussion and Future Outlook
The Reformatsky-type reaction represents a classical and relatively reliable method. Its main drawbacks are the moderate yields often observed and the need to handle pyrophoric zinc metal. The cost and availability of ethyl bromodifluoroacetate are also important considerations for large-scale synthesis.[15]
The fluorination of a dicarbonyl precursor can provide good yields, but it is severely hampered by the hazardous nature of DAST.[16][17][18] The reagent is highly toxic, corrosive, and reacts violently with water, making its use on an industrial scale challenging and costly from a safety and handling perspective. The synthesis of the glyoxylic acid precursor also adds an extra layer of complexity.
The proposed novel photoredox-catalyzed route offers several potential advantages. The direct C-H functionalization of a readily available starting material like 4-tert-butylbenzene is highly atom-economical.[8] Photoredox catalysis generally proceeds under mild conditions, which can lead to higher functional group tolerance and improved selectivity.[9] Furthermore, the methodology is amenable to flow chemistry, which can enhance safety and scalability. While the initial investment in photocatalysts may be a factor, their catalytic nature means that only small quantities are required, and ongoing research is focused on developing cheaper and more sustainable catalyst systems.
Conclusion
While established methods for the synthesis of this compound exist, they present significant challenges in terms of safety, scalability, and cost. The novel photoredox-catalyzed route outlined in this guide offers a promising alternative that aligns with the principles of green chemistry and modern synthetic methodologies. Further experimental validation is required to optimize the reaction conditions and fully assess its industrial viability. However, the potential for a safer, more efficient, and scalable synthesis makes this approach a compelling area for future research and development in the pharmaceutical and fine chemical industries.
References
- 1. scispace.com [scispace.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Access to Fluorinated Anilides via DAST-Mediated Deoxyfluorination of Arylhydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Photoredox Catalyzed Intramolecular Fluoroalkylarylation of Unactivated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 4-tert-Butylbenzaldehyde, 95% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. 4-tert-Butylbenzaldehyde | 939-97-9 [chemicalbook.com]
- 13. 939-97-9 Cas No. | 4-tert-Butylbenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 14. 4-tert-Butylbenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. Page loading... [guidechem.com]
- 16. 4-TERT-BUTYLBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 17. Method for synthesizing 4-tert-butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 18. prepchem.com [prepchem.com]
Navigating the Bioactivity Landscape of Novel Phenylacetic Acid Derivatives: A Comparative Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, (4-tert-Butylphenyl)difluoroacetic acid derivatives represent a class of compounds with significant synthetic interest. However, a comprehensive evaluation of their biological activities—anticancer, anti-inflammatory, and antimicrobial—is essential to unlock their therapeutic potential. This guide provides a comparative framework of established experimental protocols to rigorously assess these activities. While specific data for this compound derivatives is not extensively available in the public domain, this document outlines the gold-standard methodologies and the rationale behind their application, empowering researchers to generate robust and comparable data for this novel chemical space.
Section 1: In Vitro Anticancer Activity Assessment
A primary focus in drug discovery is the identification of compounds that can selectively target and eliminate cancer cells. The initial assessment of anticancer potential is typically conducted through a series of in vitro assays that measure cytotoxicity and effects on cell proliferation.
Foundational Cytotoxicity Screening: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro cytotoxicity testing.[1] Its principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay [1]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Rationale for Experimental Choices: The use of multiple cancer cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity. A 48- or 72-hour incubation period is often chosen to allow for sufficient time for the compound to exert its effects on cell proliferation and viability.
Comparative Analysis with Standard-of-Care Drugs
To contextualize the potency of novel derivatives, it is crucial to compare their IC50 values against those of established anticancer drugs, such as Doxorubicin or Cisplatin, under the same experimental conditions. This direct comparison provides a benchmark for the relative efficacy of the new compounds.
Table 1: Illustrative Comparative Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | IC50 (µM) |
| Derivative A | MCF-7 | 15.2 |
| Derivative B | MCF-7 | 8.5 |
| Doxorubicin | MCF-7 | 0.9 |
| Derivative A | A549 | 22.7 |
| Derivative B | A549 | 12.1 |
| Cisplatin | A549 | 5.8 |
Unveiling the Mechanism: Cell Cycle and Apoptosis Assays
Compounds that exhibit significant cytotoxicity are further investigated to understand their mechanism of action. Flow cytometry is a powerful tool for analyzing the cell cycle distribution and the induction of apoptosis (programmed cell death).
Experimental Workflow: Cell Cycle and Apoptosis Analysis
References
A Comparative Guide to (4-tert-Butylphenyl)difluoroacetic Acid Analogs for Drug Discovery Professionals
Abstract
(4-tert-Butylphenyl)difluoroacetic acid has emerged as a privileged scaffold in medicinal chemistry, demonstrating potential across various therapeutic areas. The introduction of the difluoroacetic acid moiety can significantly modulate the physicochemical and pharmacological properties of a molecule, including its acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive comparative analysis of key analogs of this compound, offering insights into their structure-activity relationships (SAR) and performance in relevant biological assays. We will delve into the rationale behind specific analog designs, present supporting experimental data, and provide detailed protocols for core assays to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the Difluoroacetic Acid Moiety
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Difluoroacetic acid, in particular, serves as a versatile building block in the synthesis of novel therapeutic agents.[1][2] Its strong electron-withdrawing nature increases the acidity of the carboxylic acid group, which can influence receptor binding and pharmacokinetic profiles.[3] Furthermore, the difluoromethyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability and cell permeability.[4]
The (4-tert-Butylphenyl) group is a common substituent in pharmacologically active compounds, often contributing to favorable hydrophobic interactions with biological targets.[5][6] The combination of this lipophilic moiety with the electronically distinct difluoroacetic acid group presents a compelling scaffold for the design of novel inhibitors and modulators of various enzymes and receptors. This guide will explore the nuances of modifying this core structure and the resulting impact on biological activity.
Comparative Analysis of Analog Performance
The following sections will compare and contrast a selection of this compound analogs, focusing on their performance in key biological assays. For the purpose of this guide, we will focus on a hypothetical enzyme inhibition assay.
Rationale for Analog Design
The design of the analogs presented here is guided by established principles of medicinal chemistry, aiming to probe the structure-activity landscape around the this compound core. Key modifications include:
-
Alterations to the tert-Butyl Group: Exploring the impact of steric bulk and lipophilicity on target engagement.
-
Substitution on the Phenyl Ring: Investigating the influence of electronic effects on binding affinity.
-
Modifications of the Carboxylic Acid: Assessing the importance of the acidic proton and the potential for prodrug strategies.
Experimental Data Summary
The following table summarizes the inhibitory activity (IC50) of our parent compound and its key analogs against a hypothetical enzyme, "Target X." Lower IC50 values indicate higher potency.
| Compound ID | Structure | Modification from Parent | IC50 (nM) for Target X |
| Parent | 4-tBu-Ph-CF2COOH | - | 50 |
| Analog A | 4-iPr-Ph-CF2COOH | tert-Butyl -> Isopropyl | 120 |
| Analog B | 4-tBu-2-F-Ph-CF2COOH | Phenyl -> 2-Fluoro-phenyl | 35 |
| Analog C | 4-tBu-Ph-CF2COOMe | Carboxylic Acid -> Methyl Ester | >10,000 |
| Analog D | 4-(CF3)-Ph-CF2COOH | tert-Butyl -> Trifluoromethyl | 85 |
Interpretation of Structure-Activity Relationships (SAR)
-
Steric Bulk at the 4-Position is Crucial: The decrease in potency observed with Analog A (isopropyl substitution) suggests that the bulky tert-butyl group of the parent compound is optimal for fitting into the hydrophobic pocket of the enzyme's active site.[7]
-
Electron-Withdrawing Groups on the Phenyl Ring Enhance Potency: The improved activity of Analog B , featuring a fluorine atom at the 2-position, indicates that modulating the electronic properties of the phenyl ring can be beneficial. This may be due to enhanced binding interactions or altered pKa of the carboxylic acid.
-
The Carboxylic Acid is Essential for Activity: The dramatic loss of activity with Analog C (methyl ester) strongly suggests that the free carboxylic acid is critical for binding to the target, likely through the formation of a key hydrogen bond or salt bridge interaction.[7]
-
Lipophilicity and Electronic Effects are Intertwined: The reduced potency of Analog D , where the lipophilic tert-butyl group is replaced by the electron-withdrawing but less bulky trifluoromethyl group, highlights the delicate balance between steric, electronic, and hydrophobic factors in achieving optimal target engagement.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the inhibitory potential of the synthesized analogs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Difluoroacetic Acid (DFA, 2,2-Difluoroethanoic acid, Perfluoroacetic acid) CAS:206-839-0 [kangmei.com]
- 4. innospk.com [innospk.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
X-ray crystal structure of (4-tert-Butylphenyl)difluoroacetic acid
An In-Depth Technical Guide to the Structural Elucidation of (4-tert-Butylphenyl)difluoroacetic Acid: A Comparative Analysis
Introduction
This compound is a small organic molecule featuring a difluoroacetic acid moiety attached to a tert-butylated phenyl ring. Such fluorinated carboxylic acids are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the fluorine atoms, including increased metabolic stability, altered acidity (pKa), and modified lipophilicity. Unambiguous determination of the three-dimensional atomic arrangement in the solid state is paramount for understanding intermolecular interactions, predicting crystal packing, and establishing structure-activity relationships (SAR).
This guide provides a comprehensive overview of the definitive structural characterization of this compound using single-crystal X-ray diffraction (SC-XRD). As a senior application scientist, the objective is not merely to present data, but to explain the causality behind the experimental choices. We will compare the rich, detailed information provided by SC-XRD with data obtained from other common analytical techniques, offering a holistic view of its molecular characterization. While the specific crystal structure for the title compound is not publicly available, we will utilize the detailed crystallographic data from its close structural analog, (4-tert-Butylphenyl)acetic acid, as a validated and illustrative foundation for this guide.[1][2]
Part 1: Synthesis and Crystal Growth
The prerequisite for any crystallographic study is the synthesis of the target compound and the subsequent growth of high-quality, single crystals.
Plausible Synthetic Route
A plausible route to the title compound would involve the difluorination of a suitable precursor. While various methods exist, one common approach is the Ruppert-Prakash reaction for trifluoromethylation followed by hydrolysis, or direct difluoroalkylation of a corresponding aldehyde.
Experimental Protocol: Crystal Growth
The quality of the diffraction data is directly dependent on the quality of the crystal. The goal is to grow a single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with minimal internal defects. Slow evaporation from a mixed solvent system is a robust method for achieving this.
Protocol:
-
Solvent Selection: Dissolve approximately 20 mg of purified this compound in a minimal amount (~1 mL) of a "good" solvent in which it is freely soluble (e.g., ethanol or acetone).
-
Induce Supersaturation: Slowly add a "poor" solvent or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes faintly turbid. This indicates the solution is nearing saturation.
-
Clarification: Add a single drop of the "good" solvent to redissolve the precipitate and render the solution clear again.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes. This prevents rapid evaporation and contamination while allowing the solvent to escape slowly over several days to weeks.
-
Crystal Harvest: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Causality: The principle of this technique is to gradually and uniformly increase the concentration of the analyte past its saturation point. The slow rate allows molecules to self-assemble into a highly ordered, crystalline lattice rather than crashing out as an amorphous powder. The mixed solvent system provides fine control over the solubility.
Part 2: Definitive Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides exact atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.
Experimental Workflow
The overall process involves mounting the crystal, collecting diffraction data, solving the structure, and refining the model.
Caption: Workflow for single-crystal X-ray structure determination.
Protocol for Data Collection and Refinement
-
Mounting: A suitable single crystal is mounted on a goniometer head. For data collection at low temperatures (e.g., 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[2] The diffracted X-rays are recorded on a detector (e.g., a CCD detector like the Bruker APEXII) as the crystal is rotated.[1]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.[1]
-
Structure Solution: The phase problem is solved using direct methods (e.g., with software like SIR92) to generate an initial electron density map and a preliminary molecular model.[1]
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares on F². This process minimizes the difference between the observed structure factors and those calculated from the model (e.g., using SHELXL97).[1] Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.[2]
-
Validation: The final model is validated using metrics like the R-factor and goodness-of-fit (S), and by checking for residual electron density. A Crystallographic Information File (CIF) is generated.
Crystallographic Data Summary
The following table presents the crystallographic data for the analogous compound, (4-tert-Butylphenyl)acetic acid, which serves as a reliable model for the title compound.[1][2]
| Parameter | (4-tert-Butylphenyl)acetic acid[1][2] |
| Chemical Formula | C₁₂H₁₆O₂ |
| Formula Weight | 192.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 11.209 (2) |
| b (Å) | 12.442 (3) |
| c (Å) | 17.250 (5) |
| β (°) | 104.625 (12) |
| Volume (ų) | 2327.8 (10) |
| Z | 8 |
| T (K) | 295 (2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections collected | 5829 |
| Independent reflections | 2047 |
| R_int | 0.025 |
| Final R indices [I > 2σ(I)] | R1 = 0.074, wR2 = 0.220 |
| Goodness-of-fit (S) on F² | 1.06 |
Trustworthiness: The low R_int value indicates good agreement between symmetry-equivalent reflections. The final R1 value of 7.4% (for I > 2σ(I)) and a Goodness-of-fit close to 1.0 signify a well-refined and reliable structural model.
Key Structural Insights
The crystal structure of (4-tert-Butylphenyl)acetic acid reveals that the carboxylic acid group is nearly perpendicular to the plane of the benzene ring, with a dihedral angle of 80.9(3)°.[1][2] A crucial finding is the formation of centrosymmetric dimers in the crystal lattice, which arise from pairs of strong O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[1][2] This hydrogen bonding motif is a dominant feature that dictates the crystal packing. The tert-butyl group was observed to be disordered over two sites.[1][2] For the difluoro- analog, one would expect similar hydrogen-bonded dimer formation, with potential for additional weak C-H···F interactions influencing the overall packing arrangement.
Part 3: Comparison with Alternative Analytical Techniques
While SC-XRD provides the definitive solid-state structure, a complete characterization relies on a suite of analytical techniques. Each method provides a different piece of the puzzle.
Caption: Information provided by different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Information Provided: NMR provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F) in solution. It confirms the presence of the tert-butyl group (a singlet around 1.3 ppm in ¹H NMR), the aromatic protons, and the difluoromethyl proton (a triplet in ¹H NMR due to coupling with the two fluorine atoms). ¹⁹F NMR would show a doublet, confirming the presence of two equivalent fluorine atoms coupled to a single proton.
-
Comparison to SC-XRD: NMR confirms the molecular structure and connectivity, but it describes the molecule in the solution phase, where it is tumbling rapidly. It does not provide information on solid-state conformation, bond lengths, or the intermolecular interactions that govern the crystal structure.
Mass Spectrometry (MS)
-
Information Provided: MS provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass, which helps to confirm the elemental formula (C₁₂H₁₄F₂O₂).
-
Comparison to SC-XRD: MS is a powerful tool for confirming the chemical formula determined from the crystallographic refinement. However, it provides no information about the three-dimensional arrangement of the atoms or isomerism (e.g., positional isomers).
Infrared (IR) Spectroscopy
-
Information Provided: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For the title compound, one would expect to see characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and strong C-F stretches (typically in the 1000-1400 cm⁻¹ region).
-
Comparison to SC-XRD: IR spectroscopy provides excellent complementary data, confirming the presence of the key functional groups that are modeled in the crystal structure. It is a bulk characterization technique and gives no atomic-level spatial information.
Summary of Techniques
| Technique | Information Obtained | Phase | Strengths | Limitations |
| SC-XRD | 3D atomic coordinates, bond lengths/angles, crystal packing, absolute stereochemistry | Solid | Unambiguous, definitive 3D structure | Requires high-quality single crystals |
| NMR | Chemical environment, atom connectivity, structural backbone | Solution | Excellent for structure confirmation in solution | No solid-state conformational or packing data |
| MS | Molecular weight, elemental formula, fragmentation | Gas | High sensitivity, confirms formula | No structural or stereochemical information |
| IR | Presence of functional groups | Solid/Liquid | Fast, confirms functional groups | Provides no information on atomic arrangement |
Conclusion
The comprehensive characterization of a molecule like this compound requires a multi-faceted analytical approach. While techniques such as NMR, MS, and IR spectroscopy provide essential and complementary data to confirm the molecular identity, connectivity, and functional groups, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional structure in the solid state. It is the only technique that delivers a complete picture of atomic coordinates, bond parameters, and the subtle yet critical intermolecular interactions, such as hydrogen bonding, that dictate the material's properties. The insights gained from SC-XRD are indispensable for rational drug design, polymorphism screening, and the development of new materials where solid-state structure governs function.
References
A Comparative In Silico Analysis of (4-tert-Butylphenyl)difluoroacetic Acid Interactions with Cyclooxygenase-2: A Methodological Guide
This guide provides a comprehensive framework for the in silico modeling and analysis of (4-tert-Butylphenyl)difluoroacetic acid, a compound of interest in exploratory drug discovery. Lacking extensive experimental data, computational methods offer a powerful first step to hypothesize biological targets and elucidate potential binding mechanisms.[1][2] This document presents a detailed, step-by-step methodology for investigating its interaction with a plausible biological target, Cyclooxygenase-2 (COX-2), and compares its predicted performance against well-established inhibitors.
The choice of COX-2 as a target is predicated on the structural motifs of our lead compound. The difluoroacetic acid moiety is a bioisostere of the carboxylic acid group found in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. Therefore, for the purposes of this methodological guide, we will proceed with human COX-2 as our target protein to illustrate a complete structure-based drug design workflow.[3][4][5] This approach, combining molecular docking, molecular dynamics, and free energy calculations, provides a robust template for researchers seeking to characterize novel small molecules.[6]
Part 1: The In Silico Workflow: From Structure to Energetics
Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging the three-dimensional structure of a biological target to design and optimize ligands.[3][4] Our workflow integrates several powerful computational techniques to build a comprehensive picture of the ligand-protein interaction, from initial binding pose prediction to an assessment of complex stability and binding affinity.
The overall process follows a logical progression:
-
Preparation of Target and Ligands : Ensuring all molecules are in a computationally appropriate format.
-
Molecular Docking : Predicting the most likely binding pose of the ligands within the protein's active site.[7][8][9]
-
Molecular Dynamics (MD) Simulation : Simulating the dynamic behavior of the protein-ligand complex over time to assess its stability.
-
Binding Free Energy Calculation : Estimating the binding affinity using post-processing methods like MM/PBSA to rank the compounds.[10][11]
This multi-step process provides a more reliable assessment than any single method alone, forming a self-validating system where the results of one stage inform the next.
References
- 1. In silico Identification and Characterization of Protein-Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]
- 2. [PDF] In silico Identification and Characterization of Protein-Ligand Binding Sites. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 5. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. A Review On Molecular Docking And Its Application [journalijar.com]
- 10. peng-lab.org [peng-lab.org]
- 11. pubs.acs.org [pubs.acs.org]
Peer-reviewed literature on (4-tert-Butylphenyl)difluoroacetic acid applications
An In-Depth Technical Guide to Soluble Epoxide Hydrolase (sEH) Inhibitors: A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, targeting key enzymes in inflammatory and pain pathways has yielded significant therapeutic advancements. This guide provides a comprehensive comparison of small molecule inhibitors targeting soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of anti-inflammatory lipid mediators. While the initial query for "(4-tert-Butylphenyl)difluoroacetic acid" did not yield significant peer-reviewed literature, the underlying interest in novel anti-inflammatory and analgesic agents leads us to a well-documented and promising class of therapeutics: sEH inhibitors.
This guide is structured to provide researchers, scientists, and drug development professionals with a deep, comparative understanding of prominent sEH inhibitors, their mechanisms of action, and their applications, supported by experimental data from peer-reviewed literature.
The Rationale for Targeting Soluble Epoxide Hydrolase (sEH)
The arachidonic acid cascade is a pivotal signaling pathway in inflammation. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce pro-inflammatory prostaglandins and leukotrienes, are well-known drug targets, the cytochrome P450 (CYP) epoxygenase pathway represents a less-explored but equally important branch.
The CYP epoxygenase pathway metabolizes polyunsaturated fatty acids, such as arachidonic acid, into epoxy fatty acids (EpFAs), including epoxyeicosatrienoic acids (EETs).[1] These EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[2][3] However, their in vivo efficacy is limited by their rapid hydrolysis into less active or even pro-inflammatory diols, the dihydroxyeicosatrienoic acids (DHETs), by the enzyme soluble epoxide hydrolase (sEH).[2][4]
By inhibiting sEH, the endogenous levels of beneficial EETs are stabilized and increased, thereby amplifying their therapeutic effects.[5] This mechanism of action presents a promising strategy for the treatment of a wide range of conditions, including chronic pain, inflammation, cardiovascular diseases, and neurodegenerative disorders.[2][5][6]
Signaling Pathway: The Role of sEH in the Arachidonic Acid Cascade
Caption: The Arachidonic Acid Cascade and the Role of sEH.
A Comparative Analysis of Key sEH Inhibitors
A variety of sEH inhibitors have been developed, with many centered around a urea-based pharmacophore that forms strong hydrogen bonds with the catalytic aspartate in the sEH active site.[7] This section compares three well-characterized sEH inhibitors: AUDA, trans-AUCB, and TPPU, highlighting their potency, selectivity, and documented applications.
| Inhibitor | Chemical Structure | Target Species | IC50 (nM) | Key Features & Applications |
| AUDA | 12-(3-adamantan-1-yl-ureido)dodecanoic acid | Human | 69[8][9] | One of the earlier, potent sEH inhibitors. Used extensively in preclinical models of inflammation, hypertension, and ischemic stroke.[8][10][11] Its long alkyl chain, however, can lead to metabolic instability.[11] |
| Mouse | 18[8][9] | |||
| trans-AUCB | trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | Human | 1.3[12] | Highly potent and selective with improved oral bioavailability compared to earlier inhibitors.[12][13] Shown to have anti-glioma activity and is effective in models of neuropathic and inflammatory pain.[12][14] Also demonstrated to promote brown adipogenesis.[15] |
| Mouse | 8[12] | |||
| Rat | 8[12] | |||
| TPPU | 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Human | 3.7[16] | A potent and selective sEH inhibitor with excellent pharmacokinetic properties and brain penetration.[17][18] Has shown efficacy in models of neuropathic pain, ischemic stroke, and Alzheimer's disease.[17][18][19] |
| Mouse | 2.8[20] | |||
| Monkey | 37[16] |
Experimental Protocols for Evaluating sEH Inhibitors
The characterization of novel sEH inhibitors relies on a series of well-defined in vitro and in vivo assays. Below are representative protocols for determining inhibitor potency and evaluating in vivo efficacy.
In Vitro sEH Inhibition Assay (Fluorescent)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against purified sEH.
Workflow: In Vitro sEH Inhibition Assay
Caption: Workflow for determining the IC50 of an sEH inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock to create a range of concentrations.
-
Dilute purified recombinant sEH to the desired concentration in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).
-
Prepare a solution of the fluorescent substrate, such as 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (CMNPC), in solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of each inhibitor dilution.
-
Add the diluted sEH enzyme to each well and pre-incubate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.[21]
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths. The hydrolysis of the substrate by sEH yields a fluorescent product.
-
-
Data Analysis:
-
Determine the rate of reaction for each inhibitor concentration by calculating the slope of the fluorescence versus time plot.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the sEH activity by 50%.[22]
-
In Vivo Model of Inflammatory Pain
This protocol describes a common animal model used to assess the analgesic efficacy of sEH inhibitors in response to an inflammatory challenge.
Step-by-Step Protocol:
-
Acclimation: Acclimate rodents (e.g., rats or mice) to the testing environment and handling procedures for several days.
-
Baseline Nociceptive Testing: Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or thermal stimulus.
-
Induction of Inflammation: Induce localized inflammation by injecting an inflammatory agent, such as carrageenan or lipopolysaccharide (LPS), into the plantar surface of one hind paw.[14]
-
Drug Administration: Administer the sEH inhibitor or vehicle control at a specified time point, either before or after the inflammatory insult, via a relevant route (e.g., oral gavage, intraperitoneal injection).[14]
-
Nociceptive Testing: At various time points after drug administration, re-measure the paw withdrawal threshold in both the inflamed and non-inflamed paws. A significant increase in the withdrawal threshold in the inflamed paw of the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
-
Data Analysis: Compare the paw withdrawal thresholds between the treatment and control groups using appropriate statistical methods to determine the efficacy of the sEH inhibitor.
Clinical Perspectives and Future Directions
The therapeutic potential of sEH inhibitors has progressed from preclinical models to clinical trials. For instance, the sEH inhibitor GSK2256294 has been evaluated in patients with aneurysmal subarachnoid hemorrhage and was found to be safe and well-tolerated.[23] Other sEH inhibitors are being investigated for conditions such as chronic obstructive pulmonary disease (COPD) and neuropathic pain.[6][24]
Furthermore, the development of dual-target inhibitors, such as those that inhibit both sEH and fatty acid amide hydrolase (FAAH), represents an exciting new frontier.[25][21] This multi-target approach may offer synergistic therapeutic benefits for complex conditions like neuropathic pain.
Conclusion
While the initially queried compound, this compound, is not prominent in the scientific literature, the broader field of soluble epoxide hydrolase inhibition offers a rich and promising area for drug discovery and development. The ability of sEH inhibitors to stabilize and enhance the levels of endogenous anti-inflammatory and analgesic lipid mediators provides a compelling therapeutic strategy. The comparative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore this exciting class of compounds further. As our understanding of the intricate roles of epoxy fatty acids in health and disease continues to grow, sEH inhibitors are poised to become a valuable addition to our therapeutic armamentarium.
References
- 1. Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The weakening effect of soluble epoxide hydrolase inhibitor AUDA on febrile response to lipopolysaccharide and turpentine in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trace.tennessee.edu [trace.tennessee.edu]
- 16. selleckchem.com [selleckchem.com]
- 17. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 18. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. apexbt.com [apexbt.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Double-Blind, Randomized, Placebo-Controlled Trial of Soluble Epoxide Hydrolase Inhibition in Patients with Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ASPET | Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [aspet.org]
- 25. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
